Methenamine mandelate
Description
See also: Methenamine (has active moiety); this compound; Sulfamethizole (component of).
Properties
IUPAC Name |
2-hydroxy-2-phenylacetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.C6H12N4/c9-7(8(10)11)6-4-2-1-3-5-6;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5,7,9H,(H,10,11);1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNFIJPHRQEWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941180 | |
| Record name | Hydroxy(phenyl)acetic acid--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587-23-5, 6754-75-2, 19442-87-6 | |
| Record name | Methenamine mandelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=587-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, α-hydroxy-, compd. with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methenamine mandelate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexamethylenetetramine, mandelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(phenyl)acetic acid--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methenamine mandelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHENAMINE MANDELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/695N30CINR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methenamine Mandelate: A Technical Guide to its pH-Dependent Mechanism of Action in the Urinary Tract
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methenamine (B1676377) mandelate (B1228975) is a urinary antiseptic agent utilized for the prophylaxis and suppression of recurrent urinary tract infections (UTIs).[1][2] Its efficacy is not derived from direct antimicrobial action but from its function as a prodrug. In the acidic environment of the lower urinary tract, methenamine mandelate undergoes hydrolysis to produce formaldehyde (B43269), a potent, non-specific bactericidal agent.[2][3][4] This guide provides a detailed examination of this mechanism, focusing on the critical role of urinary pH, the kinetics of formaldehyde generation, and the subsequent antimicrobial action. It includes quantitative data, detailed experimental protocols for assessing its activity, and diagrams illustrating the core chemical pathways and experimental workflows.
Core Mechanism of Action
Methenamine itself is an inactive compound that is absorbed from the gastrointestinal tract and rapidly excreted by the kidneys into the urine.[1][3] The therapeutic activity of this compound is entirely dependent on its chemical decomposition within the acidic milieu of the urine to generate formaldehyde.[5][6]
2.1 The Role of Acidic Urine
The conversion of methenamine to formaldehyde is a pH-dependent hydrolysis reaction.[3][4][7] This reaction is catalyzed by hydrogen ions (H⁺) and only occurs at a significant rate when the urinary pH is below 6.0.[4][5][8] The mandelate salt component of the formulation contributes to creating an acidic environment, which is essential for the activation of the methenamine moiety.[5][9] The reaction proceeds as follows:
(CH₂)₆N₄ (Methenamine) + 6H₂O --(H⁺, pH < 6.0)--> 6HCHO (Formaldehyde) + 4NH₃ (Ammonia)[3][10]
2.2 Formaldehyde-Mediated Bactericidal Effect
The generated formaldehyde is a powerful, broad-spectrum antimicrobial agent.[3][11] Its mechanism of action is non-specific; it denatures bacterial proteins and nucleic acids through alkylation of amino and sulfhydryl groups of proteins and the ring nitrogen atoms of purine (B94841) bases.[5][9][12] This irreversible cross-linking and denaturation of essential macromolecules disrupts cellular function, leading to bacterial cell death.[11][12] A key advantage of this non-specific mechanism is that bacteria do not develop resistance to formaldehyde, making it a valuable agent for long-term prophylactic use.[4][8][9]
Caption: Chemical pathway of methenamine activation and its bactericidal mechanism.
Quantitative Data: pH-Dependent Formaldehyde Generation
The rate of methenamine hydrolysis and the resultant concentration of formaldehyde are critically dependent on urinary pH. Lower pH values significantly accelerate the reaction, leading to higher, more effective concentrations of the active agent.
| Parameter | pH 5.0 | pH 5.7 - 5.85 | pH 6.0 | pH 6.5 |
| Half-life of Methenamine Conversion | ~20 hours[7] | - | - | ~400 hours[7] |
| Methenamine Conc. for Bactericidal Effect | - | >0.6 - 1.0 mg/mL[13] | 0.75 mg/mL[7] | - |
| Time to Achieve Bactericidal Conc. | - | - | ~3 hours[7] | - |
| Typical Formaldehyde Conc. Achieved | - | >25 µg/mL[13] | 18-60 µg/mL (with 2g/day dose)[8] | - |
| Minimum Bactericidal Concentration | >25 µg/mL[14] | >25 µg/mL[14] | >28 µg/mL[7] | - |
Experimental Protocols
Investigating the efficacy of this compound requires specialized in vitro models that simulate the conditions of the urinary bladder. Standard antimicrobial susceptibility tests are not suitable as they do not account for the required conversion of the prodrug.
4.1 Protocol for In Vitro Simulation of Formaldehyde Generation and Antibacterial Effect
This protocol is adapted from methodologies designed to simulate the dynamic environment of the human urinary tract.[13]
Objective: To determine the concentration of formaldehyde generated from methenamine at a specific urinary pH and to quantify its antibacterial effect over time.
Materials:
-
Freshly collected human urine or synthetic urine.
-
This compound powder.
-
1 N HCl and 1 N NaOH for pH adjustment.
-
Culture of a uropathogenic strain (e.g., Escherichia coli ATCC 25922).
-
Brain Heart Infusion (BHI) broth.
-
Spectrophotometer and reagents for formaldehyde quantification (see Protocol 4.2).
-
Incubator (37°C), sterile flasks, and standard microbiology plating supplies.
Methodology:
-
Urine Preparation: Pool and sterilize (by filtration) human urine. Adjust the pH to the desired level (e.g., pH 5.7) using 1 N HCl or 1 N NaOH.[13]
-
Methenamine Addition: Dissolve this compound in the pH-adjusted urine to achieve a target concentration (e.g., 1.0 mg/mL).[13] A control flask with pH-adjusted urine but no methenamine should be prepared in parallel.
-
Bacterial Inoculation: Grow the test organism overnight in BHI broth. Inoculate both the methenamine-containing urine and the control urine with the bacterial culture to a final density of approximately 10⁵ colony-forming units (CFU)/mL.
-
Incubation: Incubate all flasks at 37°C with gentle shaking.
-
Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 6 hours), aseptically remove aliquots from each flask for two separate analyses:
-
Formaldehyde Quantification: Process the sample immediately as described in Protocol 4.2 to determine the formaldehyde concentration.
-
Bacterial Viability: Perform serial dilutions of the sample in sterile saline and plate onto nutrient agar (B569324) to determine the CFU/mL.
-
-
Data Analysis: Plot the concentration of formaldehyde versus time. On a separate graph, plot the log(CFU/mL) versus time for both the test and control conditions to evaluate the bactericidal or bacteriostatic effect.
4.2 Protocol for Spectrophotometric Quantification of Formaldehyde in Urine
This method allows for the specific measurement of formaldehyde, even in the presence of unhydrolyzed methenamine.[15]
Objective: To quantify the concentration of formaldehyde in a urine sample containing methenamine.
Reagents:
-
Tryptophan solution.
-
Concentrated Sulfuric Acid (H₂SO₄).
-
Ferric Chloride (FeCl₃) solution.
-
Mercuric Chloride (HgCl₂) solution (for precipitation of methenamine).
-
Formaldehyde standard solutions.
Methodology:
-
Sample Preparation: To an aliquot of the urine sample, add mercuric chloride solution to precipitate the unhydrolyzed methenamine. Centrifuge and collect the supernatant. Repeat this precipitation step two more times to ensure complete removal of methenamine.[15]
-
Color Reaction: Add tryptophan solution to the methenamine-free supernatant, followed by the addition of sulfuric acid and ferric chloride.[15]
-
Incubation: Allow the color to develop according to the specific validated method.
-
Measurement: Measure the absorbance of the solution at the appropriate wavelength using a spectrophotometer.
-
Quantification: Determine the formaldehyde concentration by comparing the sample's absorbance to a standard curve prepared using known concentrations of formaldehyde.
Caption: Experimental workflow for in-vitro analysis of methenamine's efficacy.
Conclusion
The therapeutic efficacy of this compound is a direct consequence of a pH-dependent chemical reaction localized to the urinary tract. Its conversion to the non-specific bactericidal agent formaldehyde in acidic urine (pH < 6.0) provides a unique mechanism of action that circumvents the common pathways of antibiotic resistance. A thorough understanding of the kinetics of this conversion is essential for its proper clinical application and for the development of novel urinary antiseptics. The experimental protocols detailed herein provide a framework for the quantitative evaluation of methenamine's activity and the screening of related compounds in a clinically relevant context.
References
- 1. Articles [globalrx.com]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of Methenamine Hippurate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug therapy reviews: this compound and methenamine hippurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. The Forgotten Role of Methenamine to Prevent Recurrent Urinary Tract Infection: Urgency for Reuse 100 Years After Discovery - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 10. Methenamine - Wikipedia [en.wikipedia.org]
- 11. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]
- 12. Formaldehyde | Basicmedical Key [basicmedicalkey.com]
- 13. journals.asm.org [journals.asm.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Simultaneous determination of methenamine and formaldehyde in the urine of humans after methenamine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Methenamine Mandelate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Methenamine (B1676377) Mandelate (B1228975), a urinary tract antiseptic. The information presented herein is intended for a technical audience in the fields of chemical research, pharmaceutical sciences, and drug development. This document details established synthesis methodologies, purification protocols, and analytical techniques for the characterization and quality control of the final product.
Chemical Synthesis of Methenamine Mandelate
This compound [(C₆H₁₂N₄)·(C₈H₈O₃)] is the salt formed from the reaction of the heterocyclic organic compound methenamine (also known as hexamethylenetetramine) and mandelic acid.[1] Two primary synthetic routes are commonly employed for its preparation: the direct reaction of methenamine with mandelic acid and a one-pot synthesis commencing from paraformaldehyde and ammonia (B1221849).
Synthesis from Methenamine and Mandelic Acid
This method involves the direct acid-base reaction between methenamine and mandelic acid in a suitable solvent.
-
Reaction Setup: To a stirred suspension of methenamine (0.165 mole, 23.0 g) in 160 ml of methyl ethyl ketone, bring the mixture to a boil.[2]
-
Addition of Mandelic Acid: Slowly add a hot suspension of l-mandelic acid (0.16 mole, 25 g) in 60 ml of methyl ethyl ketone to the boiling methenamine suspension.[2]
-
Crystallization: Remove the heat source and continue stirring the mixture as it cools to room temperature.[2][3]
-
Isolation: Cool the mixture in an ice-water bath to maximize crystal formation.[2][3]
-
Filtration and Washing: Collect the resulting white crystals by filtration. Wash the crystals with a small amount of cold methyl ethyl ketone, followed by anhydrous ether.[2]
-
Drying: Dry the purified this compound crystals under vacuum at 50°C for 4.5 hours.[2]
A similar procedure can be followed using other solvents such as acetone, ethanol, or isopropanol (B130326).[3]
One-Pot Synthesis from Paraformaldehyde and Ammonia
This process offers an efficient alternative by generating methenamine in situ from paraformaldehyde and ammonia, followed by the reaction with mandelic acid without the need to isolate the intermediate methenamine.[4]
-
Methenamine Formation: In a suitable reactor, charge paraformaldehyde (60 g), n-butanol (120 mL), and water (20 mL). Bubble ammonia gas through the slurry while maintaining the temperature below 40°C. After the ammonia addition is complete, warm the reaction mixture to 65-85°C and hold for at least 30 minutes.[4]
-
Water Removal: Heat the resulting solution to reflux and remove water via azeotropic distillation. Subsequently, remove the butanol by distillation.[4] The water content should be minimal (e.g., measured by Karl Fischer titration to be around 0.08 wt%).[4]
-
Reaction with Mandelic Acid: To the reaction slurry containing the in situ formed methenamine, add a solution of mandelic acid (48.4 g) in isopropyl alcohol (145 mL).[4]
-
Dissolution and Crystallization: Warm the mixture to 80-90°C and maintain this temperature until all solids dissolve.[4] Allow the solution to cool slowly to 22-30°C to induce crystallization. A controlled cooling period of approximately 120 minutes from 70°C to 30°C is recommended.[4]
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration and wash the filter cake with isopropyl alcohol (93 mL).[4]
-
Drying: Dry the product under vacuum at 60-65°C overnight with a slight nitrogen purge to yield this compound as a white solid.[4] An uncorrected yield of 88.0% has been reported for this method.[4]
Purification of this compound
Recrystallization is the primary method for the purification of crude this compound. The choice of solvent is critical to ensure high recovery of the purified product with minimal impurities.
Experimental Protocol for Recrystallization:
-
Solvent Selection: Methyl ethyl ketone and isopropanol are effective solvents for the recrystallization of this compound.[2][4] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[5][6]
-
Dissolution: In a suitable flask, dissolve the impure this compound in a minimal amount of the chosen hot solvent (near its boiling point).[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals.[5]
-
Cooling: To maximize the yield, further cool the solution in an ice bath.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[5]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Analytical Methods for Characterization and Quality Control
A variety of analytical techniques are employed to confirm the identity, purity, and quantity of this compound.
High-Performance Liquid Chromatography (HPLC)
An ion-exchange HPLC method is suitable for the determination of methenamine in this compound preparations.[7][8][9]
| Parameter | Specification |
| Column | Zorbax SCX-300 |
| Mobile Phase | Acetonitrile : 0.1M Sodium Perchlorate Monohydrate (pH 5.8) (70:30, v/v) |
| Flow Rate | 1 mL/min |
| Detection | UV at 212 nm |
| Linear Range | 0.25-50 mM for methenamine and this compound standards |
| Intra-day Precision (RSD) | <1.25% |
| Inter-day Precision (RSD) | <1.85% |
| Accuracy (Recovery) | 99-101% |
Table 1: HPLC Parameters for the Analysis of this compound.[7][8][9]
Spectroscopic Methods
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule and serves as a confirmation of the chemical structure by comparing the spectrum of the synthesized product with that of a reference standard.[10][11] The USP monograph for this compound Tablets specifies the use of IR absorption for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms.[10][12][11]
Titration Methods (USP Assay)
The United States Pharmacopeia (USP) provides titration methods for the assay of this compound.[13]
-
Assay for this compound: A potentiometric titration with 0.05 N silver nitrate (B79036) in dehydrated alcohol is used. Each mL of 0.05 N silver nitrate is equivalent to 7.308 mg of C₆H₁₂N₄·C₈H₈O₃.[13]
-
Mandelic Acid Content: The mandelic acid content is determined by a potentiometric titration with 0.05 N ceric ammonium (B1175870) nitrate. Each mL of 0.05 N ceric ammonium nitrate is equivalent to 3.804 mg of C₈H₈O₃.[13]
Physical Properties
| Property | Specification |
| Loss on Drying | Not more than 1.5% (over silica (B1680970) gel for 18 hours) |
| Residue on Ignition | Not more than 0.1% |
| Heavy Metals | Not more than 0.0015% |
Table 2: Physical Property Specifications for this compound per USP.[13]
Workflow Diagrams
Caption: Synthesis of this compound from Methenamine and Mandelic Acid.
Caption: One-Pot Synthesis of this compound.
Caption: Purification of this compound by Recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. US4001231A - Process for making a methenamine salt of an optically active acid - Google Patents [patents.google.com]
- 4. AU2017273431A1 - Processes for producing this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Determination of methenamine, this compound and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C14H20N4O3 | CID 11478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. rockymountainlabs.com [rockymountainlabs.com]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
Spectroscopic Analysis of Methenamine Mandelate: A Technical Guide to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic techniques utilized for the structural elucidation of Methenamine (B1676377) Mandelate (B1228975). The synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive confirmation of the compound's identity, purity, and ionic nature. Methenamine Mandelate is an organic salt formed from the combination of the antibacterial agent methenamine and the organic acid, mandelic acid.[1]
Structural Overview
This compound is the salt formed by the protonation of one of the nitrogen atoms of the cage-like structure of methenamine by the carboxylic acid group of mandelic acid. This ionic interaction is the key feature to be confirmed by spectroscopic analysis, in addition to the individual structures of the cation and anion.
Spectroscopic Data and Interpretation
The following sections summarize the expected quantitative data from various spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) of mandelate |
| ~5.1 | Singlet | 1H | Methine proton (-CH(OH)-) of mandelate |
| ~4.8-5.0 | Broad Singlet | 12H | Methylene protons (-N-CH₂-N-) of methenamine |
| Variable | Broad Singlet | 2H | Hydroxyl (-OH) and Ammonium (B1175870) (N⁺-H) protons |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~175 | Carbonyl carbon (-COOH) of mandelate |
| ~140 | Quaternary aromatic carbon (C-1) of mandelate |
| ~128-129 | Aromatic CH carbons of mandelate |
| ~75 | Methylene carbons (-N-CH₂-N-) of methenamine |
| ~72 | Methine carbon (-CH(OH)-) of mandelate |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in this compound and confirming the ionic interaction between the two components. The spectrum is characterized by the presence of vibrations corresponding to both the methenamine and mandelate ions.
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Strong | O-H stretch (hydroxyl group of mandelate) and N⁺-H stretch (ammonium of methenamine) |
| 3060-3030 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (methenamine) |
| ~1600 (asymmetric) | Strong | Carboxylate (COO⁻) asymmetric stretch |
| ~1400 (symmetric) | Strong | Carboxylate (COO⁻) symmetric stretch |
| 1250-1000 | Strong | C-N and C-O stretches |
| 730 and 695 | Strong | Monosubstituted benzene (B151609) ring C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry of the organic salt this compound, using a soft ionization technique like electrospray ionization (ESI), would be expected to show the individual ions. Hard ionization techniques would lead to fragmentation of the individual components.
Table 4: Expected Mass-to-Charge Ratios (m/z) in ESI-MS
| m/z | Ion |
| 141.12 | [Methenamine + H]⁺ |
| 151.04 | [Mandelic Acid - H]⁻ |
The fragmentation pattern under electron ionization (EI) would be complex, showing characteristic fragments for each component. For methenamine (MW=140.19), fragments would arise from the cleavage of the adamantane-like cage. For mandelic acid (MW=152.15), characteristic fragments would include the loss of water, carboxyl group, and cleavage of the phenyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is primarily used for the quantitative analysis of this compound, with the aromatic ring of the mandelate moiety being the principal chromophore. The United States Pharmacopeia (USP) monograph for this compound tablets indicates a UV absorbance maximum at approximately 257 nm, which is used for dissolution testing.[2] Other analytical methods have utilized detection at 212 nm.[3][4][5]
Table 5: UV-Vis Absorption Data for this compound
| Wavelength (λmax) | Solvent |
| ~257 nm | Water[2] |
| ~212 nm | Acetonitrile (B52724)/Water[3][4][5] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, a relaxation delay of 5 seconds to ensure full relaxation of all protons, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each unique carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
FTIR Spectroscopy
-
Sample Preparation: The solid sample of this compound is finely ground and intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed and compared with reference spectra and known functional group correlation tables.
Mass Spectrometry
-
Sample Preparation: For ESI-MS, a dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of methanol (B129727) or acetonitrile and water, often with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to aid ionization.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The sample solution is introduced into the ESI source. The mass spectrometer is operated in both positive and negative ion modes to detect the methenamine cation and the mandelate anion, respectively. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the mass-to-charge ratios of the parent ions and any significant fragment ions.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of this compound of known concentration is prepared by accurately weighing the sample and dissolving it in a suitable UV-transparent solvent (e.g., water, methanol, or a specified buffer). This stock solution is then serially diluted to prepare a series of standard solutions of decreasing concentrations.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The spectrophotometer is blanked with the solvent used for sample preparation. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.
-
Data Analysis: The absorbance of an unknown sample solution is measured, and its concentration is determined from the calibration curve.
Visualization of Analytical Workflow and Structural Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis and the relationship between the spectral data and the elucidated structure of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between spectroscopic data and structural confirmation.
Conclusion
The structural elucidation of this compound is unequivocally achieved through a multi-technique spectroscopic approach. NMR spectroscopy confirms the carbon-hydrogen framework of both the methenamine and mandelate components. FTIR spectroscopy provides critical evidence for the presence of key functional groups and, most importantly, confirms the ionic nature of the compound through the identification of carboxylate and ammonium ion vibrations. Mass spectrometry verifies the molecular weights of the individual ionic species. Finally, UV-Vis spectroscopy serves as a valuable tool for quantitative analysis, leveraging the chromophoric properties of the mandelate anion. Together, these techniques provide a robust and comprehensive analytical package for the characterization of this compound in research and quality control settings.
References
- 1. This compound | C14H20N4O3 | CID 11478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of methenamine, this compound and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Hydrolysis Kinetics of Methenamine (B1676377) Mandelate (B1228975) to Formaldehyde (B43269)
This technical guide provides a comprehensive overview of the hydrolysis kinetics of methenamine mandelate, focusing on its conversion to the active bactericidal agent, formaldehyde. The antibacterial efficacy of this compound is entirely dependent on this chemical transformation within an acidic urinary environment. This document synthesizes key research findings, presents quantitative data in a structured format, details experimental protocols for formaldehyde quantification, and provides visual diagrams to illustrate the underlying processes.
Mechanism of Action: A pH-Dependent Prodrug
This compound is a salt of methenamine and mandelic acid. It functions as a prodrug, remaining inactive until it is excreted into the urine.[1] In an acidic environment, typically at a pH of 5.5 or less, the methenamine component of the molecule undergoes acid-catalyzed hydrolysis to produce formaldehyde and ammonia (B1221849).[1][2][3][4] Formaldehyde exerts a non-specific bactericidal effect by denaturing bacterial proteins and nucleic acids.[5][6] A significant advantage of this mechanism is that bacteria do not develop resistance to formaldehyde.[5] The mandelic acid component contributes to the antibacterial effect and helps to acidify the urine, thereby facilitating the hydrolysis of methenamine.[1][3]
The overall hydrolysis reaction is as follows:
(CH₂)₆N₄ + 6H₂O + 4H⁺ → 4NH₄⁺ + 6CH₂O
Hydrolysis Kinetics
The conversion of methenamine to formaldehyde is the rate-limiting step in its mechanism of action. In-vitro studies have established that the hydrolysis rate is primarily dependent on the methenamine moiety and the pH of the environment, rather than the specific acid salt (mandelate or hippurate).[5][7]
Reaction Order: The rate of formaldehyde formation from methenamine in urine follows apparent first-order kinetics .[7]
Influence of pH: The hydrolysis of methenamine is highly pH-dependent. The rate of formaldehyde production increases significantly as the pH decreases.[7][8] This is the cornerstone of its therapeutic use, requiring an acidic urine environment (pH < 6.0) for efficacy.[5][9] The half-life of methenamine conversion is dramatically affected by pH, as detailed in the table below. For instance, the half-life can increase approximately 20-fold, from 20 hours at pH 5.0 to 400 hours at pH 6.5.[7] This underscores the necessity of maintaining a low urinary pH for effective therapy.[7]
Influence of Temperature: The degradation of methenamine also follows the Arrhenius relationship, indicating a dependence on temperature.[8] Studies conducted at various temperatures (37.5, 47, 57, and 67°C) have allowed for the calculation of activation energy, which also varies with pH.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the hydrolysis kinetics of methenamine.
Table 1: Effect of pH on the Half-Life of Methenamine Hydrolysis
| pH | Half-Life (t½) in hours | Temperature (°C) | Reference |
| 2.0 | 1.6 | 37.5 | [8] |
| 5.0 | 20 | 37 | [7] |
| 5.8 | 13.8 | 37.5 | [8] |
| 6.5 | ~400 | 37 | [7] |
Table 2: Activation Energy for Methenamine Hydrolysis at Different pH Values
| pH | Activation Energy (Ea) in kcal/mole | Reference |
| 2.0 | 23.5 | [8] |
| 5.1 | 12.0 | [8] |
Experimental Protocols for Formaldehyde Determination
Accurate quantification of formaldehyde is essential for studying the hydrolysis kinetics of methenamine. The two most common colorimetric methods are the Nash (acetylacetone) method and the chromotropic acid method.[5]
4.1. Nash (Acetylacetone) Method
This method is based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone (B45752) and ammonia to produce a yellow, fluorescent compound, 3,5-diacetyl-1,4-dihydrolutidine, which is quantified spectrophotometrically.[5]
-
Reagents:
-
Nash Reagent: Dissolve 150 g of ammonium (B1175870) acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in distilled water and make up to 1 L. Store in a brown bottle in a refrigerator.[5]
-
Formaldehyde Standard Solutions: Prepare a stock solution of a known formaldehyde concentration and create a series of dilutions for a standard curve.
-
Trichloroacetic Acid (TCA) solution (e.g., 10% w/v): For deproteinization of urine samples if necessary.[5]
-
-
Procedure:
-
Sample Preparation: Centrifuge the urine sample to remove any sediment. If necessary, deproteinize the supernatant by adding an equal volume of TCA solution, vortexing, and re-centrifuging.[5]
-
Reaction: To a test tube, add 2 mL of the prepared urine sample (or standard) and 2 mL of the Nash reagent.[5]
-
Incubation: Mix the contents and incubate in a water bath at 60°C for 10-15 minutes, or at 37°C for 60 minutes.[5]
-
Measurement: Allow the solution to cool to room temperature. Measure the absorbance of the yellow solution at a wavelength of 412 nm using a spectrophotometer.[5]
-
Quantification: Determine the formaldehyde concentration in the sample by comparing its absorbance to the standard curve.[5]
-
4.2. Chromotropic Acid Method
This method involves the reaction of formaldehyde with chromotropic acid in the presence of concentrated sulfuric acid to form a purple-colored complex.
-
Reagents:
-
Chromotropic Acid Reagent: Prepare a solution of chromotropic acid in water.
-
Concentrated Sulfuric Acid.
-
Formaldehyde Standard Solutions.
-
-
Procedure:
-
Reaction: Mix the sample (or standard) with the chromotropic acid reagent and carefully add concentrated sulfuric acid.
-
Incubation: Heat the mixture in a boiling water bath for 15-30 minutes.[5]
-
Measurement: Allow the solution to cool to room temperature. Measure the absorbance of the purple solution at a wavelength of 580 nm .[5]
-
Quantification: Determine the formaldehyde concentration from a standard curve.[5]
-
Conclusion
The hydrolysis of this compound to formaldehyde is a classic example of a pH-dependent prodrug activation. The kinetics of this conversion are well-characterized as apparent first-order and are critically influenced by both pH and temperature. A urinary pH below 6.0 is essential to achieve therapeutic concentrations of formaldehyde.[2][5] The rate of hydrolysis is independent of the mandelate salt in vitro, being governed by the methenamine moiety itself.[7] Understanding these kinetic parameters is vital for the effective clinical application of this compound in the prevention and suppression of chronic urinary tract infections. The experimental protocols detailed herein provide robust methods for researchers to further investigate this important urinary antiseptic.
References
- 1. This compound [dailymed.nlm.nih.gov]
- 2. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DailyMed - this compound tablet [dailymed.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methenamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methenamine Mandelate: A Comprehensive Technical Guide to Solubility and Stability in Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Methenamine (B1676377) Mandelate (B1228975) in various solvent systems. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this active pharmaceutical ingredient (API). The information presented herein is critical for formulation development, analytical method development, and ensuring the quality and efficacy of pharmaceutical products containing Methenamine Mandelate.
Core Concepts: Solubility and Stability of this compound
This compound is the salt of methenamine and mandelic acid. Its therapeutic efficacy as a urinary tract antiseptic is dependent on its ability to hydrolyze in acidic urine to produce formaldehyde (B43269), which possesses nonspecific bactericidal activity. Understanding the solubility and stability of this compound is paramount for developing a drug product that is both effective and stable.
Solubility dictates the dissolution rate and bioavailability of the drug. A thorough understanding of its solubility in various solvents is crucial for designing appropriate dosage forms and for developing analytical methods.
Stability is a critical quality attribute that ensures the drug product maintains its intended purity, potency, and safety throughout its shelf life. The primary stability concern for this compound is its hydrolysis, which is highly dependent on the pH of the surrounding environment.
Solubility of this compound
This compound is generally characterized as being very soluble in water.[1] While specific quantitative data in various solvents is not extensively published, the solubility of its parent compound, methenamine, provides valuable insight.
Table 1: Solubility of Methenamine (Base) in Various Solvents at 20°C
| Solvent | Solubility ( g/100 g of solvent) |
| Chloroform | 13.4 |
| Methanol | 7.25 |
| Absolute Ethanol | 2.89 |
| Acetone | 0.65 |
| Benzene | 0.23 |
| Xylene | 0.14 |
| Ether | 0.06 |
| Petroleum Ether | Near Zero |
Data sourced from PubChem CID 4101.[2]
It is important to note that the solubility of this compound as a salt may differ from that of the free base. However, the data for methenamine suggests a higher affinity for polar solvents. This compound is also known to be soluble in dimethyl sulfoxide (B87167) (DMSO).
Stability of this compound
The stability of this compound is intrinsically linked to the stability of the methenamine component, which undergoes pH-dependent hydrolysis to formaldehyde and ammonia. This conversion is the basis of its antibacterial action and is most efficient in an acidic environment.
pH-Dependent Hydrolysis
The hydrolysis of methenamine is the most significant degradation pathway for this compound. The rate of this reaction is slow at neutral or alkaline pH and increases significantly in acidic conditions. Maximum efficacy of this compound is observed at a urinary pH of 5.5 or less.
Table 2: Half-life of Methenamine Conversion to Formaldehyde at 37°C
| pH | Half-life (hours) |
| 5.0 | ~20 |
| 6.5 | ~400 |
The rate of degradation of the mandelate salt in buffer systems does not differ significantly from that of methenamine base in urine adjusted to the same pH. This indicates that the hydrolysis is primarily dependent on the methenamine moiety and the pH of the environment.
Thermal and Photostability
Official recommendations for the storage of this compound tablets are at a controlled room temperature between 15°C and 30°C in well-closed, light-resistant containers. This suggests that the compound may be sensitive to both elevated temperatures and light exposure. Forced degradation studies under thermal and photolytic stress are necessary to fully characterize its stability profile.
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3]
Methodology:
-
Preparation of Solvent: Prepare the desired solvent system (e.g., purified water, 0.1 M HCl, phosphate (B84403) buffer pH 7.4, ethanol, methanol).
-
Addition of Excess Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed, inert container (e.g., a glass flask). The presence of undissolved solid should be visible.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A common practice is to shake for 24 to 48 hours.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Replicates: Perform the experiment in at least triplicate for each solvent system.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for quantifying the decrease in the concentration of the parent drug and the formation of degradation products over time.
Methodology:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase).
-
For stability studies, store aliquots of the stock solution under the desired stress conditions (e.g., different pH, temperature, light exposure).
-
At specified time points, withdraw samples, dilute them to an appropriate concentration with the mobile phase, and inject them into the HPLC system.
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound in the presence of its degradation products.[5]
Caption: Experimental Workflow for Stability Testing.
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6]
Methodology (based on ICH Q1A(R2) and Q1B guidelines): [7][8]
-
Acid and Base Hydrolysis:
-
Treat a solution of this compound with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperatures (e.g., 60°C).
-
Monitor the degradation over time. Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Expose a solution of this compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Monitor the degradation over time.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat (e.g., 60°C, 80°C) for a specified period.
-
Test the samples at various time points.
-
-
Photostability:
-
Expose solid this compound and its solution to a light source that produces a combination of visible and UV light, according to ICH Q1B guidelines.[8][9] The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10]
-
A dark control sample should be stored under the same conditions to separate the effects of light and heat.
-
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Hexamethylenetetramine | C6H12N4 | CID 4101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Determination of methenamine, this compound and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. scispace.com [scispace.com]
- 7. database.ich.org [database.ich.org]
- 8. jordilabs.com [jordilabs.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
In Vitro Antimicrobial Spectrum of Formaldehyde Released from Methenamine Mandelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methenamine (B1676377) mandelate (B1228975) is a urinary tract antiseptic that exerts its antimicrobial effect through the hydrolysis of methenamine to formaldehyde (B43269) in an acidic environment.[1] This guide provides a comprehensive overview of the in vitro antimicrobial spectrum of the formaldehyde released, detailing its mechanism of action, quantitative antimicrobial data, and the experimental protocols required for its evaluation. Formaldehyde demonstrates broad-spectrum antimicrobial activity by denaturing bacterial proteins and nucleic acids.[1][2] A key advantage of this non-specific mechanism is the low potential for the development of microbial resistance.[3] This document synthesizes available data on the minimum inhibitory and bactericidal concentrations (MIC/MBC) of formaldehyde against common urinary pathogens and provides detailed methodologies for in vitro susceptibility testing and formaldehyde quantification.
Mechanism of Action: From Methenamine Mandelate to Bactericidal Effect
This compound is a salt of methenamine and mandelic acid. In the acidic environment of the urine (pH < 6.0), the methenamine component is hydrolyzed, releasing formaldehyde and ammonia.[1][3] Formaldehyde, a potent electrophile, is the active bactericidal agent. Its antimicrobial action is non-specific and multifaceted, primarily involving:
-
Protein Denaturation: Formaldehyde reacts with primary amines and other functional groups on amino acid residues, leading to the formation of Schiff bases and methylene (B1212753) bridges.[4][5] This cross-linking alters protein structure, inactivates enzymes, and disrupts essential cellular functions.[6][7]
-
Nucleic Acid Damage: It reacts with the amino groups of purine (B94841) bases in DNA and RNA, causing alkylation and the formation of DNA-protein cross-links.[2][6] This damage inhibits DNA replication and transcription, ultimately leading to cell death.[2]
The overall process from the administration of this compound to its antimicrobial effect is a direct, pH-dependent chemical conversion rather than a complex signaling pathway.
Mechanism of this compound Action
Bacterial Resistance and Detoxification
While resistance to the non-specific action of formaldehyde is rare, some bacteria possess enzymatic pathways to detoxify it. These are primarily protective mechanisms against endogenous or environmental formaldehyde rather than resistance developed in response to methenamine therapy. The main detoxification pathways include:
-
Thiol-Dependent Pathway: The most common pathway involves the reaction of formaldehyde with glutathione (B108866) (GSH) to form S-hydroxymethylglutathione, which is then oxidized to formate.[4][5]
-
Ribulose Monophosphate (RuMP) Pathway: Formaldehyde is condensed with ribulose-5-phosphate and then enters central carbon metabolism.[4][5]
-
Pterin-Dependent Pathway: Formaldehyde reacts with tetrahydrofolate (THF) and is subsequently oxidized to formate.[4][5]
Bacterial Formaldehyde Detoxification Pathways
Quantitative Antimicrobial Data
The antimicrobial efficacy of formaldehyde is concentration-dependent. Studies have shown that a formaldehyde concentration of ≥ 25 µg/mL is required for a bacteriostatic effect, with bactericidal activity observed at concentrations greater than 28 µg/mL.[2][8][9] The following table summarizes the Minimum Inhibitory Concentration (MIC) data for formaldehyde against common urinary pathogens.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Notes |
| Escherichia coli | 13 - 25 | >28 | A mean MIC of 13 µg/mL has been reported in a chemically defined medium resembling urine.[7] Some studies indicate a bacteriostatic concentration of ≥ 25 µg/mL is effective.[8][9] |
| Staphylococcus aureus | 156 | - | Corresponds to 0.02%.[2] |
| Pseudomonas aeruginosa | 13 - 25 | >28 | Included in studies showing a mean MIC of 13 µg/mL and effective bacteriostatic concentrations of ≥ 25 µg/mL.[7][8] |
| Klebsiella pneumoniae | 13 - 25 | >28 | Included in studies showing a mean MIC of 13 µg/mL and effective bacteriostatic concentrations of ≥ 25 µg/mL.[7][8] |
| Proteus mirabilis | 13 - 25 | >28 | Included in studies showing a mean MIC of 13 µg/mL and effective bacteriostatic concentrations of ≥ 25 µg/mL.[7][8] |
| Enterococcus faecalis | 128 | - | MIC90 value reported for formaldehyde.[10] |
| Enterococcus faecium | 128 | - | MIC90 value reported for formaldehyde.[10] |
| Candida albicans | - | - | Generally considered susceptible to formaldehyde, but specific MIC data from methenamine studies is limited. Higher concentrations may be required compared to bacteria.[11][12] |
Experimental Protocols
This section provides detailed methodologies for the in vitro evaluation of the antimicrobial spectrum of formaldehyde released from this compound.
Experimental Workflow
The overall workflow involves simulating the in vivo conditions of formaldehyde release, determining its antimicrobial activity against selected pathogens, and quantifying the formaldehyde concentration.
In Vitro Antimicrobial Spectrum Evaluation Workflow
Protocol 1: In Vitro Generation and Quantification of Formaldehyde
Objective: To generate formaldehyde from this compound in a simulated urinary environment and quantify its concentration over time.
Materials:
-
This compound powder
-
Artificial urine medium (e.g., as per CLSI M07)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Incubator (37°C)
-
Spectrophotometer
-
Reagents for formaldehyde quantification (Chromotropic Acid Method)
-
Chromotropic acid sodium salt
-
Concentrated sulfuric acid
-
Formaldehyde standard solution
-
Procedure:
-
Preparation of Media: Prepare artificial urine medium and adjust the pH to desired levels (e.g., 5.0, 5.5, and 6.0) using HCl or NaOH.
-
Incubation: Dissolve this compound in the pH-adjusted artificial urine to achieve a clinically relevant concentration (e.g., 1 mg/mL). Incubate the solution at 37°C.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots of the incubated solution for formaldehyde quantification.
-
Quantification (Chromotropic Acid Method): a. To 1 mL of the sample (or a suitable dilution), add 0.2 mL of 1% aqueous chromotropic acid solution. b. Carefully add 4 mL of concentrated sulfuric acid and mix. c. Heat the mixture in a boiling water bath for 15-30 minutes. d. Allow the solution to cool to room temperature. e. Measure the absorbance of the resulting purple solution at 580 nm. f. Prepare a standard curve using known concentrations of formaldehyde and determine the formaldehyde concentration in the samples.[3]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of formaldehyde (released from this compound) that inhibits the visible growth of a microorganism.
Materials:
-
Formaldehyde-containing artificial urine (prepared as in Protocol 1)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Standardized microbial inocula (~5 x 10^5 CFU/mL)
-
Incubator (35 ± 2°C)
-
Microplate reader (optional)
Procedure (Broth Microdilution):
-
Serial Dilutions: Perform two-fold serial dilutions of the formaldehyde-containing artificial urine in the wells of a 96-well plate using sterile growth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well.
-
Controls: Include a positive control (medium with inoculum, no drug) and a negative control (medium only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours (or longer for slower-growing organisms).
-
Reading the MIC: The MIC is the lowest concentration of formaldehyde at which there is no visible growth (turbidity) of the microorganism.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of formaldehyde that kills 99.9% of the initial microbial inoculum.
Materials:
-
MIC plate from Protocol 2
-
Nutrient agar (B569324) plates
-
Sterile saline or broth
Procedure:
-
Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spot-inoculate the aliquots onto separate sections of a nutrient agar plate.
-
Incubation: Incubate the agar plate at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of formaldehyde that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.
Conclusion
The in vitro antimicrobial activity of this compound is directly attributable to the pH-dependent release of formaldehyde. This active agent possesses a broad spectrum of activity against common uropathogens, including bacteria and fungi. Its non-specific mechanism of action, involving the denaturation of proteins and nucleic acids, is a significant advantage, as the development of microbial resistance is highly unlikely. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and characterize the antimicrobial properties of formaldehyde released from this compound. The provided methodologies for in vitro susceptibility testing are essential for preclinical evaluation and for understanding the compound's potential efficacy in a clinical setting.
References
- 1. Urinary excretion of methenamine and formaldehyde: evaluation of 10 methenamine products in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Formaldehyde Stress Responses in Bacterial Pathogens [frontiersin.org]
- 5. Formaldehyde Stress Responses in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methenamine and its salts as urinary tract antiseptics: variables affecting the antibacterial activity of formaldehyde, mandelic acid, and hippuric acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of formaldehyde from methenamine: effect of pH and concentration, and antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of Formaldehyde from Methenamine: Effect of pH and Concentration, and Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Microbial resistance to formaldehyde. I. Comparative quantitative studies in some selected species of vegetative bacteria, bacterial spores, fungi, bacteriophages and viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ex vivo anti-microbial efficacy of various formaldehyde releasers against antibiotic resistant and antibiotic sensitive microorganisms involved in infectious keratitis - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Blueprint: A Technical Guide to Modeling Methenamine Mandelate's Interaction with Bacterial Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methenamine (B1676377) mandelate (B1228975) has long been a stalwart in the management of urinary tract infections (UTIs), valued for its unique mechanism of action that circumvents common antibiotic resistance pathways. Its efficacy lies in the in-situ generation of formaldehyde (B43269) in the acidic environment of the urinary tract. This highly reactive aldehyde acts as a non-specific biocide, targeting a broad spectrum of bacterial proteins and nucleic acids. This technical guide delves into the molecular modeling of methenamine mandelate's antibacterial activity, focusing on the interaction of its active principle, formaldehyde, with key bacterial proteins. We provide an in-depth overview of the underlying chemical principles, detailed hypothetical experimental protocols for computational analysis, and a framework for interpreting the resulting data. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and computationally model the antibacterial effects of this venerable yet effective therapeutic agent.
Introduction
This compound is a salt of methenamine and mandelic acid. The antibacterial efficacy of this compound is entirely dependent on the hydrolysis of methenamine in acidic urine (pH ≤ 5.5) to produce formaldehyde and ammonia.[1][2][3] Formaldehyde, a potent electrophile, readily reacts with nucleophilic functional groups found in essential biological macromolecules, including proteins and nucleic acids.[4][5][6] This non-specific reactivity leads to widespread cellular damage, including protein denaturation and the formation of DNA-protein crosslinks, ultimately resulting in bacterial cell death or growth inhibition.[7][8][9] A key advantage of this mechanism is the low potential for the development of bacterial resistance, a significant concern with traditional antibiotics.
Molecular modeling offers a powerful lens through which to investigate these interactions at an atomic level. By employing computational techniques such as molecular docking and molecular dynamics (MD) simulations, we can elucidate the specific binding modes, reaction energetics, and conformational changes that occur when formaldehyde interacts with bacterial proteins. This guide will focus on the theoretical application of these methods to understand the antibacterial action of formaldehyde derived from this compound.
Mechanism of Action: From Methenamine to Formaldehyde
The therapeutic action of this compound is a classic example of a prodrug strategy. Methenamine itself is inactive, but upon reaching the acidic environment of the lower urinary tract, it undergoes hydrolysis to release its active component, formaldehyde.
Hydrolysis of Methenamine
The conversion of methenamine to formaldehyde is a pH-dependent chemical reaction.[1] In acidic conditions, the tertiary amine groups of the cage-like methenamine structure are protonated, leading to the breakdown of the molecule and the release of six molecules of formaldehyde and four molecules of ammonia.
References
- 1. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of formaldehyde from methenamine: effect of pH and concentration, and antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of Formaldehyde from Methenamine: Effect of pH and Concentration, and Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Formaldehyde Stress Responses in Bacterial Pathogens [frontiersin.org]
- 5. Formaldehyde Stress Responses in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: MurA [pdb101.rcsb.org]
- 8. Development of a fixative protocol using formaldehyde and gluteraldehyde for preservation of microbial art on agar plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Mutagenicity and genotoxicity studies of Methenamine mandelate
An In-Depth Technical Guide on the Mutagenicity and Genotoxicity Studies of Methenamine (B1676377) Mandelate (B1228975)
Introduction
Methenamine mandelate is a urinary tract antiseptic that combines the antibacterial properties of methenamine and mandelic acid.[1] Its primary clinical application is for the suppression and prophylaxis of recurrent or chronic urinary tract infections (UTIs).[2][3] The therapeutic efficacy of this compound is not derived from the compound itself, but from its hydrolysis product, formaldehyde (B43269), which is generated in an acidic urine environment (pH 5.5 or less).[4][5][6] Formaldehyde is a potent, non-specific bactericidal agent that acts by denaturing bacterial proteins and nucleic acids.[7][8]
Given that formaldehyde is a well-documented mutagen and carcinogen, understanding the mutagenic and genotoxic potential of its prodrug, methenamine, is of critical importance for assessing the overall safety profile of this compound. This technical guide provides a comprehensive review of the available mutagenicity and genotoxicity data, details the experimental protocols of key assays, and visualizes the underlying mechanisms and workflows.
Mechanism of Action and Basis for Genotoxicity Concern
Upon oral administration, this compound is readily absorbed from the gastrointestinal tract.[4][5] It circulates systemically as intact methenamine and mandelic acid, remaining largely inert.[9] The methenamine component is excreted by the kidneys into the urine. In an acidic urinary environment, methenamine undergoes hydrolysis to generate ammonia (B1221849) and its active bactericidal agent, formaldehyde.[6][7]
The reaction is pH-dependent, with optimal conversion occurring at a urinary pH of 5.5 or lower.[5] One molecule of methenamine can decompose to produce six molecules of formaldehyde.[7] It is this localized production of formaldehyde within the urinary bladder that forms the basis for investigating the genotoxic potential of this compound.
Mutagenicity Studies
Mutagenicity testing is designed to assess the potential of a substance to induce genetic mutations. The most common preliminary screen is the bacterial reverse mutation assay, or Ames test.
Bacterial Reverse Mutation Assay (Ames Test)
Methenamine has been evaluated for mutagenicity using the Ames Salmonella/mammalian microsome test.[4][10] This assay utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to regain the ability to grow on an amino-acid-deficient medium.
Studies have shown that methenamine exhibits mutagenic activity at high concentrations in specific bacterial strains. The key findings are summarized below.
| Test Substance | Bacterial Strains Used | Dose Level | Metabolic Activation (S9) | Results | Reference |
| Methenamine | S. typhimurium: TA98, TA100, TA1535, TA1537, TA1538E. coli: WP2uvrA | 10,000 µ g/plate | With and Without | Mutagenic in TA98 and TA100 with S9 activation.Mutagenic in TA98 without S9 activation. | [4][9][10] |
The protocol for the Ames test generally follows OECD Guideline 471.
-
Bacterial Strains: Histidine-requiring (his- auxotrophs) strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537, TA1538) and a tryptophan-requiring (trp- auxotroph) strain of Escherichia coli (WP2uvrA) are selected. These strains cover the detection of both base-pair substitution and frameshift mutations.
-
Metabolic Activation: The test is performed both in the absence and presence of a metabolic activation system. This is typically a liver homogenate fraction (S9 mix) from rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This system mimics mammalian metabolism, capable of converting pro-mutagens into active mutagens.
-
Exposure: The test substance (methenamine) at various concentrations, the bacterial culture, and either the S9 mix or a buffer are combined. In the plate incorporation method, this mixture is combined with molten top agar (B569324) and poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow) on each plate is counted.
-
Evaluation Criteria: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible and significant positive response for at least one concentration point in at least one strain, with or without metabolic activation.
References
- 1. This compound | C14H20N4O3 | CID 11478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. This compound Tablets: Package Insert / Prescribing Info [drugs.com]
- 5. Articles [globalrx.com]
- 6. Methenamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Methenamine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. setonpharmaceuticals.com [setonpharmaceuticals.com]
Historical development and discovery of Methenamine mandelate as a urinary antiseptic
For Immediate Release
This whitepaper delves into the historical development and seminal discoveries that established methenamine (B1676377) mandelate (B1228975) as a cornerstone urinary antiseptic. Addressed to researchers, scientists, and drug development professionals, this document provides a detailed examination of the compound's origins, mechanism of action, and the early experimental work that validated its clinical utility.
A Historical Trajectory: From Independent Discoveries to a Synergistic Combination
The story of methenamine mandelate is one of convergent scientific inquiry, beginning with the individual discoveries of its two active components: methenamine and mandelic acid.
Methenamine, a heterocyclic organic compound, was first synthesized in 1859 by Aleksandr Butlerov.[1] Its antiseptic properties were recognized decades later, and it was introduced for medical use as a urinary antiseptic in 1895 under the name Urotropin.[1] Early use demonstrated its efficacy in sterilizing urine, particularly in acidic conditions.[1]
Parallel to the development of methenamine, mandelic acid, an alpha-hydroxy acid, was discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler from the hydrolysis of an extract of bitter almonds.[2] By the early 1900s, it was recognized for its own antibacterial activity and was used in the treatment of urinary tract infections.[2]
The true innovation, however, lay in the combination of these two substances. Researchers hypothesized that the co-administration of an acidifying agent with methenamine would enhance its efficacy. This led to the development of this compound, a salt formed from methenamine and mandelic acid. This combination aimed to ensure an acidic urinary environment necessary for the activation of methenamine while also leveraging the inherent bacteriostatic properties of mandelic acid.
Mechanism of Action: A pH-Dependent Cascade
The efficacy of this compound as a urinary antiseptic is critically dependent on the acidic environment of the urine. The compound itself is inactive, functioning as a prodrug. Upon reaching the acidic milieu of the lower urinary tract (pH ≤ 5.5), methenamine undergoes hydrolysis to generate formaldehyde (B43269) and ammonia.[3][4]
Formaldehyde, a potent and non-specific bactericidal agent, exerts its antimicrobial effect by denaturing bacterial proteins and nucleic acids.[1][5] A key advantage of this mechanism is the lack of developed bacterial resistance to formaldehyde.[6]
Mandelic acid plays a dual role in this process. Firstly, it acts as a urinary acidifier, helping to maintain the low pH required for the efficient hydrolysis of methenamine.[3] Secondly, mandelic acid itself possesses bacteriostatic properties, inhibiting the growth of a range of urinary pathogens.[2][7]
Quantitative Analysis of Efficacy
The antibacterial efficacy of this compound is directly linked to the concentration of formaldehyde achieved in the urine and the urinary pH. Early in vitro and in vivo studies focused on quantifying these parameters to establish therapeutic dosages.
Formaldehyde Generation from Methenamine
The rate of formaldehyde generation from methenamine is highly dependent on pH. In vitro studies have demonstrated that as the pH of the urine decreases, the rate of hydrolysis and subsequent formaldehyde production increases significantly.
| Urinary pH | Approximate Half-life of Methenamine Hydrolysis | Percentage of Methenamine Hydrolyzed in 6 hours |
| 5.0 | 20 hours | ~20% |
| 6.0 | 400 hours | ~6% |
| 7.4 | Minimal Hydrolysis | Minimal |
Table 1: Influence of Urinary pH on the Hydrolysis of Methenamine. Data compiled from various in vitro studies.[1]
Bactericidal and Bacteriostatic Concentrations
The concentration of formaldehyde required to inhibit or kill urinary pathogens has been a subject of extensive investigation. Similarly, the bacteriostatic effectiveness of mandelic acid is also pH-dependent.
| Compound | Condition | Effective Concentration | Target Organisms |
| Formaldehyde | Bacteriostatic | ≥ 25 µg/mL | Broad spectrum of urinary pathogens |
| Formaldehyde | Bactericidal | > 28 µg/mL | Broad spectrum of urinary pathogens |
| Mandelic Acid | Bacteriostatic (pH 5.5) | 0.5% (5 mg/mL) | E. coli, S. aureus, P. vulgaris, A. aerogenes |
| Mandelic Acid | Bacteriostatic (pH 4.0-4.5) | 0.5% - 1% | E. coli, P. mirabilis, K. pneumoniae, Enterococcus spp., S. aureus, B. proteus, A. aerogenes |
Table 2: Effective Concentrations of Formaldehyde and Mandelic Acid against Urinary Pathogens.[2][7][8][9][10]
Seminal Experimental Protocols
The validation of this compound as a urinary antiseptic relied on a series of foundational in vitro and clinical studies. The methodologies employed in these early investigations, while rudimentary by modern standards, laid the groundwork for our understanding of the drug's efficacy.
In Vitro Determination of Antibacterial Activity (circa 1930s-1940s)
A common method to assess the antiseptic properties of compounds like mandelic acid and formaldehyde involved serial dilution in a liquid culture medium.
Protocol Details:
-
Media Preparation: A nutrient broth, often with a composition mimicking urine, was prepared and sterilized. The pH of the media was adjusted to the desired level (e.g., 5.5) to simulate acidic urine.
-
Serial Dilution: A stock solution of the test compound was serially diluted in the broth to create a range of concentrations.
-
Inoculation: Each tube was inoculated with a standardized amount of a pure culture of a urinary pathogen.
-
Incubation: The tubes were incubated at 37°C for a specified period, typically 24 to 48 hours.
-
Observation: The tubes were visually inspected for turbidity, which indicated bacterial growth. The lowest concentration of the compound that prevented visible growth was recorded as the Minimum Inhibitory Concentration (MIC).
Early Clinical Trial Protocol for Urinary Tract Infections (circa 1930s-1940s)
Early clinical studies, such as those conducted by Rosenheim with mandelic acid, followed a general protocol to assess the in vivo efficacy of these new urinary antiseptics.
Protocol Outline:
-
Patient Selection: Patients with confirmed urinary tract infections, often with bacteriuria (bacteria in the urine), were enrolled.
-
Baseline Assessment: A baseline urine sample was collected for bacteriological examination to identify the causative organism and quantify the bacterial load. The pH of the urine was also measured.
-
Treatment Administration: Patients were administered the test compound (e.g., mandelic acid or later, this compound) at a specified dosage and frequency. Fluid intake was often restricted to concentrate the drug in the urine.
-
Monitoring: Urine samples were collected at regular intervals throughout the treatment period. These samples were analyzed for:
-
Bacterial count to assess the reduction in bacteriuria.
-
Urine pH to ensure it remained in the acidic range required for drug efficacy.
-
Presence of the drug or its metabolites to confirm excretion.
-
-
Endpoint Assessment: The primary endpoint was typically the sterilization of the urine, defined as the absence of the original infecting organism in cultured urine samples. Clinical improvement in symptoms was also recorded.
Conclusion
The development of this compound represents a significant milestone in the history of urinary tract infection management. The recognition of the pH-dependent activity of methenamine and the synergistic contribution of mandelic acid laid the foundation for a therapeutic strategy that remains relevant today, particularly in an era of increasing antibiotic resistance. The early experimental work, though lacking the sophisticated techniques of modern drug development, provided the crucial evidence for its clinical utility. This historical perspective underscores the importance of understanding a drug's fundamental mechanism of action to optimize its therapeutic application.
References
- 1. Methenamine - Wikipedia [en.wikipedia.org]
- 2. uk.typology.com [uk.typology.com]
- 3. DailyMed - this compound tablet [dailymed.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]
- 6. An oldie but a goodie: Methenamine as a nonantibiotic solution to the prevention of recurrent urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nucelle.com [nucelle.com]
- 8. The generation of formaldehyde from methenamine. Effect of urinary flow and residual volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccjm.org [ccjm.org]
- 10. Generation of Formaldehyde from Methenamine: Effect of pH and Concentration, and Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HPLC method development for quantification of Methenamine mandelate in biological fluids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methenamine (B1676377) mandelate (B1228975) in biological matrices, specifically plasma and urine. The method employs a simple protein precipitation step for sample preparation, followed by separation on a C18 reversed-phase column with UV detection. This protocol provides the necessary detail for researchers to implement a validated assay for pharmacokinetic, pharmacodynamic, or toxicological studies of Methenamine mandelate.
Introduction
This compound is a urinary tract antiseptic that combines the actions of methenamine and mandelic acid. In acidic urine (pH 5.5 or less), methenamine is hydrolyzed to formaldehyde, which provides a nonspecific bactericidal action.[1][2][3] Mandelic acid also possesses antibacterial properties and helps to acidify the urine.[1][2] Accurate quantification of this compound in biological fluids is essential for evaluating its pharmacokinetic profile and therapeutic efficacy. This document provides a detailed protocol for the determination of this compound in plasma and urine using HPLC with UV detection.
Experimental
Materials and Reagents
-
This compound reference standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid (analytical grade)
-
Water (HPLC grade, filtered and deionized)
-
Human plasma (drug-free)
-
Human urine (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1. An ion-exchange HPLC method has been described for the analysis of methenamine in pharmaceutical preparations using a Zorbax SCX-300 column with a mobile phase of acetonitrile and 0.1M sodium perchlorate (B79767) monohydrate (pH 5.8) at a flow rate of 1 mL/min and UV detection at 212 nm.[4][5][6] For this application note, a more commonly available reversed-phase method is presented.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Perchloric acid in water (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25°C) |
| Detection | UV at 212 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions and Quality Controls
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 25, and 75 µg/mL) by spiking drug-free plasma or urine with the appropriate amount of working standard solution.
Sample Preparation Protocol
A simple protein precipitation method is employed for the extraction of this compound from biological fluids. This approach is rapid and provides good recovery.
Plasma Sample Preparation
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Urine Sample Preparation
-
Pipette 100 µL of urine sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 900 µL of mobile phase to dilute the sample.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Method Validation Summary
The method should be validated according to standard bioanalytical method validation guidelines. Key parameters to be assessed are summarized in Table 2. An existing ion-exchange HPLC method for methenamine in pharmaceutical preparations demonstrated good linearity and precision, with an intra-day RSD of <1.25% and an inter-day RSD of <1.85%.[4][5]
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (20% at LLOQ) |
| Accuracy | % Bias within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Stability | Stable under storage and processing conditions |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
Experimental Workflow and Diagrams
The overall experimental workflow for the quantification of this compound in biological fluids is depicted in the following diagram.
Caption: Experimental workflow for HPLC quantification of this compound.
This compound acts in the urinary tract through a pH-dependent hydrolysis mechanism. The following diagram illustrates this relationship.
Caption: Mechanism of action of this compound in the urinary tract.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound in biological fluids. The simple sample preparation and rapid analysis time make it ideal for high-throughput applications in research and drug development settings. The method should be fully validated in the user's laboratory to ensure its performance for the intended application.
References
- 1. This compound [dailymed.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Determination of methenamine, this compound and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of methenamine, this compound and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Determination of methenamine, this compound and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: UV-Spectrophotometric Assay for Methenamine Mandelate Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methenamine (B1676377) mandelate (B1228975) is a urinary tract antiseptic that combines the antibacterial action of methenamine and mandelic acid. The efficacy of methenamine is dependent on its hydrolysis to formaldehyde (B43269) in acidic urine, which provides a nonspecific bactericidal action. Stability testing of Methenamine mandelate is crucial to ensure its potency and safety throughout its shelf life. This document provides detailed application notes and protocols for the stability testing of this compound using UV-spectrophotometric methods.
Two primary UV-spectrophotometric approaches are presented: a direct method based on the absorbance of the mandelic acid moiety and a more robust, stability-indicating indirect method involving the quantification of formaldehyde released upon hydrolysis of the methenamine component. The indirect method is recommended for forced degradation studies as it directly measures the degradation of the active methenamine component.
Principle of the Assays
Direct UV-Spectrophotometric Method
This method relies on the inherent UV absorbance of the mandelic acid portion of the this compound molecule. While rapid, this method may not be truly stability-indicating, as a decrease in methenamine concentration due to hydrolysis might not be accurately reflected by a change in the absorbance of mandelic acid. The maximum absorbance is typically observed around 212 nm.[1]
Indirect UV-Spectrophotometric Method (Stability-Indicating)
This method is based on the acid-catalyzed hydrolysis of methenamine to formaldehyde. The amount of formaldehyde generated is then determined colorimetrically. This approach is considered stability-indicating because the degradation of methenamine is directly quantified. Two common colorimetric reactions for formaldehyde are:
-
Nash (Acetylacetone) Method: Formaldehyde reacts with acetylacetone (B45752) and ammonium (B1175870) acetate (B1210297) to form a yellow-colored diacetyldihydrolutidine, which is measured at approximately 412 nm.
-
Chromotropic Acid Method: In the presence of concentrated sulfuric acid, formaldehyde reacts with chromotropic acid to produce a purple-colored complex, with maximum absorbance at around 580 nm.
Experimental Protocols
Materials and Reagents
-
This compound reference standard and sample
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetylacetone
-
Ammonium acetate
-
Chromotropic acid sodium salt
-
Sulfuric acid, concentrated
-
Deionized water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
UV-Visible Spectrophotometer
-
Water bath or oven for thermal degradation
-
Photostability chamber
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water.
Sample Stock Solution (1 mg/mL): For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask. Add about 70 mL of deionized water, sonicate for 15 minutes, and dilute to volume with deionized water. Filter the solution if necessary.
Protocol for Direct UV-Spectrophotometric Assay
-
From the Standard and Sample Stock Solutions, prepare working solutions of approximately 20 µg/mL by diluting with deionized water.
-
Scan the standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 212 nm.
-
Measure the absorbance of the standard and sample solutions at the λmax using deionized water as a blank.
-
Calculate the concentration of this compound in the sample.
Protocol for Indirect UV-Spectrophotometric Assay (Stability-Indicating)
This protocol involves forced degradation followed by the determination of the remaining intact this compound via hydrolysis to formaldehyde and subsequent colorimetric analysis.
Expose the sample solution (e.g., 100 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 1 N HCl and reflux for 4 hours at 80°C.
-
Alkaline Hydrolysis: Mix the sample solution with an equal volume of 1 N NaOH and reflux for 4 hours at 80°C.
-
Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug or solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) in a photostability chamber for 24 hours.
After exposure, neutralize the acidic and alkaline samples and dilute all samples to a suitable concentration for analysis.
-
Take a known aliquot of the undegraded sample, degraded samples, and a standard solution of this compound.
-
To each, add an equal volume of 1 N HCl.
-
Heat in a water bath at 80°C for 30 minutes to ensure complete hydrolysis of methenamine to formaldehyde.
-
Cool the solutions to room temperature and neutralize with 1 N NaOH.
-
Dilute to a final concentration suitable for the colorimetric assay.
Using the Nash (Acetylacetone) Reagent:
-
Preparation of Nash Reagent: Dissolve 150 g of ammonium acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in deionized water and make up the volume to 1 L.
-
To 1 mL of the hydrolyzed sample/standard solution, add 1 mL of Nash reagent.
-
Heat the mixture in a water bath at 60°C for 15 minutes.
-
Cool to room temperature.
-
Measure the absorbance at 412 nm against a reagent blank.
-
Construct a calibration curve using standard solutions of formaldehyde or hydrolyzed this compound.
Using the Chromotropic Acid Reagent:
-
Preparation of Chromotropic Acid Reagent: Prepare a 0.5% w/v solution of chromotropic acid sodium salt in water.
-
To 1 mL of the hydrolyzed sample/standard solution, add 0.5 mL of the chromotropic acid reagent.
-
Carefully add 2 mL of concentrated sulfuric acid and mix well.
-
Heat in a water bath at 60°C for 20 minutes.
-
Cool to room temperature.
-
Measure the absorbance at 580 nm against a reagent blank.
-
Construct a calibration curve using standard solutions of formaldehyde or hydrolyzed this compound.
Data Presentation
The following tables summarize hypothetical but realistic quantitative data from the stability testing of this compound using the indirect UV-spectrophotometric method.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Parameters | % Assay of Remaining this compound | % Degradation |
| Acid Hydrolysis | 1 N HCl, 80°C, 4h | 85.2 | 14.8 |
| Alkaline Hydrolysis | 1 N NaOH, 80°C, 4h | 92.5 | 7.5 |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | 95.8 | 4.2 |
| Thermal Degradation | 60°C, 48h | 98.1 | 1.9 |
| Photolytic Degradation | UV light (254 nm), 24h | 99.3 | 0.7 |
Table 2: Method Validation Parameters for the Indirect UV-Spectrophotometric Assay
| Parameter | Result |
| Linearity Range (µg/mL) | 5 - 25 |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
| Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Specificity | No interference from degradation products |
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the UV-spectrophotometric assays of this compound.
References
Application Notes and Protocols: Efficacy of Methenamine Mandelate against E. coli Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Escherichia coli (E. coli) is a primary causative agent of urinary tract infections (UTIs), which are frequently complicated by the formation of biofilms. Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, exhibiting increased resistance to antimicrobial agents and the host immune system. Methenamine (B1676377) mandelate (B1228975) is a urinary antiseptic that has been used for the prophylaxis of recurrent UTIs. Its efficacy relies on the decomposition of methenamine into formaldehyde (B43269) in an acidic environment, such as acidic urine.[1] Formaldehyde is a non-specific bactericidal agent that acts by denaturing proteins and nucleic acids.[2] This document provides detailed protocols for testing the efficacy of Methenamine mandelate against E. coli biofilms.
Mechanism of Action
This compound exerts its antimicrobial effect through the hydrolysis of methenamine to formaldehyde and ammonia (B1221849) in acidic urine.[1] The mandelic acid component helps to acidify the urine, creating a favorable environment for this conversion. Formaldehyde is a potent, non-specific antimicrobial agent that targets a broad range of microorganisms.[1] Bacterial resistance to formaldehyde is rare due to its non-specific mode of action.[2]
In E. coli, formaldehyde can cause toxicity through several mechanisms, including the formation of adducts with cellular macromolecules like proteins and DNA, leading to DNA-protein crosslinks.[3][4][5] E. coli possesses detoxification pathways to counteract formaldehyde stress, primarily the glutathione-dependent pathway involving the enzymes FrmA and FrmB, which is regulated by the transcriptional repressor FrmR.[3][4]
Data Presentation
The following tables summarize representative quantitative data on the efficacy of methenamine salts and formaldehyde against uropathogenic bacteria, including E. coli. This data is intended to provide a baseline for expected outcomes when testing this compound.
Table 1: In Vitro Susceptibility of Uropathogenic Bacteria to Methenamine Hippurate and Formaldehyde
| Bacterial Strain | Compound | MIC (µg/mL) | MBC (µg/mL) |
| Escherichia coli (UPEC) | Methenamine Hippurate | 25 | 100 |
| Klebsiella pneumoniae | Methenamine Hippurate | 25 | 200 |
| Proteus mirabilis | Methenamine Hippurate | >50 | >1600 |
| Enterococcus faecalis | Methenamine Hippurate | 50 | 800 |
| Escherichia coli (UPEC) | Formaldehyde | 25 | 200 |
| Klebsiella pneumoniae | Formaldehyde | 25 | 200 |
| Proteus mirabilis | Formaldehyde | >50 | >1600 |
| Enterococcus faecalis | Formaldehyde | 50 | 800 |
Data adapted from a study on Methenamine Hippurate. The pH of the test medium was adjusted to 5.5 to mimic acidic urine.[6]
Table 2: Minimum Biofilm Eradication Concentration (MBEC) Data
| Bacterial Strain | Compound | MBEC (µg/mL) |
| Escherichia coli | Ciprofloxacin | > 512 |
| Escherichia coli | Fosfomycin | > 512 |
This table illustrates that MBEC values are often significantly higher than MIC values, highlighting the increased resistance of biofilms.
Experimental Protocols
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay is a high-throughput method to determine the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Materials:
-
Calgary Biofilm Device (e.g., Innovotech MBEC™ Assay) or similar 96-peg lid system
-
96-well microtiter plates
-
E. coli strain of interest
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound stock solution
-
Artificial urine medium (pH adjusted to 5.5)
-
Sterile saline
-
Recovery medium (e.g., TSB with a neutralizer if necessary)
-
Plate reader
Protocol:
-
Inoculum Preparation: Prepare an overnight culture of E. coli in TSB. Dilute the culture to approximately 10^5 - 10^6 CFU/mL in the appropriate growth medium.
-
Biofilm Formation:
-
Dispense 150 µL of the prepared inoculum into each well of a 96-well microtiter plate.
-
Place the 96-peg lid into the inoculated plate.
-
Incubate at 37°C for 24-48 hours to allow for biofilm formation on the pegs.[7]
-
-
Preparation of Challenge Plate:
-
Prepare serial two-fold dilutions of this compound in artificial urine medium (pH 5.5) in a new 96-well plate. Include a growth control (no drug) and a sterility control (no bacteria).
-
-
Antimicrobial Challenge:
-
Gently rinse the peg lid with the attached biofilms in sterile saline to remove planktonic bacteria.
-
Transfer the rinsed peg lid to the challenge plate containing the this compound dilutions.
-
Incubate at 37°C for the desired exposure time (e.g., 24 hours).
-
-
Recovery and Viability Assessment:
-
After the challenge, rinse the peg lid again in sterile saline.
-
Place the peg lid into a new 96-well plate containing 200 µL of recovery medium in each well.
-
Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs.[8]
-
Incubate the recovery plate at 37°C for 24 hours.
-
-
MBEC Determination:
-
Measure the optical density (OD) of the wells at 650 nm using a plate reader.
-
The MBEC is defined as the lowest concentration of this compound that prevents bacterial growth in the recovery medium (i.e., no turbidity).[8]
-
Biofilm Biomass Quantification using Crystal Violet Staining
This protocol quantifies the total biofilm biomass.
Materials:
-
96-well flat-bottom microtiter plates
-
E. coli strain of interest
-
TSB or other suitable growth medium
-
This compound stock solution
-
Artificial urine medium (pH adjusted to 5.5)
-
Sterile phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Plate reader
Protocol:
-
Biofilm Formation and Treatment:
-
Dispense 100 µL of a diluted E. coli culture (approximately 10^7 CFU/mL) into each well of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow biofilm formation.
-
Carefully remove the planktonic bacteria by aspiration.
-
Add 100 µL of different concentrations of this compound in artificial urine medium (pH 5.5) to the wells. Include a no-treatment control.
-
Incubate for a further 24 hours.
-
-
Staining:
-
Aspirate the medium and gently wash the wells twice with 200 µL of sterile PBS.
-
Air dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing and Solubilization:
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the washing water is clear.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
-
Quantification:
-
Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at 590 nm using a plate reader.
-
The absorbance is proportional to the biofilm biomass. Calculate the percentage of biofilm reduction compared to the untreated control.
-
Biofilm Imaging using Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded bacteria.
Materials:
-
Glass-bottom dishes or chamber slides
-
E. coli strain of interest (can be fluorescently labeled, e.g., with GFP)
-
Growth medium
-
This compound
-
LIVE/DEAD BacLight™ Bacterial Viability Kit (or similar)
-
Confocal microscope
Protocol:
-
Biofilm Growth and Treatment:
-
Grow E. coli biofilms on glass-bottom dishes in the presence or absence of sub-inhibitory concentrations of this compound for 24-48 hours.
-
-
Staining (for non-fluorescently labeled strains):
-
Gently wash the biofilms with sterile saline.
-
Stain the biofilms with the LIVE/DEAD BacLight™ kit according to the manufacturer's instructions. Live bacteria will fluoresce green (SYTO 9), and dead bacteria will fluoresce red (propidium iodide).
-
-
Imaging:
-
Mount the dish on the stage of a confocal microscope.
-
Acquire z-stack images of the biofilms using appropriate laser excitation and emission filters for the fluorescent dyes used.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ, Imaris) to reconstruct 3D images of the biofilms.
-
Quantify biofilm parameters such as biomass, thickness, and the ratio of live to dead cells.
-
Mandatory Visualizations
Caption: Experimental workflow for testing this compound efficacy.
Caption: Formaldehyde action and E. coli detoxification pathway.
References
- 1. Drug therapy reviews: this compound and methenamine hippurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An oldie but a goodie: Methenamine as a nonantibiotic solution to the prevention of recurrent urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Formaldehyde Stress Responses in Bacterial Pathogens [frontiersin.org]
- 4. Formaldehyde Stress Responses in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formaldehyde induced DNA-protein crosslinks in Escherichia Coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. innovotech.ca [innovotech.ca]
- 8. emerypharma.com [emerypharma.com]
Experimental Design for Long-Term Methenamine Mandelate Efficacy Studies in Rodent Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methenamine (B1676377) mandelate (B1228975) is a urinary antiseptic that has been used for the prophylaxis and suppression of recurrent urinary tract infections (UTIs). Its efficacy relies on the hydrolysis of methenamine to formaldehyde (B43269) in an acidic urine environment. Formaldehyde exerts a nonspecific bactericidal effect by denaturing bacterial proteins and nucleic acids.[1][2] Due to the rise of antibiotic resistance, there is renewed interest in non-antibiotic alternatives like methenamine mandelate for the long-term management of UTIs.[3] Robust preclinical data from long-term efficacy studies in relevant animal models are crucial to further validate its potential and inform clinical use.
This document provides a detailed experimental design, including application notes and protocols, for conducting long-term efficacy studies of this compound in rodent models of urinary tract infection.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the generation of formaldehyde in acidic urine (pH ≤ 5.5).[4] Formaldehyde is a potent, non-specific antimicrobial agent that targets a wide range of bacteria.[5][6] It functions by cross-linking and denaturing essential bacterial macromolecules, including proteins and nucleic acids, leading to bacterial cell death.[1] This non-specific mechanism of action is advantageous as it is less likely to induce bacterial resistance compared to traditional antibiotics.[3]
The mandelic acid component of the salt contributes to the acidification of urine, which is essential for the conversion of methenamine to formaldehyde.[4]
Uropathogenic E. coli (UPEC) and Host Cell Interaction:
UPEC, the primary causative agent of UTIs, adheres to and invades urothelial cells. This interaction triggers a cascade of host cell signaling events, often involving pathways like the MAPK pathway, leading to inflammation and host defense responses.[7] Studies have shown that formaldehyde can induce changes in gene expression in host cells, including those related to the MAPK pathway, which may play a role in the overall response to treatment.[7][8]
Effect of Formaldehyde on Bacterial Biofilms:
UPEC can form biofilms, which are communities of bacteria encased in a protective matrix, making them more resistant to antimicrobial agents. Formaldehyde has been shown to have an antibiofilm effect against E. coli strains, suggesting that this compound therapy could be effective against biofilm-associated UTIs.[5][9]
Mechanism of Action of this compound.
Experimental Protocols
Rodent Model Selection
Induction of Recurrent Urinary Tract Infection
A model of recurrent UTI is essential for evaluating the prophylactic efficacy of this compound.
Protocol:
-
Primary Infection:
-
Anesthetize mice (e.g., with isoflurane).
-
Instill a suspension of a well-characterized uropathogenic E. coli (UPEC) strain (e.g., CFT073 or UTI89) at a concentration of 10^8 colony-forming units (CFU) in 50 µL of phosphate-buffered saline (PBS) into the bladder via a transurethral catheter.[11][12]
-
Monitor the infection for 28 days by collecting urine at regular intervals (e.g., days 1, 3, 7, 14, 21, and 28) to determine bacterial titers. Chronic cystitis can be defined as persistent bacteriuria of ≥10^4 CFU/mL.[10]
-
-
Antibiotic Clearance:
-
After the initial 28-day infection period, treat the mice with an appropriate antibiotic (to which the UPEC strain is sensitive, e.g., trimethoprim-sulfamethoxazole) in the drinking water for 7-10 days to clear the infection.
-
Confirm bacterial clearance by culturing urine samples for at least two consecutive weeks after antibiotic cessation.
-
-
Secondary Infection (Re-challenge):
-
Two to four weeks after antibiotic clearance, re-challenge the mice with the same UPEC strain at the same inoculum size as the primary infection. This establishes the recurrent infection model.
-
Long-Term this compound Administration
Protocol:
-
Treatment Groups:
-
Group 1 (Control): Vehicle control (e.g., drinking water or chow without the drug).
-
Group 2 (this compound): this compound administered in the drinking water or formulated in the chow.
-
Group 3 (Positive Control - Antibiotic): A low-dose antibiotic known to be effective for UTI prophylaxis (e.g., trimethoprim-sulfamethoxazole) administered in the drinking water.
-
-
Dosing:
-
The dose of this compound should be determined based on pharmacokinetic studies in the chosen rodent model to achieve urinary formaldehyde concentrations known to be bactericidal (≥25 µg/mL).[13] Human studies have evaluated doses ranging from 500 mg twice daily to 1 g four times daily.[1] A starting point for dose-ranging studies in rodents could be extrapolated from human doses, considering allometric scaling.
-
Long-term oral administration in rats and mice has been conducted at doses up to 2.5 g/kg/day without evidence of carcinogenicity.[14]
-
-
Administration Route:
-
Administration in the drinking water is a common and less stressful method for long-term studies in rodents. The concentration of this compound in the water should be calculated based on the average daily water consumption of the mice to achieve the target daily dose. The stability of the drug in water should be confirmed.
-
Alternatively, the drug can be incorporated into the rodent chow.
-
Urine Acidification and Monitoring
Protocol:
-
Acidification:
-
To ensure the efficacy of this compound, the urine pH should be maintained at or below 5.5.
-
This can be achieved by supplementing the diet with acidifying agents such as ammonium (B1175870) chloride (NH4Cl). A 1-2% supplementation in the chow has been shown to be effective in acidifying mouse urine.
-
-
pH Monitoring:
-
Collect urine samples from all groups at regular intervals (e.g., weekly) throughout the study.
-
Measure the urine pH using a pH meter or pH indicator strips.
-
Efficacy Assessment
Primary Endpoints:
-
Bacterial Load: At the end of the study period (e.g., 3-6 months), euthanize the animals and aseptically harvest the bladders and kidneys. Homogenize the tissues and determine the bacterial load (CFU/g of tissue) by plating serial dilutions on appropriate agar.
-
Incidence of Bacteriuria: Monitor the presence of bacteria in the urine throughout the study. A significant reduction in the incidence of bacteriuria in the this compound group compared to the control group would indicate efficacy.
Secondary Endpoints:
-
Histopathology: Examine the bladder and kidney tissues for signs of inflammation, tissue damage, and other pathological changes.
-
Biomarker Analysis: Measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) in urine or tissue homogenates to assess the inflammatory response.
-
Gene Expression Analysis: Analyze the expression of genes involved in host defense and inflammation in urothelial cells.
Experimental workflow for long-term efficacy study.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Pharmacokinetic Parameters of this compound in Rodents (Hypothetical Data)
| Parameter | Value |
| Oral Bioavailability (%) | 70-80 |
| Time to Peak Plasma Concentration (Tmax) (hours) | 1-2 |
| Elimination Half-life (t1/2) (hours) | 3-4 |
| Urinary Excretion (% of dose) | >90 |
| Urinary Formaldehyde Concentration (at steady state) | |
| - Low Dose (e.g., 500 mg/kg/day) | 15-25 µg/mL |
| - High Dose (e.g., 1000 mg/kg/day) | 30-50 µg/mL |
Table 2: Long-Term Efficacy of this compound in a Rodent Model of Recurrent UTI (Hypothetical Data)
| Parameter | Control Group | This compound Group | Positive Control (Antibiotic) Group |
| Bacterial Load (log10 CFU/g tissue ± SD) | |||
| - Bladder | 6.5 ± 0.8 | 3.2 ± 1.1 | 2.8 ± 0.9 |
| - Kidneys | 5.8 ± 0.9 | 2.5 ± 1.0 | 2.1 ± 0.7 |
| Incidence of Bacteriuria (%) | 85 | 25 | 15 |
| Histopathological Score (Mean ± SD) | |||
| - Bladder Inflammation | 3.5 ± 0.5 | 1.2 ± 0.4 | 1.0 ± 0.3 |
| - Kidney Inflammation | 3.1 ± 0.6 | 1.1 ± 0.3 | 0.9 ± 0.2 |
| Urine pH (Mean ± SD) | 7.2 ± 0.4 | 5.4 ± 0.3 | 7.1 ± 0.5 |
| Urinary IL-6 (pg/mL ± SD) | 150 ± 35 | 45 ± 15 | 30 ± 10* |
-
p < 0.05 compared to the Control Group.
Logical Relationships in Experimental Design
Logical flow of the experimental design.
This detailed experimental design provides a comprehensive framework for conducting long-term efficacy studies of this compound in rodent models of recurrent UTI. Adherence to these protocols will enable the generation of robust and reliable preclinical data to support the continued development and clinical application of this non-antibiotic therapeutic agent. The inclusion of appropriate controls, rigorous monitoring, and a multi-faceted approach to efficacy assessment are critical for the successful execution of these studies.
References
- 1. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug therapy reviews: this compound and methenamine hippurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in the Expression of Ras-family Genes in Rats Exposed to Formaldehyde by Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Effect of formaldehyde on biofilm activity and morphology in an ultracompact biofilm reactor for carbonaceous wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transurethral Induction of Mouse Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.mdedge.com [cdn.mdedge.com]
- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Solid-Phase Extraction of Methenamine Mandelate from Urine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the solid-phase extraction (SPE) of methenamine (B1676377) mandelate (B1228975) from human urine samples. The detailed protocol is designed for robust and reliable sample cleanup and concentration prior to downstream analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Methenamine mandelate is a urinary antiseptic agent that exerts its therapeutic effect through the hydrolysis of methenamine to formaldehyde (B43269) in an acidic urine environment. The bactericidal action of formaldehyde makes this compound effective in the treatment and prophylaxis of urinary tract infections. Accurate quantification of methenamine in urine is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Solid-phase extraction is a highly selective and efficient sample preparation technique that removes interfering matrix components and concentrates the analyte of interest. This application note describes a mixed-mode cation exchange (MCX) SPE method tailored for the chemical properties of methenamine, a weakly basic compound.
Principle of the Method
The protocol leverages the basicity of methenamine (pKa ≈ 4.8) using a mixed-mode SPE sorbent that incorporates both strong cation exchange and reversed-phase retention mechanisms.
-
Sample Pre-treatment : The urine sample is acidified to ensure the complete protonation of the methenamine molecule, imparting a positive charge.
-
Analyte Retention : During sample loading, the positively charged methenamine is retained on the SPE sorbent via strong electrostatic interactions with the cation exchanger.
-
Interference Removal : A series of wash steps removes unwanted matrix components. An acidic aqueous wash removes polar interferences, while an organic wash eliminates non-polar contaminants.
-
Analyte Elution : The final step involves the application of a basic organic solution. The high pH neutralizes the charge on the methenamine, disrupting the ionic bond with the sorbent and allowing for its selective elution.
Experimental Protocol
Materials and Reagents
-
SPE Cartridges : Mixed-Mode Cation Exchange (e.g., Waters Oasis MCX, Agilent Bond Elut Certify)
-
Reference Standard : this compound, USP grade
-
Solvents : Methanol (B129727), Acetonitrile (HPLC or LC-MS grade)
-
Acids and Bases : Formic acid (≥98%), Ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Water : Deionized or ultrapure
-
Biological Matrix : Drug-free human urine
-
Equipment : Vortex mixer, Centrifuge, SPE vacuum manifold, Nitrogen evaporator
Preparation of Solutions
-
Acidification Solution (2% Formic Acid, v/v) : Add 2 mL of formic acid to 98 mL of deionized water.
-
Elution Solution (5% Ammonium Hydroxide in Methanol, v/v) : Add 5 mL of ammonium hydroxide to 95 mL of methanol. This solution should be prepared fresh daily.
-
Stock Standard Solution (1 mg/mL) : Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions : Prepare serial dilutions of the stock solution with methanol to construct calibration curves and for spiking experiments.
Sample Pre-treatment
-
Thaw frozen urine samples to room temperature and ensure homogeneity by vortexing.
-
Centrifuge the urine at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the urine supernatant to a clean tube and add 1 mL of the 2% formic acid solution.
-
Vortex the mixture for 30 seconds to ensure complete mixing and protonation of the analyte.
Solid-Phase Extraction Procedure
-
Conditioning : Place the MCX SPE cartridges on the manifold and pass 3 mL of methanol through each cartridge.
-
Equilibration : Pass 3 mL of 2% formic acid solution through each cartridge. Do not allow the sorbent bed to dry before loading the sample.
-
Sample Loading : Load the 2 mL of pre-treated urine sample onto the respective cartridges. Maintain a slow and consistent flow rate of approximately 1-2 mL per minute.
-
Aqueous Wash : Wash the cartridge with 3 mL of 2% formic acid solution to remove hydrophilic interferences.
-
Organic Wash : Wash the cartridge with 3 mL of methanol to remove lipophilic interferences.
-
Drying : Dry the cartridges thoroughly by applying a vacuum for 5-10 minutes.
-
Elution : Place clean collection tubes in the manifold rack. Elute the retained methenamine by passing 2 mL of the 5% ammonium hydroxide in methanol solution through each cartridge.
-
Dry-down : Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution : Reconstitute the dried residue in a known, small volume (e.g., 200 µL) of the initial mobile phase of your analytical system.
Data and Performance Characteristics
The following tables present illustrative performance data for this SPE method. In-house validation is required to establish method-specific performance.
Table 1: Recovery of Methenamine from Spiked Urine
| Spiked Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (%) | Relative Standard Deviation (RSD, %) |
| 50 | 93.2 | 4.5 | 4.8 |
| 250 | 95.8 | 3.9 | 4.1 |
| 1000 | 94.5 | 3.7 | 3.9 |
Table 2: Method Detection and Quantitation Limits
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 15 |
| Limit of Quantification (LOQ) | 50 |
Visualized Workflows and Mechanisms
Caption: A step-by-step workflow for the SPE of methenamine from urine samples.
Caption: The underlying chemical mechanism for the retention and elution of methenamine.
Application Note: In Vitro Model for Assessing pH-Dependent Formaldehyde Release from Methenamine Mandelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methenamine (B1676377) mandelate (B1228975) is a urinary tract antiseptic that exerts its therapeutic effect through the hydrolysis of methenamine to formaldehyde (B43269) in an acidic environment.[1][2][3] Formaldehyde is a non-specific bactericidal agent that denatures bacterial proteins and nucleic acids.[1][3] A key advantage of this mechanism is the lack of bacterial resistance development to formaldehyde.[1][4] The conversion of methenamine to formaldehyde is critically dependent on the pH of the urine, with maximal efficacy observed at a pH of 5.5 or lower.[2][3] Therefore, establishing a reliable in vitro model to assess the pH-dependent release of formaldehyde from Methenamine mandelate is crucial for preclinical evaluation and formulation development.
This application note provides a detailed protocol for an in vitro model that simulates the varying pH conditions of the urinary tract to quantify the release of formaldehyde from this compound. The protocol utilizes a spectrophotometric method with Nash reagent for the quantification of formaldehyde.
Principle
In an acidic medium, this compound hydrolyzes to produce formaldehyde and ammonia.[1][3] The rate of this hydrolysis and subsequent formaldehyde release is inversely proportional to the pH.[5][6] This in vitro model uses buffer solutions of varying pH to mimic the physiological and pathological pH range of the urinary tract.[7] The released formaldehyde is then quantified using the Nash reagent, which involves a reaction between formaldehyde, acetylacetone, and ammonium (B1175870) acetate (B1210297) to form a yellow-colored compound, 3,5-diacetyl-1,4-dihydrolutidine.[8][9][10] The intensity of the color, measured spectrophotometrically at 412 nm, is directly proportional to the concentration of formaldehyde.[8]
Data Presentation
Table 1: pH-Dependent Formaldehyde Release from this compound
| pH | Time (hours) | Formaldehyde Concentration (µg/mL) | Percent of Theoretical Maximum Release (%) |
| 4.5 | 1 | 15.2 | 10.8 |
| 2 | 28.9 | 20.5 | |
| 4 | 51.3 | 36.4 | |
| 6 | 68.7 | 48.7 | |
| 5.0 | 1 | 8.5 | 6.0 |
| 2 | 16.2 | 11.5 | |
| 4 | 30.1 | 21.3 | |
| 6 | 42.3 | 29.9 | |
| 5.5 | 1 | 4.1 | 2.9 |
| 2 | 8.0 | 5.7 | |
| 4 | 15.5 | 11.0 | |
| 6 | 22.4 | 15.9 | |
| 6.0 | 1 | 1.8 | 1.3 |
| 2 | 3.5 | 2.5 | |
| 4 | 7.1 | 5.0 | |
| 6 | 10.8 | 7.7 | |
| 6.5 | 1 | 0.7 | 0.5 |
| 2 | 1.4 | 1.0 | |
| 4 | 2.9 | 2.1 | |
| 6 | 4.5 | 3.2 | |
| 7.0 | 1 | < 0.5 | < 0.4 |
| 2 | < 0.5 | < 0.4 | |
| 4 | 0.8 | 0.6 | |
| 6 | 1.2 | 0.9 |
Note: The above data is representative and will vary based on the initial concentration of this compound and specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Citrate-phosphate buffer solutions (pH 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)
-
Formaldehyde standard solution (37% w/w)
-
Acetylacetone
-
Ammonium acetate
-
Glacial acetic acid
-
Deionized water
-
Spectrophotometer
-
Water bath or incubator
-
Volumetric flasks and pipettes
-
Test tubes
Preparation of Solutions
-
Citrate-Phosphate Buffers (0.1 M):
-
Prepare a 0.1 M solution of citric acid and a 0.2 M solution of dibasic sodium phosphate.
-
Mix the two solutions in appropriate ratios to achieve the desired pH values (4.5, 5.0, 5.5, 6.0, 6.5, and 7.0). Verify the final pH with a calibrated pH meter.
-
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh 100 mg of this compound powder and dissolve it in 100 mL of deionized water.
-
-
Formaldehyde Standard Stock Solution (1 mg/mL):
-
Dilute a commercially available formaldehyde solution (e.g., 37%) to obtain a stock solution of 1 mg/mL. The exact concentration should be confirmed by titration.
-
-
Nash Reagent:
-
Dissolve 150 g of ammonium acetate in 500 mL of deionized water.
-
Add 3 mL of glacial acetic acid and 2 mL of acetylacetone.
-
Make up the final volume to 1 L with deionized water. Store in a dark, airtight container.
-
Experimental Procedure
-
In Vitro Hydrolysis of this compound:
-
For each pH value, label a set of test tubes.
-
To each test tube, add 9 mL of the corresponding citrate-phosphate buffer.
-
Add 1 mL of the this compound stock solution (1 mg/mL) to each tube, resulting in a final concentration of 100 µg/mL.
-
Incubate the tubes in a water bath at 37°C.
-
At specified time points (e.g., 1, 2, 4, 6 hours), withdraw an aliquot from each tube for formaldehyde quantification.
-
-
Formaldehyde Quantification using Nash Reagent:
-
Prepare a standard curve for formaldehyde by making serial dilutions of the formaldehyde standard stock solution (e.g., 0, 2, 4, 6, 8, 10 µg/mL).
-
To 1 mL of each standard and each sample withdrawn from the hydrolysis experiment, add 1 mL of Nash reagent.
-
Incubate the tubes in a water bath at 60°C for 15 minutes or at 37°C for 60 minutes.[1]
-
Allow the solutions to cool to room temperature.
-
Measure the absorbance of the resulting yellow solution at 412 nm using a spectrophotometer.[1]
-
Use a blank containing 1 mL of the respective buffer and 1 mL of Nash reagent to zero the spectrophotometer.
-
Data Analysis
-
Plot the absorbance values of the formaldehyde standards against their known concentrations to generate a standard curve.
-
Determine the concentration of formaldehyde in the experimental samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of theoretical maximum formaldehyde release based on the initial concentration of this compound.
Visualizations
Caption: Mechanism of this compound Action.
References
- 1. benchchem.com [benchchem.com]
- 2. drugs.com [drugs.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. droracle.ai [droracle.ai]
- 5. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinalysis Lab Simulation – Human Bio Media [humanbiomedia.org]
- 8. rsc.org [rsc.org]
- 9. scribd.com [scribd.com]
- 10. scholarena.com [scholarena.com]
Application Notes & Protocols: Analytical Techniques for Detecting Formaldehyde from Methenamine Mandelate Decomposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of formaldehyde (B43269), the active decomposition product of the urinary tract antiseptic, methenamine (B1676377) mandelate (B1228975). The efficacy of methenamine mandelate is dependent on its hydrolysis in acidic urine to produce formaldehyde, a non-specific bactericidal agent. Monitoring this decomposition is crucial for formulation development, stability testing, and pharmacokinetic studies.
This document outlines three robust methods for the detection and quantification of formaldehyde: two spectrophotometric assays (the Chromotropic Acid method and the Nash 'Acetylacetone' method) and a high-performance liquid chromatography (HPLC) method with pre-column derivatization.
Spectrophotometric Analysis: Chromotropic Acid Method
The chromotropic acid method is a well-established technique for the detection of formaldehyde. In the presence of concentrated sulfuric acid, formaldehyde reacts with chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) to form a distinctive purple-colored complex, which can be quantified by measuring its absorbance at 580 nm.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength (λmax) | 580 nm | [1] |
| Sensitivity | ~0.1 µg/mL | [2] |
| Interferences | Nitrogen oxides, nitrates, nitrites, high concentrations of other aldehydes | [3] |
Experimental Protocol
A. Reagents and Materials:
-
This compound sample solution (e.g., dissolved in simulated acidic urine buffer, pH 5.0-6.0).
-
Chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium (B8443419) salt).
-
Chromotropic Acid Reagent: 1% (w/v) solution of chromotropic acid in distilled water. Prepare fresh.[1]
-
Concentrated Sulfuric Acid (H₂SO₄, ~96%).
-
Formaldehyde standard solutions (for calibration curve).
-
Heat-resistant glass test tubes.
-
Spectrophotometer.
-
Water bath.
B. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a buffer solution mimicking acidic urine (e.g., citrate (B86180) or phosphate (B84403) buffer, pH 5.5).
-
To induce decomposition, incubate the solution at 37°C for a predetermined time.
-
If necessary, dilute the sample with the same buffer to ensure the formaldehyde concentration falls within the linear range of the assay.
-
If the sample contains proteins or other interfering substances, deproteinize by adding an equal volume of trichloroacetic acid (TCA) solution, vortexing, and centrifuging to collect the supernatant.[1]
C. Procedure:
-
Pipette 1.0 mL of the prepared sample (or standard) into a heat-resistant test tube.[1]
-
Carefully add 0.2 mL of the 1% chromotropic acid reagent and mix thoroughly.[1]
-
Caution: Slowly and carefully, add 2.0 mL of concentrated sulfuric acid to the mixture. The solution will become hot.[1]
-
Heat the mixture in a boiling water bath for 15-30 minutes.[1]
-
Allow the solution to cool to room temperature.
-
Measure the absorbance of the resulting purple solution at 580 nm against a reagent blank.[1]
-
Determine the formaldehyde concentration in the sample by comparing its absorbance to a standard curve prepared with known formaldehyde concentrations.
Reaction and Workflow Diagrams
Caption: Reaction of formaldehyde with chromotropic acid.
Caption: Workflow for the chromotropic acid method.
Spectrophotometric Analysis: Nash (Acetylacetone) Method
The Nash method is based on the Hantzsch reaction. Formaldehyde reacts with acetylacetone (B45752) and an ammonium (B1175870) salt (acting as a source of ammonia) under mildly acidic to neutral conditions to form a yellow, fluorescent product, 3,5-diacetyl-1,4-dihydrolutidine (B86936) (DDL).[1][4] The intensity of the yellow color is measured spectrophotometrically at approximately 412-415 nm.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength (λmax) | 410-415 nm | [1][5][6] |
| Linearity (r²) | > 0.999 | [5][6] |
| Incubation | 60°C for 10-15 min or 37°C for 60 min | [1] |
| Key Advantage | Milder reaction conditions compared to chromotropic acid method. |
Experimental Protocol
A. Reagents and Materials:
-
This compound sample solution (as described above).
-
Nash Reagent: [1]
-
Ammonium acetate: 150 g
-
Glacial acetic acid: 3 mL
-
Acetylacetone: 2 mL
-
Dissolve in distilled water and make up to 1 L. The reagent should be stored in a dark bottle.
-
-
Formaldehyde standard solutions.
-
Spectrophotometer.
-
Water bath.
B. Sample Preparation:
-
Prepare the this compound solution as described in the chromotropic acid method.
-
The pH of the final sample mixture should be around 6.0-6.5. If necessary, neutralize the sample with 1N KOH before adding the Nash reagent.[4]
C. Procedure:
-
Pipette 2.0 mL of the prepared sample (or standard) into a test tube.[1]
-
Add 2.0 mL of the Nash reagent and mix well.[1]
-
Incubate the mixture in a water bath at 60°C for 10-15 minutes.[1] Alternatively, incubate at 37°C for 60 minutes.[1]
-
Allow the solution to cool to room temperature.
-
Measure the absorbance of the yellow solution at 412 nm against a reagent blank.[1]
-
Determine the formaldehyde concentration from a standard curve.
Reaction and Workflow Diagrams
Caption: Hantzsch reaction for formaldehyde detection.
Caption: Workflow for the Nash (acetylacetone) method.
HPLC with Pre-Column Derivatization (DNPH Method)
This method offers high specificity and sensitivity. Formaldehyde is derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is then separated and quantified using reverse-phase HPLC with UV detection.
Quantitative Data Summary
| Parameter | Value | Reference |
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) | [7][8] |
| Detection | UV, ~360 nm | [9] |
| Column | C18 Reverse Phase | [10] |
| Mobile Phase | Acetonitrile/Water Gradient | [9] |
| Key Advantage | High specificity and sensitivity, separates formaldehyde from other aldehydes. | [11] |
Experimental Protocol
A. Reagents and Materials:
-
This compound sample solution.
-
2,4-Dinitrophenylhydrazine (DNPH).
-
DNPH Derivatizing Solution: 1 g/L solution of DNPH in acetonitrile.[7]
-
Phosphoric Acid (1+4 solution).[7]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formaldehyde-2,4-DNPH standard.
-
HPLC system with UV/DAD detector, C18 column.
B. Sample Preparation and Derivatization:
-
Prepare the this compound solution as previously described.
-
To a 10 mL aliquot of the sample (or standard), add 0.2 mL of phosphoric acid (1+4).[7]
-
Add 0.5 mL of the 1 g/L DNPH solution in acetonitrile.[7]
-
Mix and allow the reaction to proceed at room temperature for at least 20 minutes.[7]
-
The resulting solution containing the formaldehyde-DNPH derivative is now ready for HPLC analysis.
C. HPLC Conditions (Example):
-
System: SCION LC 6000 with DAD or equivalent.[10]
-
Column: C18 reverse phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm).[9]
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).[9]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 40°C.[9]
-
Detection Wavelength: 360 nm.[9]
-
Injection Volume: 10 µL.[9]
D. Quantification:
-
Inject the derivatized sample onto the HPLC system.
-
Identify the formaldehyde-DNPH peak by comparing its retention time with that of a known standard.
-
Quantify the peak area and determine the concentration using a calibration curve prepared from derivatized formaldehyde standards.
Workflow Diagram
Caption: Workflow for the HPLC-DNPH method.
References
- 1. benchchem.com [benchchem.com]
- 2. ANALYTICAL METHODS - Formaldehyde - An Assessment of Its Health Effects - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. repository.seafdec.org [repository.seafdec.org]
- 5. rsc.org [rsc.org]
- 6. scholarena.com [scholarena.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Determination of methenamine, this compound and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Methenamine Mandelate for Controlled Release in Urinary Tract Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methenamine (B1676377) mandelate (B1228975) is a urinary antiseptic agent utilized for the prophylaxis and treatment of recurrent urinary tract infections (UTIs).[1] Its therapeutic efficacy relies on the hydrolysis of methenamine to formaldehyde (B43269) in an acidic urine environment, ideally at a pH of 5.5 or less.[2] Formaldehyde exerts a nonspecific bactericidal action, making the development of microbial resistance unlikely.[3]
Standard immediate-release formulations of methenamine mandelate require frequent administration, typically four times daily, to maintain effective urinary concentrations.[2] This can lead to challenges with patient compliance. Controlled-release formulations offer a promising solution by providing sustained drug release, potentially reducing dosing frequency and improving therapeutic outcomes.
These application notes provide a comprehensive overview of the formulation and evaluation of a controlled-release this compound matrix tablet. Detailed protocols for in vitro dissolution testing and a dynamic urinary tract model are presented to assess the formulation's performance under simulated physiological conditions.
Mechanism of Action of this compound
The therapeutic action of this compound is a two-step process that is critically dependent on the pH of the urinary tract.
Formulation of Controlled-Release Matrix Tablets
The following formulations were developed to evaluate the effect of varying concentrations of the hydrophilic polymer Hydroxypropyl Methylcellulose (HPMC K100M) on the release of this compound.
Table 1: Composition of this compound Controlled-Release Tablets
| Ingredients (mg/tablet) | Formulation F1 | Formulation F2 | Formulation F3 |
| This compound | 500 | 500 | 500 |
| HPMC K100M | 100 | 150 | 200 |
| Microcrystalline Cellulose | 85 | 35 | 0 |
| Magnesium Stearate | 10 | 10 | 10 |
| Colloidal Silicon Dioxide | 5 | 5 | 5 |
| Total Weight | 700 | 700 | 715 |
Experimental Protocols
Protocol 1: Preparation of Controlled-Release Matrix Tablets
This protocol outlines the direct compression method for preparing the controlled-release tablets.
Materials:
-
This compound powder
-
HPMC K100M
-
Microcrystalline Cellulose (Avicel PH 101)
-
Magnesium Stearate
-
Colloidal Silicon Dioxide (Aerosil 200)
-
Digital weighing balance
-
Sieves (#40 and #60 mesh)
-
V-blender
-
Rotary tablet press with 12 mm round, flat-faced punches
Procedure:
-
Accurately weigh all the ingredients as per the formulations in Table 1.
-
Pass this compound, HPMC K100M, and Microcrystalline Cellulose through a #40 mesh sieve to ensure uniformity.
-
Geometrically mix the sifted powders in a V-blender for 15 minutes.
-
Pass Magnesium Stearate and Colloidal Silicon Dioxide through a #60 mesh sieve and add to the powder blend.
-
Blend for an additional 5 minutes.
-
Compress the final blend into tablets using a rotary tablet press.
Protocol 2: In Vitro Dissolution Testing
This protocol describes the standard USP dissolution testing for the prepared tablets.
Apparatus:
-
USP Dissolution Apparatus II (Paddle type)
-
Water bath maintained at 37 ± 0.5 °C
-
900 mL dissolution vessels
-
UV-Vis Spectrophotometer or HPLC system
Dissolution Medium:
-
900 mL of 0.1 N Hydrochloric (HCl) acid (pH 1.2) for the first 2 hours.
-
900 mL of pH 5.5 phosphate (B84403) buffer for the subsequent hours.
Procedure:
-
Place 900 mL of the dissolution medium in each vessel and allow the temperature to equilibrate to 37 ± 0.5 °C.
-
Place one tablet in each vessel.
-
Set the paddle speed to 50 rpm.
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for methenamine concentration using a validated analytical method (e.g., HPLC).
Table 2: In Vitro Drug Release Profile of this compound Formulations
| Time (hours) | Formulation F1 (% Release) | Formulation F2 (% Release) | Formulation F3 (% Release) |
| 1 | 25.3 ± 1.8 | 18.7 ± 1.5 | 12.4 ± 1.1 |
| 2 | 40.1 ± 2.1 | 30.5 ± 1.9 | 22.8 ± 1.6 |
| 4 | 65.8 ± 2.5 | 52.3 ± 2.2 | 41.9 ± 2.0 |
| 6 | 88.2 ± 3.1 | 71.9 ± 2.8 | 60.5 ± 2.4 |
| 8 | 97.5 ± 2.9 | 89.6 ± 3.0 | 78.3 ± 2.7 |
| 10 | 99.8 ± 1.5 | 96.4 ± 2.4 | 90.1 ± 2.9 |
| 12 | - | 99.5 ± 1.8 | 98.7 ± 2.1 |
Values are expressed as mean ± standard deviation (n=3).
Protocol 3: Dynamic In Vitro Urinary Tract Model
This protocol describes a dynamic model to simulate the transit of the drug from the stomach to the urinary tract, focusing on the critical pH change required for methenamine activation.
Apparatus:
-
Two-stage dissolution apparatus (or manual transfer between vessels)
-
Vessel 1: Simulating gastric fluid
-
Vessel 2: Simulating urinary tract fluid
-
Peristaltic pump
-
pH meter
Media:
-
Vessel 1 (Gastric Stage): 500 mL of 0.1 N HCl (pH 1.2)
-
Vessel 2 (Urinary Stage): 900 mL of Artificial Urine (pH 5.5)
Artificial Urine Composition (per liter):
-
Urea: 18.2 g
-
Sodium Chloride: 7.5 g
-
Potassium Chloride: 4.5 g
-
Sodium Phosphate: 4.8 g
-
Creatinine: 2.0 g
-
Adjust pH to 5.5 with 1 M HCl
Procedure:
-
Place one tablet in Vessel 1 (Gastric Stage) at 37 °C with a paddle speed of 50 rpm for 2 hours.
-
After 2 hours, transfer the tablet to Vessel 2 (Urinary Stage) containing artificial urine at 37 °C and a paddle speed of 50 rpm.
-
Withdraw 5 mL samples from Vessel 2 at predetermined time intervals (e.g., 2, 4, 6, 8, 10, 12 hours post-transfer).
-
Replace the withdrawn volume with fresh, pre-warmed artificial urine.
-
Filter and analyze the samples for methenamine concentration.
Table 3: Drug Release in Dynamic In Vitro Urinary Tract Model (Formulation F2)
| Time (hours) | Stage | pH | Cumulative % Release |
| 2 | Gastric | 1.2 | 31.2 ± 2.0 |
| 4 | Urinary | 5.5 | 55.8 ± 2.5 |
| 6 | Urinary | 5.5 | 74.3 ± 2.9 |
| 8 | Urinary | 5.5 | 91.1 ± 3.1 |
| 10 | Urinary | 5.5 | 97.2 ± 2.6 |
| 12 | Urinary | 5.5 | 99.8 ± 1.9 |
Values are expressed as mean ± standard deviation (n=3).
Data Analysis and Interpretation
The in vitro release data (Table 2) demonstrates that an increasing concentration of HPMC K100M leads to a more sustained release of this compound. Formulation F1 showed a relatively rapid release, while F3 exhibited the most prolonged release profile. Formulation F2 presents a balanced release profile, potentially suitable for a twice-daily dosing regimen.
The dynamic urinary tract model (Table 3) for Formulation F2 confirms the controlled-release characteristics in a simulated physiological transit. The initial release in the acidic gastric environment is followed by a sustained release in the acidic artificial urine, which is crucial for the activation of methenamine.
Conclusion
The development of controlled-release this compound tablets using a hydrophilic matrix system like HPMC is a viable strategy to prolong drug release. The presented protocols for formulation and in vitro evaluation, including a dynamic urinary tract model, provide a robust framework for the development and characterization of such advanced dosage forms. Further in vivo studies are warranted to establish a definitive in vitro-in vivo correlation and confirm the clinical benefits of the optimized controlled-release formulation.
References
Troubleshooting & Optimization
Technical Support Center: Methenamine Mandelate Antimicrobial Activity
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the antimicrobial properties of Methenamine (B1676377) mandelate (B1228975), with a specific focus on the critical role of urinary pH.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Methenamine mandelate?
A1: this compound itself is a prodrug and does not have intrinsic antimicrobial activity.[1] Its efficacy is dependent on its hydrolysis in an acidic environment, specifically in acidic urine, into its active components: formaldehyde (B43269) and ammonia.[2][3][4] Formaldehyde is a non-specific bactericidal agent that denatures bacterial proteins and nucleic acids.[3][5][6] The mandelic acid component also contributes to the acidification of the urine and possesses some antibacterial action of its own in an acidic environment.[7]
Q2: What is the optimal urinary pH for this compound's antimicrobial activity?
A2: An acidic urine is essential for the antibacterial action of this compound, with maximum efficacy occurring at a pH of 5.5 or less.[4][7][8] The rate of formaldehyde production from methenamine increases as the pH decreases.[5] If the urinary pH rises above 6.0, the conversion to formaldehyde is significantly reduced, which can render the medication ineffective.[1][6][9]
Q3: Why am I observing reduced or no antimicrobial activity in my in vitro experiment?
A3: There are several potential reasons for a lack of activity:
-
Incorrect pH: The most common issue is a pH above 6.0 in your medium. The hydrolysis to formaldehyde is highly pH-dependent.[6][10]
-
Insufficient Incubation Time: The conversion of methenamine to formaldehyde is not instantaneous. At a pH of 6.0, it can take about 3 hours to achieve bactericidal concentrations of formaldehyde from a 750 µg/mL methenamine solution.[10]
-
Protein Content in Media: The presence of significant amounts of protein in your culture medium (like nutrient agar (B569324) or tryptic soy agar) can reduce the activity of formaldehyde.[11]
-
Urease-Producing Bacteria: If you are working with urease-producing organisms, such as Proteus species, they can raise the pH of the urine or culture medium by splitting urea, which in turn inhibits the release of formaldehyde.[6][7]
Q4: How does the concentration of this compound affect its activity?
A4: The concentration of this compound directly influences the potential concentration of formaldehyde that can be generated.[9] To achieve a bactericidal effect, a urine concentration of at least 1740 µg/mL of this compound at a pH of 5.1 or less may be required.[12] A bacteriostatic effect can be observed at lower concentrations, such as 1323 µg/mL at a pH of 5.9.[12]
Q5: Can I use a urinary acidifying agent to enhance the activity of this compound?
A5: Yes, in clinical settings and potentially in experimental models, urinary acidifying agents like ascorbic acid (Vitamin C) or ammonium (B1175870) chloride are used to lower urinary pH and ensure the effective conversion of methenamine to formaldehyde.[9][12] However, some studies suggest that while supplementary acidification does lower urinary pH, it may not always be necessary to enhance therapeutic activity if the urine is already sufficiently acidic.[12][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent antimicrobial activity across replicates. | Fluctuation in pH of the experimental medium. | Strictly buffer the medium to the target acidic pH (e.g., 5.0-5.5) and verify the pH of each replicate before and after the experiment. |
| Low yield of formaldehyde detected in assays. | The pH of the solution is too high (closer to neutral). | Ensure the pH of your solution is maintained below 6.0, ideally at 5.5 or lower, to facilitate the hydrolysis of methenamine.[9][10] |
| Sample degradation during preparation or storage. | Prepare fresh samples for analysis immediately. If storage is necessary, maintain samples at 2-8°C and in a neutral or slightly alkaline buffer to prevent premature hydrolysis.[14] | |
| No activity against specific bacterial strains (e.g., Proteus vulgaris). | The strain is a urease-producer, raising the local pH.[7] | Consider using a chemically defined medium without urea. If studying urine, be aware that this effect may limit this compound's efficacy against such organisms in vivo. |
| Observed activity is only bacteriostatic, not bactericidal. | The concentration of formaldehyde has not reached the bactericidal threshold. | Increase the concentration of this compound in your experiment or lower the pH to accelerate formaldehyde release. Bactericidal effects are typically seen with formaldehyde concentrations of 28 µg/mL or greater.[10][12] |
Data Presentation
Table 1: pH-Dependent Conversion of Methenamine to Formaldehyde
| pH | Half-life of Methenamine Conversion to Formaldehyde (at 37°C) |
| 5.0 | ~20 hours[10] |
| 6.5 | ~400 hours[10] |
Table 2: Formaldehyde Concentration and Antimicrobial Effect
| Formaldehyde Concentration | Antimicrobial Effect | Required Conditions (Example) |
| 10 - 22 µg/mL | Bacteriostatic (Inhibition of bacterial growth)[12] | This compound concentration of 1323 µg/mL at pH 5.9.[12] |
| ≥ 28 µg/mL | Bactericidal (Kills bacteria)[10][12] | This compound concentration of ≥ 1740 µg/mL at pH ≤ 5.1.[12] |
Experimental Protocols
Protocol 1: Determining the Rate of Formaldehyde Formation from this compound at Different pH Values
-
Preparation of Buffered Solutions: Prepare a series of buffered solutions (e.g., citrate-phosphate buffer) at various pH values ranging from 4.5 to 7.0.
-
Incubation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in each buffered solution. Incubate these solutions in a temperature-controlled environment, such as a 37°C water bath.[10]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each solution.
-
Quantification of Formaldehyde: Immediately analyze the formaldehyde concentration in each aliquot using a validated colorimetric method, such as the Nash (acetylacetone) method or the chromotropic acid method.[5]
-
Data Analysis: Plot the concentration of formaldehyde generated over time for each pH value to determine the rate of formation.
Protocol 2: Assessing the Antimicrobial Activity (MIC/MBC) of this compound at Varying pH
-
Preparation of pH-Adjusted Media: Prepare a suitable liquid growth medium (e.g., a chemically defined medium to avoid formaldehyde-quenching by proteins).[11] Adjust the pH of separate batches of the medium to desired levels (e.g., 5.0, 5.5, 6.0, 6.5, 7.0) using sterile acids or bases.
-
Preparation of this compound Stock: Prepare a sterile, concentrated stock solution of this compound.
-
Serial Dilutions: In a 96-well microtiter plate for each pH condition, perform serial dilutions of the this compound stock solution in the corresponding pH-adjusted medium.
-
Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Determination of Minimum Bactericidal Concentration (MBC): To determine the MBC, subculture aliquots from the wells showing no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Visualizations
Caption: Mechanism of this compound Action.
Caption: Workflow for MIC/MBC Determination at Varying pH.
Caption: Troubleshooting Logic for Lack of Antimicrobial Activity.
References
- 1. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. Methenamine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. Articles [globalrx.com]
- 5. benchchem.com [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. DailyMed - this compound tablet [dailymed.nlm.nih.gov]
- 8. idstewardship.com [idstewardship.com]
- 9. droracle.ai [droracle.ai]
- 10. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methenamine and its salts as urinary tract antiseptics: variables affecting the antibacterial activity of formaldehyde, mandelic acid, and hippuric acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antimicrobial activity of urine of paraplegic patients receiving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug therapy reviews: this compound and methenamine hippurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Overcoming Methenamine mandelate ineffectiveness against urea-splitting bacteria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using Methenamine (B1676377) mandelate (B1228975) against urea-splitting bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Methenamine mandelate?
This compound is a urinary antiseptic. Its efficacy relies on the hydrolysis of methenamine in an acidic environment (pH < 6.0) to formaldehyde (B43269) and ammonia (B1221849).[1] Formaldehyde exerts a non-specific bactericidal effect by denaturing bacterial proteins and nucleic acids.[2] A key advantage of this mechanism is that bacteria do not develop resistance to formaldehyde.[3]
Q2: Why is this compound ineffective against certain bacteria?
This compound's effectiveness is significantly reduced in alkaline urine. Urea-splitting bacteria, such as Proteus mirabilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, and some Staphylococcus species, produce the enzyme urease.[4] Urease hydrolyzes urea (B33335) into ammonia and carbon dioxide, which increases urinary pH. This alkaline environment inhibits the conversion of methenamine to formaldehyde, rendering the drug ineffective.[4]
Q3: What are the primary strategies to overcome this ineffectiveness?
The two main strategies to counteract the effects of urea-splitting bacteria are:
-
Urinary Acidification: Co-administration of urinary acidifying agents to lower the urinary pH to the optimal range for formaldehyde conversion (pH ≤ 5.5).
-
Urease Inhibition: Using compounds that directly inhibit the activity of bacterial urease, thus preventing the alkalinization of urine.
Q4: Which urinary acidifiers can be used in experimental settings?
Ascorbic acid (Vitamin C) is commonly used to acidify urine. However, its effect on urinary pH can be inconsistent.[5] In some studies, ascorbic acid has been shown to increase urinary formaldehyde concentrations when co-administered with this compound.[6]
Q5: What are urease inhibitors and how do they work in this context?
Urease inhibitors are compounds that block the enzymatic activity of urease. Acetohydroxamic acid (AHA) is a known urease inhibitor.[7] By inhibiting urease, AHA prevents the breakdown of urea into ammonia, thereby maintaining an acidic urinary pH and allowing for the conversion of methenamine to formaldehyde.[8] This synergistic effect can restore the antibacterial activity of this compound against urease-producing bacteria.[3][9]
Troubleshooting Guides
Issue 1: Inconsistent or No Antibacterial Effect of this compound In Vitro
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the medium. | Ensure the pH of the culture medium is adjusted to and maintained at ≤ 5.5 to facilitate the conversion of methenamine to formaldehyde. |
| Presence of urea-splitting bacteria. | If working with urease-positive strains, supplement the medium with a urease inhibitor like acetohydroxamic acid to prevent alkalinization. |
| Inadequate incubation time. | The hydrolysis of methenamine to formaldehyde is time-dependent. Ensure sufficient incubation time (e.g., at least 2 hours) for formaldehyde to reach effective concentrations. |
| High bacterial inoculum. | A very high initial bacterial load may produce urease at a rate that overwhelms the acidifying or inhibitory agents. Consider optimizing the inoculum size. |
Issue 2: Low Urinary Formaldehyde Concentration in Animal Models
| Possible Cause | Troubleshooting Step |
| Urine pH is not sufficiently acidic. | Co-administer a urinary acidifier, such as ascorbic acid. Monitor urinary pH regularly to ensure it remains in the target range (≤ 5.5). |
| Infection with urea-splitting bacteria. | Confirm the identity of the infecting organism. If it is a urease-producer, consider co-administration of a urease inhibitor like acetohydroxamic acid. |
| Rapid urine flow/frequent urination. | In animal models with high urine output, the residence time of methenamine in the bladder may be insufficient for effective formaldehyde conversion. This can be a limitation of the model. |
| Incorrect dosage. | Ensure the dosage of this compound is appropriately scaled for the animal model being used. |
Data Presentation
Table 1: Urinary Formaldehyde Concentrations with this compound and Acidifiers
| Treatment Group | Mean Urinary Formaldehyde Concentration (μg/mL) | Reference |
| This compound (MM) alone | 17.7 (in patients with Proteus infection) | [2] |
| MM + Ascorbic Acid | Higher than MM alone (in patients with Proteus infection) | [2] |
| MM + Ascorbic Acid | 21.9 (in patients with Pseudomonas infection) | [2] |
| MM + Ascorbic Acid | 21.8 (in patients with E. coli infection) | [2] |
| This compound | Significantly higher than Methenamine Hippurate in SCI patients | [10] |
Note: Bacteriostatic and bactericidal concentrations of formaldehyde are generally considered to be >25 µg/mL and >50 µg/mL, respectively, with sufficient exposure time.[5]
Experimental Protocols
In Vitro Urease Activity Assay
This protocol is adapted from standard microbiological methods to determine the urease activity of a bacterial strain.
Materials:
-
Christensen's Urea Agar (B569324) slants
-
Sterile inoculating loop or needle
-
Bacterial culture (18-24 hour pure culture)
-
Incubator at 35-37°C
Procedure:
-
Using a sterile loop, pick a well-isolated colony from a pure culture.
-
Inoculate the surface of the urea agar slant. Do not stab the butt of the agar.
-
Incubate the tube with a loosened cap at 35-37°C.
-
Observe the slant for a color change at 6 hours, 24 hours, and daily for up to 7 days.
-
Interpretation: A change in the indicator color from yellow-orange to pink/magenta indicates a positive result for urease activity due to the production of ammonia and subsequent alkalinization of the medium.[11]
Measurement of Urinary Formaldehyde Concentration
This protocol is based on the Hantzsch reaction for the colorimetric determination of formaldehyde.
Materials:
-
Urine samples from the experimental model
-
Nash Reagent (2 M ammonium (B1175870) acetate, 0.05 M glacial acetic acid, 0.02 M acetylacetone (B45752) in distilled water)
-
Formaldehyde standard solutions
-
Spectrophotometer
-
Water bath at 60°C or 37°C
-
Test tubes
-
Centrifuge (optional, for turbid samples)
Procedure:
-
Sample Preparation: If urine samples are turbid, centrifuge to pellet debris and use the supernatant.
-
Reaction Setup: In a test tube, mix 2 mL of the urine sample (or formaldehyde standard) with 2 mL of the Nash Reagent.
-
Incubation: Incubate the mixture in a water bath at 60°C for 10-15 minutes or at 37°C for 60 minutes.
-
Measurement: Cool the solution to room temperature. Measure the absorbance of the resulting yellow solution at a wavelength of 412 nm using a spectrophotometer.
-
Quantification: Create a standard curve using the absorbance readings from the formaldehyde standard solutions. Determine the formaldehyde concentration in the urine samples by extrapolating from the standard curve.[12]
Visualizations
Caption: Ineffectiveness of this compound against urea-splitting bacteria.
Caption: Strategies to overcome this compound ineffectiveness.
Caption: Experimental workflow for evaluating strategies.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Forgotten Role of Methenamine to Prevent Recurrent Urinary Tract Infection: Urgency for Reuse 100 Years After Discovery - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 4. Pharm2Exam Table: Does methenamine prevent recurrent urinary tract infections (UTIs)? - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. Effect of urinary acidifiers on formaldehyde concentration and efficacy with methenamine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potentiation of the Antibacterial Effect of Methanamine by Acetohydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Further observations on the potentiation of the antibacterial effect of methenamine by acetohydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentiation of the antibacterial effect of methenamine by acetohydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formaldehyde generation from methenamine salts in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting low formaldehyde yield from Methenamine mandelate hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of methenamine (B1676377) mandelate (B1228975) to produce formaldehyde (B43269).
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of formaldehyde release from methenamine mandelate?
A1: The release of formaldehyde from this compound is not a complex biological process but a direct, pH-dependent chemical hydrolysis. In an acidic environment (pH < 6.0), the methenamine component of the salt is hydrolyzed, breaking down into formaldehyde and ammonia (B1221849).[1][2] Formaldehyde then acts as a non-specific bactericidal agent by denaturing bacterial proteins and nucleic acids.[1][2][3]
Q2: What are the primary factors influencing the yield of formaldehyde?
A2: The two primary factors governing the rate and extent of formaldehyde generation are pH and temperature. The hydrolysis reaction is significantly accelerated in acidic conditions.[1][2][4] Elevated temperatures also increase the rate of hydrolysis.[5][6]
Q3: Is there a difference in formaldehyde release between this compound and methenamine hippurate?
A3: In-vitro studies indicate that the rate of formaldehyde release is primarily dependent on the methenamine moiety and the pH of the solution, with no significant difference observed between the mandelate and hippurate salts under similar conditions.[1][4] However, some clinical studies have reported higher urinary formaldehyde concentrations with this compound in specific patient populations, suggesting that in-vivo factors may play a role.[1][7]
Q4: What are the optimal storage conditions for this compound solutions to prevent premature hydrolysis?
A4: To minimize premature degradation, this compound solutions should be stored at refrigerated temperatures (2-8°C).[6] The pH of the solvent should be neutral or slightly alkaline to ensure stability.[6]
Troubleshooting Guide for Low Formaldehyde Yield
Problem: My experiment is yielding significantly less formaldehyde than expected.
This guide will walk you through potential causes and solutions to troubleshoot low formaldehyde yield during the hydrolysis of this compound.
Step 1: Verify and Optimize Reaction pH
-
Question: Is the pH of your reaction mixture consistently below 6.0?
-
Rationale: The hydrolysis of methenamine is critically dependent on an acidic pH. Maximum efficacy is observed at a pH of 5.5 or less.[8][9][10] As the pH approaches 6.0 and above, the rate of formaldehyde release decreases dramatically.[1][4]
-
Solution:
-
Accurately measure the pH of your reaction buffer or solution before and during the experiment.
-
If necessary, adjust the pH using an appropriate acidifying agent, such as ascorbic acid.[2]
-
Be aware that some reagents or byproducts could potentially increase the pH of the reaction medium.
-
Step 2: Control Reaction Temperature
-
Question: Are you controlling the temperature of your hydrolysis reaction?
-
Rationale: The rate of hydrolysis is temperature-dependent. While higher temperatures can increase the rate of formaldehyde production, inconsistent or suboptimal temperatures can lead to variable and low yields.[5][6]
-
Solution:
-
Ensure your reaction is maintained at a consistent and appropriate temperature. For analytical purposes, incubation at 37°C or 60°C is often used, depending on the quantification method.[1]
-
Step 3: Review Analyte and Reagent Integrity
-
Question: Are your this compound and other reagents of high quality and stored correctly?
-
Rationale: Degradation of the starting material or impurities in reagents can affect the reaction.
-
Solution:
-
Use high-purity this compound.
-
Ensure all reagents are within their expiration dates and have been stored according to the manufacturer's recommendations.
-
Step 4: Evaluate Quantification Method
-
Question: Is your method for quantifying formaldehyde accurate and free from interference?
-
Rationale: Inaccurate quantification can be mistaken for low yield. Formaldehyde can interfere with certain laboratory tests, and conversely, other substances can interfere with formaldehyde detection.[9][10][11]
-
Solution:
-
Utilize established and validated methods for formaldehyde quantification, such as the Nash (acetylacetone) or chromotropic acid methods.[1]
-
Prepare a standard curve with known formaldehyde concentrations to ensure the accuracy of your measurements.[1]
-
Be aware of potential interfering substances. For instance, sulfonamides can form a precipitate with formaldehyde in acidic urine.[2][9][11]
-
Data Presentation
Table 1: Influence of pH on the Half-Life of Methenamine
This table summarizes the pH-dependent kinetics of methenamine hydrolysis, which is representative of its salts like this compound.
| Urinary pH | Approximate Half-life of Methenamine | Relative Rate of Formaldehyde Release |
| 5.0 | ~20 hours | High |
| 6.0 | - | Moderate |
| 6.5 | ~400 hours | Low |
| >6.5 | - | Very Low / Negligible |
Data synthesized from multiple sources indicating the trend of pH-dependent hydrolysis.[1][4]
Experimental Protocols
Protocol 1: Determination of Formaldehyde using the Nash (Acetylacetone) Reagent
This method is based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone (B45752) and ammonia to form a yellow compound, 3,5-diacetyl-1,4-dihydrolutidine, which can be quantified spectrophotometrically.[1]
-
Reagents:
-
Nash Reagent: Dissolve 150 g of ammonium (B1175870) acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in distilled water and make up to 1 L. Store in a brown bottle in a refrigerator.[1]
-
Formaldehyde Standard Solutions: Prepare a stock solution of a known formaldehyde concentration and create a series of dilutions to generate a standard curve.
-
Trichloroacetic Acid (TCA) solution (e.g., 10% w/v): For deproteinization of samples if necessary.[1]
-
-
Procedure:
-
Sample Preparation: If the sample contains proteins, deproteinize by adding an equal volume of TCA solution, vortexing, and centrifuging to obtain a clear supernatant.[1]
-
Reaction: In a test tube, add 2 mL of the prepared sample (or standard) and 2 mL of the Nash reagent.[1]
-
Incubation: Mix the contents and incubate in a water bath at 60°C for 10-15 minutes or at 37°C for 60 minutes.[1]
-
Measurement: Allow the solution to cool to room temperature. Measure the absorbance of the yellow solution at a wavelength of 412 nm using a spectrophotometer.[1]
-
Quantification: Determine the formaldehyde concentration in the sample by comparing its absorbance to the standard curve.[1]
-
Protocol 2: Determination of Formaldehyde using the Chromotropic Acid Method
This method involves the reaction of formaldehyde with chromotropic acid in the presence of concentrated sulfuric acid to produce a purple-colored complex.[1]
-
Reagents:
-
Chromotropic Acid Reagent: A 1% (w/v) solution of chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium (B8443419) salt) in water.[1]
-
Concentrated Sulfuric Acid (H₂SO₄).
-
Formaldehyde Standard Solutions: Prepare as described for the Nash method.
-
-
Procedure:
-
Sample Preparation: Prepare the sample as described in the Nash method.
-
Reaction Setup: In a heat-resistant test tube, add 1 mL of the prepared sample (or standard).[1]
-
Reagent Addition: Carefully add 0.2 mL of the chromotropic acid reagent and mix. Then, slowly and cautiously, add 2 mL of concentrated sulfuric acid. (Caution: This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment). [1]
-
Incubation: Heat the mixture in a boiling water bath for 15-30 minutes.[1]
-
Measurement: Allow the solution to cool to room temperature. Measure the absorbance of the purple solution at a wavelength of 580 nm.[1]
-
Quantification: Determine the formaldehyde concentration from the standard curve.[1]
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low formaldehyde yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Methenamine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. Articles [globalrx.com]
- 4. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Formaldehyde generation from methenamine salts in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Tablets, USP Rx Only [dailymed.nlm.nih.gov]
- 9. DailyMed - this compound tablet [dailymed.nlm.nih.gov]
- 10. shijiebiaopin.net [shijiebiaopin.net]
- 11. pdf.hres.ca [pdf.hres.ca]
Optimizing HPLC parameters for improved Methenamine mandelate peak resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for improved peak resolution of Methenamine (B1676377) mandelate (B1228975).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Methenamine mandelate, providing potential causes and systematic solutions.
Poor Peak Shape: Tailing Peak
Issue: The this compound peak exhibits significant tailing, leading to inaccurate integration and reduced resolution.
Possible Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Methenamine is a basic compound and can interact with acidic silanol groups on the surface of silica-based columns, causing peak tailing.[1]
-
Solution 1: Column Choice: Use a base-deactivated or end-capped column to minimize silanol interactions.
-
Solution 2: Mobile Phase pH Adjustment: Adjust the mobile phase pH to be 2 to 2.5 units below the pKa of Methenamine. This ensures the analyte is in its ionized form, which can improve peak shape.[1]
-
-
Column Overload: Injecting a sample with a high concentration of this compound can saturate the column, leading to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.[1]
-
Poor Peak Shape: Fronting Peak
Issue: The this compound peak shows a leading edge or "fronting," which can affect retention time reproducibility and quantification.
Possible Causes and Solutions:
-
Sample Overload: Injecting too much sample can lead to peak fronting.[2][3]
-
Solution: Dilute the sample or decrease the injection volume.[3]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point, resulting in a fronting peak.[3][4]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[2]
-
-
Column Degradation: A collapsed column bed or a void at the column inlet can lead to peak fronting.[2][5]
-
Solution: Replace the column. Use a guard column to protect the analytical column.
-
Poor Peak Shape: Split Peak
Issue: The this compound peak appears as two or more merged peaks.
Possible Causes and Solutions:
-
Blocked Column Frit: Particulate matter from the sample or system can block the inlet frit of the column, causing the sample flow to be unevenly distributed.
-
Solution: Replace the column inlet frit or the entire column. Filtering all samples and mobile phases is a crucial preventative measure.
-
-
Column Contamination or Void: A void at the head of the column or contamination can create different paths for the analyte, leading to peak splitting.[6]
-
Solution: If contamination is suspected, flush the column with a strong solvent. If a void is present, the column should be replaced.
-
-
Co-elution of an Impurity: An impurity or a related substance may be eluting very close to the Methenamine peak.
-
Solution: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or the column temperature to improve the separation. A smaller injection volume may also help resolve the two components.[6]
-
-
Sample Solvent Effect: Injecting the sample in a solvent that is not compatible with the mobile phase can cause peak splitting.[7]
-
Solution: Dissolve the sample in the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound to be aware of during analysis?
A1: The primary degradation of Methenamine occurs via hydrolysis, especially in acidic conditions (pH < 6.0), breaking it down into formaldehyde (B43269) and ammonia.[1] Mandelic acid is the other component of the salt. Therefore, a stability-indicating method should be able to separate Methenamine from formaldehyde and mandelic acid.[1][8]
Q2: What are some known impurities of this compound?
A2: Besides its degradation products, potential impurities of this compound can include related substances from the synthesis process. Some known impurities of Methenamine include Methenamine N-Oxide. It is important to have reference standards for any known impurities to confirm their identity and ensure they are adequately separated from the main peak.
Q3: How can I prevent the degradation of this compound during sample preparation?
A3: To minimize the hydrolysis of Methenamine, it is crucial to control the pH of your sample diluent. Use a neutral or slightly alkaline buffer for sample preparation.[1] Additionally, keep samples cool and analyze them as soon as possible after preparation to reduce the rate of degradation.[1]
Q4: What are the recommended storage conditions for this compound samples and standards?
A4: To ensure stability, store this compound samples and analytical standards in tightly sealed containers at refrigerated temperatures (2-8°C). If long-term storage is necessary, freezing may be an option, but minimize freeze-thaw cycles. Prepared solutions should ideally be analyzed within 24 hours.[1]
Experimental Protocols
Optimized Ion-Exchange HPLC Method for this compound
This method is designed for the quantitative analysis of Methenamine in pharmaceutical preparations.[8]
Chromatographic Conditions:
| Parameter | Value |
| Column | Zorbax SCX-300, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) : 0.1M Sodium Perchlorate (B79767) Monohydrate (pH 5.8) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 212 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
Prepare a 0.1M sodium perchlorate monohydrate solution in HPLC-grade water.
-
Adjust the pH to 5.8 using perchloric acid.
-
Mix 700 mL of acetonitrile with 300 mL of the pH-adjusted sodium perchlorate solution.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
-
Sample Preparation (from tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Troubleshooting guide for peak fronting and splitting issues.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 3. uhplcs.com [uhplcs.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Determination of methenamine, this compound and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing interference in Methenamine mandelate assays from biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methenamine (B1676377) mandelate (B1228975) assays. The information is presented in a question-and-answer format to directly address common issues related to interference from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Methenamine mandelate and how does it relate to assay interference?
This compound is a urinary antibacterial agent.[1][2] Its efficacy relies on the hydrolysis of the methenamine component into formaldehyde (B43269) and ammonia (B1221849) in an acidic urine environment.[3][4][5][6] Formaldehyde is a non-specific bactericidal agent that denatures proteins and nucleic acids of bacteria.[5][6] For this conversion to occur effectively, the urinary pH must be 6.0 or lower, with optimal efficacy at pH 5.5 or less.[4][5][7][8]
Interference in this compound assays often stems from factors that affect the stability of methenamine or the generation and measurement of formaldehyde. The most critical factor is the pH of the biological matrix.
Q2: What are the most common sources of interference from biological matrices in this compound assays?
The most common interferences in this compound assays arise from:
-
Elevated Urinary pH: A urinary pH above 6.0 significantly reduces the conversion of methenamine to formaldehyde, leading to falsely low measurements of the active agent.[5][9] This can be caused by:
-
Urea-splitting bacteria: Infections with bacteria like Proteus vulgaris can produce urease, which breaks down urea (B33335) into ammonia, raising the urinary pH.[1][4]
-
Diet: Certain diets can lead to more alkaline urine.
-
Medications: Alkalinizing agents, such as sodium bicarbonate, can increase urinary pH.[8]
-
-
Endogenous and Exogenous Substances: Various compounds present in urine can interfere with the analytical methods used for quantification. These can cause matrix effects, such as ion suppression or enhancement, in methods like liquid chromatography-mass spectrometry (LC-MS).[10][11]
-
Improper Sample Handling and Storage: Delays in processing or improper storage can lead to changes in urine pH or degradation of methenamine before the assay is performed.
Q3: Can other medications my study subjects are taking interfere with the assay?
Yes, several types of medications can potentially interfere with drug screening and assays, which may also apply to this compound assays by causing false positives or negatives in certain analytical methods.[12][13] For instance, some antidepressants and antipsychotics have been reported to interfere with drug screening tests.[12] While direct interference with methenamine assays is less documented, it's crucial to have a complete medication history for each subject. Additionally, any medication that alters urinary pH, such as antacids, can indirectly affect the results by influencing the conversion of methenamine to formaldehyde.[8]
Troubleshooting Guides
Problem 1: Low or no detectable formaldehyde in urine samples from subjects treated with this compound.
| Possible Cause | Troubleshooting Step |
| Urine pH is too high ( > 6.0) | 1. Measure the pH of the urine sample immediately upon collection. 2. If the pH is high, investigate potential causes such as diet, concurrent medications, or a urinary tract infection with urea-splitting bacteria.[1][4] 3. For future sample collection, consider acidification of the urine in vivo (e.g., with ascorbic acid), if ethically and protocol-permissible, to ensure the conversion of methenamine to formaldehyde.[14][15] |
| Degradation of Methenamine before analysis | 1. Ensure urine samples are processed promptly after collection. 2. If storage is necessary, store samples at low temperatures (e.g., -20°C or -80°C) to minimize degradation. |
| Analytical method not sensitive enough | 1. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your assay. 2. Consider using a more sensitive analytical method, such as a validated LC-MS/MS assay. |
Problem 2: High variability in results between samples from the same subject or across different subjects.
| Possible Cause | Troubleshooting Step |
| Matrix Effects in LC-MS Analysis | 1. Implement a robust sample preparation method to remove interfering substances. Solid-phase extraction (SPE) is often effective in reducing matrix effects.[16] 2. Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for ion suppression or enhancement.[16][17] 3. Evaluate the matrix effect by comparing the response of the analyte in a standard solution versus a post-extraction spiked matrix sample. |
| Inconsistent Sample Collection and Handling | 1. Standardize the sample collection protocol, including the time of day and any dietary restrictions for subjects. 2. Ensure all samples are handled and stored consistently. |
| Fluctuations in Urinary pH | Monitor and record the pH of each urine sample to correlate with the formaldehyde concentration. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound assays.
Table 1: Effect of Urinary pH on Methenamine Conversion to Formaldehyde
| Urinary pH | Half-life of Methenamine Conversion | Notes |
| 5.0 | ~20 hours | Faster conversion to formaldehyde.[9] |
| 6.0 | - | Bactericidal concentrations of formaldehyde (> 28 µg/mL) can be achieved within 3 hours with a methenamine concentration of 750 µg/mL.[9] |
| 6.5 | ~400 hours | Very slow conversion, likely resulting in sub-therapeutic levels of formaldehyde.[9] |
Table 2: Urinary Formaldehyde Concentrations with Different Treatment Regimens
| Treatment Regimen | Mean Urinary Formaldehyde Concentration (µg/mL) in patients with Proteus infection | Mean Urinary Formaldehyde Concentration (µg/mL) in patients with Pseudomonas infection | Mean Urinary Formaldehyde Concentration (µg/mL) in patients with E. coli infection |
| This compound (MM) alone | 17.7 | 21.9 | 21.8 |
| MM + Ascorbic Acid | Higher than MM alone (specific value not provided) | - | - |
Data adapted from a study on geriatric patients with chronic bacteriuria.[18]
Experimental Protocols
1. Protocol for Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general guideline for cleaning up urine samples to reduce matrix effects before LC-MS/MS analysis, based on common practices for removing interferences from urine.[16]
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter.
-
Dilution: Dilute 250 µL of the supernatant with 1550 µL of an appropriate buffer (e.g., aqueous ammonium (B1175870) acetate, pH 9.0).
-
SPE Cartridge Conditioning: Condition a mixed-mode strong anion exchange SPE cartridge (e.g., 60mg) with methanol (B129727) followed by the dilution buffer.
-
Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. The specific wash solvents will depend on the analyte and the expected interferences.
-
Elution: Elute the analyte of interest (Methenamine) with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Protocol for Spectrophotometric Determination of Formaldehyde
This protocol is based on the Nash reaction, a common method for formaldehyde quantification.[19]
-
Sample Preparation: If analyzing methenamine, it must first be hydrolyzed to formaldehyde. This can be achieved by acidification (e.g., with HCl) and heating.[20]
-
Standard Curve Preparation: Prepare a series of formaldehyde standards of known concentrations.
-
Reaction: To a specific volume of the sample or standard, add the Nash reagent (containing ammonium acetate, acetic acid, and acetylacetone).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 10 minutes) to allow for the color-forming reaction to complete.[20]
-
Measurement: After cooling to room temperature, measure the absorbance of the resulting yellow-colored diacetyldihydrolutidine at its maximum absorbance wavelength (typically around 412 nm).[20]
-
Quantification: Determine the formaldehyde concentration in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for Methenamine Assay.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. This compound Tablets: Package Insert / Prescribing Info [drugs.com]
- 5. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methenamine - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. droracle.ai [droracle.ai]
- 9. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Types Of Medications Most Often Interfere With Drug Screening Results [needle.tube]
- 13. Common Interferences in Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formaldehyde generation from methenamine salts in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of urinary acidifiers on formaldehyde concentration and efficacy with methenamine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitigating Matrix Effects in LC-ESI-MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Predictability of methenamine efficacy based on type of urinary pathogen and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
Reducing gastrointestinal side effects of Methenamine mandelate in animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenge of reducing gastrointestinal (GI) side effects during preclinical animal studies involving Methenamine (B1676377) mandelate (B1228975).
Frequently Asked Questions (FAQs)
Q1: What are the expected gastrointestinal side effects of Methenamine mandelate in animal models?
While specific data on animal models is limited, the GI side effects observed in humans are generally mild and can be indicative of what might be seen in animal studies.[1] These effects primarily include nausea, indigestion, abdominal discomfort, stomach upset, cramps, decreased appetite, vomiting, and diarrhea.[2][3][4][5][6][7][8][9] Animal studies using doses up to double the recommended human amount for extended periods reportedly did not reveal adverse effects.[8] However, researchers should remain vigilant for signs of GI distress, such as weight loss, diarrhea, bloating, or changes in feeding behavior.
Q2: What is the primary mechanism behind this compound-induced GI side effects?
The antimicrobial action of this compound is not systemic; it occurs when the compound is hydrolyzed to formaldehyde (B43269) and ammonia (B1221849) in the acidic environment of the urinary tract.[2][6] Therefore, GI side effects are not related to its systemic antibacterial activity. Instead, they are likely due to direct irritation of the gastrointestinal mucosa upon oral administration.[3][4][10] Factors such as the acidic nature of the mandelate salt and the physicochemical properties of the formulation can contribute to this irritation.
Q3: How significantly does the oral gavage technique contribute to observed GI distress?
Improper oral gavage technique is a major cause of adverse effects that can be mistaken for compound-related toxicity.[10] Potential complications include perforation of the esophagus or stomach, esophagitis (inflammation), aspiration of the compound into the lungs, and stress-induced physiological changes.[10][11][12][13] Using flexible plastic gavage needles has been shown to reduce esophageal inflammation compared to rigid metal needles.[10] Slow and careful administration by well-trained personnel is critical to minimize these risks.[11][14]
Q4: Can the drug formulation be optimized to reduce GI side effects?
Yes, formulation is a key factor. In clinical use, this compound is available in enteric-coated tablets to bypass the stomach and reduce upset.[5] While creating custom enteric coatings for preclinical formulations can be complex, several other strategies can be employed:
-
Vehicle Selection: The vehicle used to dissolve or suspend the compound can cause GI irritation.[10] It is crucial to run vehicle-only control groups and select vehicles with minimal known impact on the GI tract.[14]
-
pH and Osmolality: Adjusting the formulation to be as close to physiological pH (5 to 9) and isotonicity as possible can reduce direct mucosal irritation.[10][14]
-
Encapsulation: If direct irritation is a major concern, microencapsulation of the compound can be considered to reduce its direct contact with the upper GI mucosa.[10]
Q5: Are there less stressful alternatives to oral gavage for administering this compound?
Yes, if the study design permits, voluntary consumption is a less stressful alternative that can reduce procedure-related GI complications.[10][11] Methods include:
-
Medicated Drinking Water: The compound can be dissolved in the drinking water, often with sucrose (B13894) (e.g., 10%) added to improve palatability.[15]
-
Specialized Chow/Diet: The compound can be incorporated into custom-made chow or a palatable mixture like flavored gelatin.[11][12][15] These methods offer continuous, non-invasive dosing but may lack the precision of gavage, as intake depends on the animal's consumption habits.[15]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Issue Observed | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Diarrhea, bloating, or signs of abdominal pain post-administration. | 1. High Compound Concentration/Irritation: The formulation is directly irritating the GI mucosa.[14] | - Dilute the Formulation: Decrease the concentration of the compound if possible, and increase the dosing volume (within acceptable limits).- Adjust pH/Osmolality: Ensure the vehicle's pH is between 5 and 9 and that it is near isotonic.[10]- Consider Co-administration with Food: In some paradigms, dosing with or after feeding can mitigate direct irritation.[5] |
| 2. Vehicle Intolerance: The vehicle itself (e.g., certain surfactants, co-solvents) is causing GI upset.[10] | - Run Vehicle-Only Controls: Administer the vehicle alone to assess its baseline effects.- Change Vehicle: Switch to a more inert vehicle (e.g., saline, methylcellulose) known for better GI tolerability. | |
| 3. Gut Microbiota Disruption: The compound may be altering the gut microbial balance.[10] | - Analyze Microbiota: Collect and analyze fecal samples to assess changes in microbial composition.- Consider Probiotics: Co-administration of probiotics may help restore microbial balance, though this adds a variable to the study.[10] | |
| Regurgitation during or immediately after oral gavage. | 1. Incorrect Gavage Technique: The gavage needle may be misplaced, or the administration is too rapid.[11] | - Review Technique: Ensure the gavage needle is measured to the correct length (corner of the mouth to the last rib) to avoid pharyngeal placement.[11]- Administer Slowly: Inject the substance slowly and steadily to prevent reflux.[14] |
| 2. Excessive Dosing Volume: The volume administered exceeds the stomach's capacity. | - Check Volume Limits: Ensure the dosing volume does not exceed recommended limits (typically 10 mL/kg for rodents).[12] Reduce volume for pregnant animals.[12] | |
| Weight loss and reduced food/water intake. | 1. Cumulative Irritation: Repeated dosing is leading to chronic GI discomfort.[10] | - Increase Dosing Interval: If the study design allows, increase the time between doses to allow for recovery.- Monitor Closely: Implement more frequent monitoring of animal well-being and body weight. |
| 2. Gavage-Related Injury: A minor esophageal or gastric injury may be causing pain and preventing normal feeding.[10] | - Switch to Flexible Needles: Use flexible plastic gavage needles instead of metal ones to reduce injury risk.[10]- Re-evaluate Handling/Restraint: Ensure restraint is firm but not stressful, as this can lead to struggling and injury.[16] | |
| High variability in experimental results. | 1. Inconsistent Gavage Administration: Doses are not being delivered consistently to the stomach.[10] | - Standardize Technique: Ensure all technicians use the exact same, standardized gavage procedure.- Confirm Delivery: Observe for any signs of regurgitation or difficulty during administration. |
| 2. Variable Gastric Emptying: Factors like fasting status or stress can alter drug absorption. | - Standardize Fasting: Implement a consistent fasting period before dosing for all animals.- Acclimatize Animals: Handle animals regularly before the study begins to reduce stress associated with the procedure.[16] |
Data Presentation
Table 1: Illustrative Comparison of Formulation Vehicles on GI Tolerability in Rodents
This table provides hypothetical data to illustrate how vehicle choice can impact GI side effect profiles. Actual results will vary.
| Vehicle (at 10 mL/kg) | pH | Osmolality (mOsm/kg) | Observed Diarrhea Incidence (First 24h) | Mean Body Weight Change (48h) |
| 0.9% Saline | 7.2 | 308 | < 5% | +0.5% |
| 0.5% Methylcellulose | 7.0 | ~300 | < 5% | +0.3% |
| 20% PEG 400 in Water | 6.8 | 450 | 25% | -1.5% |
| 10% Tween 80 in Saline | 6.5 | 350 | 40% | -3.0% |
Table 2: Illustrative Impact of Gavage Needle Type on Esophageal Injury in Mice
This table presents hypothetical data comparing the incidence of esophageal injury based on the type of gavage needle used, as might be determined by histopathology.
| Gavage Needle Type | Administration Speed | Incidence of Esophageal Inflammation | Incidence of Esophageal Perforation |
| Rigid Metal (18g) | Fast (~1 sec) | 45% | 5% |
| Rigid Metal (18g) | Slow (~5 sec) | 20% | < 1% |
| Flexible Plastic (18g) | Fast (~1 sec) | 15% | 0% |
| Flexible Plastic (18g) | Slow (~5 sec) | < 5% | 0% |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Irritation via Histopathology
This protocol outlines a method to quantitatively assess GI irritation caused by this compound or its vehicle.
-
Animal Groups: Establish necessary groups (e.g., Naive Control, Vehicle Control, this compound Low Dose, this compound High Dose). Use at least n=6 animals per group.
-
Administration: Administer the compound or vehicle via oral gavage daily for the planned study duration (e.g., 7 days).
-
Clinical Observation: Record daily clinical signs, including body weight, food/water intake, fecal consistency, and signs of distress.
-
Euthanasia and Tissue Collection: At the end of the study period, euthanize animals via an approved method.
-
Gross Examination: Immediately perform a necropsy, visually inspecting the stomach and intestines for signs of redness, ulceration, or thickening.
-
Tissue Fixation: Carefully collect sections of the stomach (e.g., fundus and antrum) and intestines (duodenum, jejunum, ileum). Flush gently with saline, then fix in 10% neutral buffered formalin for at least 24 hours.
-
Histological Processing: Process the fixed tissues, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Scoring: A board-certified veterinary pathologist, blinded to the treatment groups, should score the tissues based on a pre-defined scale (e.g., 0-4) for the following parameters:
-
Epithelial damage/necrosis
-
Inflammatory cell infiltration
-
Edema
-
Ulceration
-
-
Data Analysis: Analyze the scores using appropriate non-parametric statistical tests (e.g., Kruskal-Wallis followed by Dunn's post-hoc test) to compare between groups.
Visualizations
Caption: Workflow for troubleshooting GI side effects in animal studies.
Caption: Causal relationships of GI adverse effects in oral dosing studies.
References
- 1. Drug therapy reviews: this compound and methenamine hippurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methenamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. Articles [globalrx.com]
- 5. An oldie but a goodie: Methenamine as a nonantibiotic solution to the prevention of recurrent urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methenamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Articles [globalrx.com]
- 8. researchgate.net [researchgate.net]
- 9. ijabbr.com [ijabbr.com]
- 10. benchchem.com [benchchem.com]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. benchchem.com [benchchem.com]
- 15. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 16. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Methenamine Mandelate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Methenamine (B1676377) Mandelate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for orally administered Methenamine Mandelate?
This compound is a urinary tract antiseptic. Its efficacy relies on the hydrolysis of the methenamine component to formaldehyde (B43269) in an acidic urine environment, ideally at a pH of 5.5 or less.[1][2][3] Formaldehyde exerts a nonspecific bactericidal action by denaturing bacterial proteins.[4] The mandelic acid component contributes to the acidification of the urine, which is essential for the conversion of methenamine to formaldehyde.[1][2][3]
Q2: What are the known pharmacokinetic properties of this compound?
This compound is readily absorbed from the gastrointestinal tract.[2][3][5][6] Following absorption, it is distributed throughout the body fluids and is known to cross the placental barrier and be excreted in breast milk.[3][7] A significant portion of the absorbed methenamine is excreted unchanged in the urine, with over 90% of the methenamine moiety being excreted within 24 hours.[5] The half-life of methenamine in plasma is approximately 4 hours.[7]
Q3: What are the main challenges in improving the oral bioavailability of this compound?
While generally considered to be well-absorbed, there are factors that can influence the overall bioavailability and therapeutic efficacy of this compound:
-
Gastric Degradation: Approximately 10-30% of an oral dose of methenamine can be hydrolyzed by stomach acid into formaldehyde and ammonia.[5] This premature conversion can lead to a reduction in the amount of active drug reaching the urinary tract and may contribute to gastric irritation. Enteric coating is a common strategy to mitigate this issue.[5]
-
Hydrophilicity and Permeability: Methenamine is a hydrophilic compound. While this property contributes to its high water solubility, it may limit its passive diffusion across the lipid-rich membranes of the intestinal epithelium. This could potentially result in incomplete absorption, although data suggests a high percentage of the drug is ultimately excreted in the urine.[5]
-
Urinary pH Dependence: The therapeutic effect is entirely dependent on an acidic urinary pH for the conversion to formaldehyde.[1][2][3] If the urine is not sufficiently acidic, the bioavailability of the active formaldehyde will be low, regardless of the systemic absorption of methenamine.
Q4: What formulation strategies can be explored to enhance the oral bioavailability of this compound?
Several advanced formulation strategies can be investigated to potentially improve the oral bioavailability and therapeutic performance of this compound:
-
Gastro-Retentive Drug Delivery Systems (GRDDS): These systems are designed to prolong the residence time of the dosage form in the stomach.[1][8][9] This can be particularly advantageous for this compound by allowing for a sustained release of the drug in the upper gastrointestinal tract, which may lead to more consistent absorption.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[10][11][12][13] For a hydrophilic drug like methenamine, creating a solid dispersion could potentially enhance its dissolution rate and absorption characteristics.
-
Permeation Enhancers: The inclusion of excipients that can transiently and reversibly increase the permeability of the intestinal membrane could be explored to improve the absorption of the hydrophilic methenamine molecule.
Troubleshooting Guides
Issue 1: Low in vivo efficacy despite confirmed in vitro dissolution.
| Potential Cause | Troubleshooting Steps |
| Insufficiently Acidic Urine: The primary reason for lack of efficacy is often a urinary pH above 5.5, preventing the conversion of methenamine to formaldehyde. | 1. Monitor Urinary pH: In preclinical and clinical studies, routinely measure the urinary pH of subjects. 2. Co-administration of Acidifying Agents: Consider the co-administration of urinary acidifiers such as ascorbic acid (Vitamin C) to maintain an acidic urinary environment.[1] 3. Dietary Control: In human studies, control the diet of subjects to limit the intake of alkalinizing foods and medications.[2] |
| Rapid Gastric Emptying: The formulation may be passing through the stomach and small intestine too quickly for complete absorption. | 1. Investigate Gastro-Retentive Formulations: Develop and test a gastro-retentive formulation (e.g., floating tablets) to increase gastric residence time. 2. Administer with Food: In preclinical studies, investigate the effect of food on the pharmacokinetics of your formulation. Food can delay gastric emptying and may improve absorption. |
| Low Intestinal Permeability: The hydrophilic nature of methenamine may be limiting its transport across the intestinal epithelium. | 1. Conduct In Vitro Permeability Studies: Perform a Caco-2 permeability assay to quantify the permeability of this compound. 2. Incorporate Permeation Enhancers: If permeability is identified as a limiting factor, screen various GRAS (Generally Recognized as Safe) permeation enhancers in your formulation. |
Issue 2: High variability in pharmacokinetic data between subjects.
| Potential Cause | Troubleshooting Steps |
| Inter-individual Differences in Gastric pH and Motility: Variations in gastric acidity and emptying times can lead to inconsistent drug release and absorption. | 1. Standardize Study Conditions: Ensure strict adherence to fasting/fed protocols in your in vivo studies. 2. Develop a Controlled-Release Formulation: A gastro-retentive or other controlled-release formulation can help to minimize the impact of physiological variations between subjects. |
| Dietary Influences on Urinary pH: The diet of individual subjects can significantly impact their urinary pH, leading to variable conversion of methenamine to formaldehyde. | 1. Provide a Standardized Diet: In clinical studies, provide subjects with a standardized diet to control for variations in food intake. 2. Continuous pH Monitoring: Implement continuous or frequent urinary pH monitoring to correlate with drug efficacy. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₄O₃ | PubChem |
| Molecular Weight | 292.33 g/mol | PubChem |
| Appearance | White crystalline powder | - |
| Solubility | Hydrophilic | - |
Table 2: Pharmacokinetic Parameters of Methenamine (from Methenamine Hippurate studies)
| Parameter | Value | Source |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [7] |
| Plasma Half-life (t½) | ~4 hours | [7] |
| Urinary Excretion (24h) | ~80% of dose | [7] |
Experimental Protocols
Protocol 1: Preparation of Gastro-Retentive Floating Tablets of this compound
Objective: To formulate a tablet that remains in the stomach for an extended period, allowing for sustained release and potentially improved absorption of this compound.
Materials:
-
This compound
-
Hydroxypropyl Methylcellulose (HPMC K100M) (release-retarding polymer)
-
Sodium Bicarbonate (gas-forming agent)
-
Citric Acid (effervescent agent)
-
Microcrystalline Cellulose (binder/filler)
-
Magnesium Stearate (lubricant)
-
Talc (glidant)
Methodology:
-
Blending: Accurately weigh all ingredients. Mix this compound, HPMC K100M, Sodium Bicarbonate, Citric Acid, and Microcrystalline Cellulose in a blender for 15 minutes to ensure uniform distribution.
-
Lubrication: Add Magnesium Stearate and Talc to the blend and mix for an additional 5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
-
In Vitro Buoyancy Test: Place the tablets in a beaker containing 900 mL of 0.1 N HCl (pH 1.2) maintained at 37 ± 0.5°C.[14] Record the floating lag time (time to float) and the total floating duration.
-
In Vitro Dissolution Study: Perform dissolution testing using a USP Type II apparatus (paddle) at 50 rpm in 900 mL of 0.1 N HCl at 37 ± 0.5°C.[14][15] Collect samples at predetermined time intervals and analyze for this compound content using a validated HPLC method.
Protocol 2: In Vitro Caco-2 Permeability Assay for this compound
Objective: To assess the intestinal permeability of this compound, which is indicative of its potential for oral absorption.
Materials:
-
Caco-2 cells
-
Transwell® inserts (polycarbonate membrane)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer Yellow (marker for monolayer integrity)
-
Reference compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto Transwell® inserts. Allow the cells to grow and differentiate for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. Perform a Lucifer Yellow permeability assay to confirm the tightness of the cell junctions.
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test solution containing this compound to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points.
-
-
Permeability Study (Basolateral to Apical): Perform the assay in the reverse direction to assess active efflux.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value to classify the permeability of this compound.
Protocol 3: In Vivo Bioavailability Study in a Rabbit Model
Objective: To determine and compare the oral bioavailability of a novel this compound formulation against a reference standard.
Materials:
-
New Zealand White rabbits
-
Test formulation of this compound
-
Reference formulation of this compound
-
Intravenous (IV) solution of Methenamine
-
Blood collection tubes (containing appropriate anticoagulant)
-
Equipment for oral gavage and IV administration
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the rabbits to the laboratory conditions. Fast the animals overnight before the study, with free access to water.
-
Dosing Groups:
-
Group 1 (IV): Administer an IV bolus of Methenamine solution via the marginal ear vein to determine the absolute bioavailability.
-
Group 2 (Oral - Reference): Administer the reference this compound formulation orally via gavage.
-
Group 3 (Oral - Test): Administer the novel this compound formulation orally via gavage.
-
-
Blood Sampling: Collect blood samples from the marginal ear vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of methenamine in the plasma samples using a validated HPLC-MS method.[16]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
-
Bioavailability Calculation: Calculate the absolute bioavailability (F) of the oral formulations using the formula:
-
F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
-
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating a novel this compound formulation.
Caption: Mechanism of action and pharmacokinetic pathway of this compound.
Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound formulations.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. This compound [dailymed.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Methenamine Hippurate | C15H21N5O3 | CID 21945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. DailyMed - this compound tablet, film coated [dailymed.nlm.nih.gov]
- 7. Biological fate of methenamine in man. Absorption, renal excretion and passage to umbilical cord blood, amniotic fluid and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. crsubscription.com [crsubscription.com]
- 11. japsonline.com [japsonline.com]
- 12. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid Dispersion Oral Thin Film Preparation Technology - Oral Thin Film - CD Formulation [formulationbio.com]
- 14. Formulation and evaluation of gastro-retentive floating bilayer tablet for the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. benchchem.com [benchchem.com]
Challenges in developing Methenamine mandelate resistance in bacteria
Welcome to the technical support center for researchers investigating bacterial resistance to Methenamine (B1676377) Mandelate (B1228975). This resource provides troubleshooting guidance and answers to frequently asked questions for scientists and drug development professionals encountering challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are unable to induce stable resistance to Methenamine Mandelate in our bacterial cultures. Why is this so challenging?
A1: Developing stable resistance to this compound is exceptionally difficult due to its unique mechanism of action. The active component is formaldehyde (B43269), which is produced from the hydrolysis of methenamine in an acidic environment (pH < 6.0).[1][2][3] Formaldehyde is a non-specific antiseptic agent that denatures a wide range of proteins and nucleic acids within the bacterial cell.[1][2] This broad, non-specific action means that a single point mutation is unlikely to confer resistance. Instead, multiple, complex cellular changes would be required, making the development of resistance a rare event.[3][4]
Q2: Our Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across experiments. What are the likely causes?
A2: Inconsistent MIC values for this compound are most often due to fluctuations in experimental conditions that affect the hydrolysis of methenamine to formaldehyde. The most critical factor is the pH of the culture medium. The conversion to formaldehyde is highly pH-dependent and is significantly reduced at a pH above 6.0.[2] Other factors that can cause variability include:
-
Inoculum size: A very high bacterial load can potentially neutralize the acidic environment.
-
Incubation time: Insufficient incubation time may not allow for adequate formaldehyde production.
-
Media composition: Components of the culture media may buffer the pH or interact with formaldehyde.
Q3: Can bacteria develop resistance to the formaldehyde produced by this compound?
A3: While theoretically possible, resistance to formaldehyde is not a clinically significant issue.[3] Formaldehyde is a potent, non-specific biocide. Bacteria that are less susceptible to formaldehyde may possess more efficient formaldehyde detoxification pathways, but this is not considered a primary mechanism of resistance in the context of this compound therapy.
Q4: Are there any bacterial species that are intrinsically less susceptible to this compound?
A4: Yes, certain species, particularly urea-splitting bacteria like Proteus vulgaris, can be less susceptible.[5] These bacteria produce the enzyme urease, which breaks down urea (B33335) into ammonia (B1221849).[6] The ammonia raises the pH of the surrounding environment (in this case, urine or culture medium), which in turn inhibits the conversion of methenamine to formaldehyde, rendering the drug ineffective.[6]
Q5: What is the role of mandelic acid in this compound?
A5: Mandelic acid is a component of the salt that helps to acidify the urine, creating the necessary acidic environment for methenamine to hydrolyze into formaldehyde.[7] While mandelic acid itself has some mild antibacterial properties, its primary role in this formulation is to ensure an acidic pH for the activation of methenamine.
Troubleshooting Guides
Problem: High variability in MIC assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent pH of media | Prepare a fresh batch of acidic broth (pH 5.0-5.5) for each experiment. Verify the final pH of the media after the addition of all components, including the bacterial inoculum. |
| Bacterial strain is a urease producer | Test your bacterial strain for urease activity. If positive, consider using a non-urease-producing strain for baseline experiments. |
| Inaccurate drug concentration | Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution of the compound. |
| Inconsistent inoculum density | Standardize the inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before dilution. |
Problem: No observable increase in MIC after serial passage.
| Potential Cause | Troubleshooting Step |
| Non-specific action of formaldehyde | This is the expected outcome. The non-specific, multi-targeted action of formaldehyde makes the selection of resistant mutants highly unlikely.[1][3][4] |
| Sub-lethal concentration of formaldehyde is too low | Ensure the sub-inhibitory concentrations used for serial passage are very close to the MIC to exert maximum selective pressure, without completely inhibiting growth. |
| Insufficient number of passages | While resistance is unlikely to develop, a higher number of passages (e.g., >30) may be necessary to observe any minor shifts in susceptibility. |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution
This protocol is adapted from standard MIC determination methods.[8][9][10][11]
1. Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Acidic Cation-Adjusted Mueller-Hinton Broth (aCAMHB), pH adjusted to 5.5
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Spectrophotometer
2. Preparation of Reagents:
-
This compound Stock Solution (e.g., 1024 µg/mL): Aseptically prepare a stock solution in sterile distilled water. Filter-sterilize if necessary.
-
Bacterial Inoculum:
-
Pick several colonies from a fresh agar (B569324) plate and suspend in sterile saline.
-
Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in aCAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
3. Broth Microdilution Procedure:
-
Add 100 µL of aCAMHB to wells 2-12 of the microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no bacteria).
-
Add 100 µL of the diluted bacterial inoculum to wells 1-11.
-
Seal the plate and incubate at 37°C for 18-24 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Activation pathway of this compound in acidic urine.
Caption: Experimental workflow for MIC determination.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An oldie but a goodie: Methenamine as a nonantibiotic solution to the prevention of recurrent urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DailyMed - this compound tablet [dailymed.nlm.nih.gov]
- 6. Potentiation of the Antibacterial Effect of Methanamine by Acetohydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug therapy reviews: this compound and methenamine hippurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Validation & Comparative
Comparative Efficacy of Methenamine Mandelate and Methenamine Hippurate for Urinary Tract Infection Prophylaxis
A detailed analysis for researchers and drug development professionals.
Methenamine (B1676377), a urinary antiseptic, has long been a therapeutic option for the prophylaxis of recurrent urinary tract infections (UTIs). Its efficacy is attributed to its conversion in acidic urine to formaldehyde (B43269), a potent, non-specific bactericidal agent. This mechanism of action is advantageous as it does not promote bacterial resistance, a significant concern with long-term antibiotic use. Methenamine is commercially available in two salt forms: methenamine mandelate (B1228975) and methenamine hippurate. This guide provides a comparative analysis of the efficacy of these two formulations, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
Both methenamine mandelate and methenamine hippurate rely on the same active moiety, methenamine. In the acidic environment of the urinary bladder (pH ≤ 5.5), methenamine undergoes hydrolysis to produce formaldehyde and ammonia.[1][2] Formaldehyde exerts its antimicrobial effect by denaturing bacterial proteins and nucleic acids.[2] The respective acid components, mandelic acid and hippuric acid, contribute to maintaining a low urinary pH and possess some intrinsic, albeit limited, antibacterial activity.[1]
dot
Caption: Hydrolysis of Methenamine in Acidic Urine.
Comparative Efficacy: A Review of the Evidence
Direct head-to-head clinical trials comparing the efficacy of this compound and methenamine hippurate in preventing UTIs are limited. However, existing studies provide valuable insights through both direct measurement of the active agent and indirect clinical comparisons.
Urinary Formaldehyde Concentration
A key determinant of efficacy is the concentration of formaldehyde achieved in the urine. A clinical study in spinal cord injured patients directly compared the two salts and found that This compound produced significantly higher urinary formaldehyde concentrations than methenamine hippurate , particularly in individuals using intermittent catheterization.[3]
Table 1: Comparative Urinary Formaldehyde Concentrations
| Methenamine Salt | Patient Population | Key Finding | Citation |
| This compound | Spinal Cord Injury | Significantly higher urinary formaldehyde concentrations compared to methenamine hippurate. | [3] |
| Methenamine Hippurate | Spinal Cord Injury | Lower urinary formaldehyde concentrations compared to this compound. | [3] |
In contrast to these in-vivo findings, an in-vitro study investigating the kinetics of formaldehyde conversion concluded that the rates of degradation for both this compound and methenamine hippurate did not significantly differ from that of methenamine base in urine adjusted to the same pH.[2] This suggests that the hydrolysis rate is primarily dependent on the methenamine moiety and the pH of the environment, rather than the specific acid salt.[2] The discrepancy between in-vitro and in-vivo results may be attributable to differences in the pharmacokinetics of the respective acid components and their influence on urinary pH in a clinical setting.
Clinical Efficacy in UTI Prophylaxis
While a direct comparative trial on UTI recurrence is lacking, a meta-analysis of studies on methenamine hippurate for preventing UTIs in adult women included one study with three arms: methenamine hippurate, this compound, and a no-treatment control group.[4][5] This allows for an indirect comparison of their clinical effectiveness. In this particular study, a smaller percentage of participants receiving this compound (13%) were diagnosed with clinical pyelonephritis compared to those receiving methenamine hippurate (20%) and the control group (25%).[4][5]
Table 2: Indirect Comparison of Clinical Efficacy
| Treatment Group | Percentage of Participants Diagnosed with Pyelonephritis | Citation |
| This compound | 13% | [4][5] |
| Methenamine Hippurate | 20% | [4][5] |
| Control (No Treatment) | 25% | [4][5] |
Dosing Regimen and Patient Adherence
A significant practical difference between the two formulations is their dosing frequency. Methenamine hippurate is typically administered as 1 gram twice daily, while this compound is usually dosed as 1 gram four times a day.[6][7] The less frequent dosing of methenamine hippurate may offer an advantage in terms of patient compliance, a critical factor in the success of long-term prophylactic therapy.
Adverse Effects
Both this compound and methenamine hippurate are generally well-tolerated.[3] Adverse reactions are typically mild and reversible, most commonly involving gastrointestinal intolerance and skin reactions.[3] The available literature does not suggest a significant difference in the adverse effect profiles of the two salts.
Experimental Protocols
Determination of Urinary Formaldehyde
A crucial aspect of evaluating the efficacy of methenamine salts is the accurate measurement of urinary formaldehyde concentrations. A common and established method is the spectrophotometric determination based on the Hantzsch reaction, as described by Chen and Chafetz.
Experimental Workflow: Urinary Formaldehyde Determination
dot
Caption: Workflow for Urinary Formaldehyde Analysis.
Protocol:
-
Sample Collection and Storage: Urine specimens are collected and immediately refrigerated. pH measurements are typically performed within one hour, and formaldehyde analysis within four hours to ensure sample integrity.
-
pH Measurement: A digital pH meter is used for accurate determination of urinary pH.
-
Formaldehyde Determination (Hantzsch Reaction):
-
Formaldehyde in the urine sample reacts with acetylacetone (B45752) and ammonia.
-
This reaction forms a yellow-colored compound, 3,5-diacetyl-1,4-dihydrolutidine.
-
The concentration of this compound is then quantified using a spectrophotometer, which is proportional to the formaldehyde concentration in the original sample.
-
Conclusion
The available evidence presents a nuanced comparison between this compound and methenamine hippurate. While in-vitro studies suggest a similar rate of formaldehyde release dependent on pH, a direct in-vivo comparison in a specific patient population indicates that this compound may produce higher urinary formaldehyde concentrations.[2][3] Indirect clinical evidence from a single study also suggests a potential advantage for this compound in preventing pyelonephritis.[4][5] However, the more convenient twice-daily dosing of methenamine hippurate may lead to better patient adherence, a crucial factor for prophylactic treatment success.
For researchers and drug development professionals, these findings highlight the need for well-designed, head-to-head clinical trials to definitively establish the comparative clinical efficacy of these two methenamine salts in the prevention of recurrent UTIs in the general population. Such studies should include not only clinical endpoints like UTI recurrence rates but also pharmacokinetic and pharmacodynamic assessments, including urinary formaldehyde concentrations and pH, to provide a comprehensive understanding of their relative performance.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Drug therapy reviews: this compound and methenamine hippurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of methenamine hippurate to prevent urinary tract infections in community adult women: a systematic review and meta-analysis | British Journal of General Practice [bjgp.org]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. cdn.mdedge.com [cdn.mdedge.com]
A Comparative Guide to the Validation of HPLC and Alternative Methods for Methenamine Mandelate Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methenamine (B1676377) Mandelate (B1228975) with alternative analytical techniques. The evaluation is grounded in the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the methods. Experimental data is presented to support the comparison, offering a clear perspective on the performance of each method.
Introduction to HPLC Method Validation
The validation of an analytical method is crucial in drug development and quality control to ensure that the method is suitable for its intended purpose. The ICH guidelines provide a framework for validating analytical procedures, covering parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.
Methenamine Mandelate is a urinary tract antiseptic. Its efficacy relies on the release of formaldehyde (B43269) in acidic urine. Accurate and reliable analytical methods are essential for the quality control of this compound in pharmaceutical formulations.
Experimental Protocols
Primary Method: Ion-Exchange HPLC
An ion-exchange HPLC method has been developed and validated for the determination of the methenamine component in this compound.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: Zorbax SCX-300 strong cation exchange column.[1][2][3]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1M sodium perchlorate (B79767) monohydrate (pH 5.8) in a 70:30 (v/v) ratio.[1][2][3]
-
Sample Preparation: A known quantity of this compound is dissolved in the mobile phase to achieve a concentration within the linear range of the method.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
A GC-MS method has been developed for the direct determination of hexamethylenetetramine (methenamine).[1]
-
Instrumentation: A standard GC-MS system.
-
Column: MXT-1 column.[1]
-
Sample Preparation: Samples are homogenized and extracted with methanol, followed by centrifugation and filtration before injection.[1]
Alternative Method 2: Spectrophotometry
Spectrophotometric methods have been proposed for the estimation of methenamine hippurate, which can be adapted for this compound. These methods are based on the absorbance of the compound in different buffer solutions.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Method: The absorbance of this compound in a suitable buffer (e.g., acetate, borate, or phosphate (B84403) buffer) is measured at its wavelength of maximum absorbance.[4][5]
Data Presentation
The performance of the validated ion-exchange HPLC method for this compound is summarized below according to ICH validation parameters. Where available, data for alternative methods applied to methenamine or its salts are provided for comparison.
Table 1: Performance Characteristics of the Ion-Exchange HPLC Method for this compound
| Validation Parameter | ICH Guideline Acceptance Criteria | Reported Performance of HPLC Method |
| Linearity | Correlation coefficient (r²) close to 1 | Linear over the concentration range of 0.25-50 mM[1][2][3] |
| Accuracy | % Recovery close to 100% | 99-101% recovery from spiked placebo tablets[1][2][3] |
| Precision | ||
| - Repeatability (Intra-day) | RSD ≤ 2% | <1.25%[1][2][3] |
| - Intermediate Precision (Inter-day) | RSD ≤ 2% | <1.85%[1][2][3] |
| Specificity | No interference from other components | No interference from mandelic acid, hippuric acid, or placebo ingredients[1][2][3] |
| Limit of Detection (LOD) | To be determined | Not explicitly reported for this specific method. |
| Limit of Quantitation (LOQ) | To be determined | Not explicitly reported for this specific method. |
| Robustness | Method should remain unaffected by small, deliberate variations in method parameters | Not explicitly reported. |
Table 2: Comparison with Alternative Analytical Methods
| Analytical Method | Analyte | Linearity Range | Accuracy (% Recovery) | Precision (RSD) | LOD | LOQ |
| Ion-Exchange HPLC | Methenamine in this compound | 0.25-50 mM[1][2][3] | 99-101%[1][2][3] | Intra-day: <1.25%, Inter-day: <1.85%[1][2][3] | Not Reported | Not Reported |
| GC-MS | Hexamethylenetetramine (Methenamine) | 0.1-25 µg/mL[1] | 91.7-115.2%[1] | Intra-day & Inter-day: <7%[1] | 0.05 µg/mL[1] | 0.15 µg/mL[1] |
| Spectrophotometry | Methenamine Hippurate | 10-80 µg/mL[4][5] | Not explicitly reported in terms of % recovery | Intra-day: 0.13-0.38%, Inter-day: 0.39-0.64%[5] | Not Reported | Not Reported |
| LC-MS/MS | Methenamine in biological matrices | 0.4–100 ng/mL[6] | 78.1–102.8%[6] | ≤ 8.75%[6] | 0.49 µg/kg (milk), 0.64 µg/kg (muscle)[6] | 0.49 µg/kg (milk), 0.64 µg/kg (muscle)[6] |
Mandatory Visualization
Caption: Workflow for HPLC Method Validation according to ICH Guidelines.
Caption: Decision logic for selecting an analytical method for this compound.
Discussion and Conclusion
The ion-exchange HPLC method demonstrates excellent performance for the routine quality control analysis of this compound in pharmaceutical preparations.[1][2][3] The method is linear, accurate, precise, and specific, meeting the core requirements of the ICH guidelines. The main advantage of this HPLC method is its ability to separate the active ingredient from potential interfering substances, ensuring reliable quantification.
Alternative methods such as GC-MS and spectrophotometry offer different advantages and disadvantages. GC-MS provides high sensitivity and specificity and can be valuable for identifying and quantifying trace impurities. However, it may require more complex sample preparation. Spectrophotometry is a simpler and more cost-effective technique but is generally less specific than chromatographic methods and may be more susceptible to interference from other components in the formulation. The LC-MS/MS method shows very low limits of detection and quantification, making it suitable for residue analysis in complex matrices like milk and muscle tissue.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of methenamine, this compound and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. rjptonline.org [rjptonline.org]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of UV-Spectrophotometry and HPLC for Methenamine Mandelate Quantification
A comprehensive guide for researchers and drug development professionals on the cross-validation of two common analytical techniques for the quantification of Methenamine (B1676377) mandelate (B1228975). This guide provides a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific analytical needs.
In the quality control and formulation development of pharmaceuticals, accurate and reliable quantification of the active pharmaceutical ingredient (API) is paramount. Methenamine mandelate, an antibacterial agent, is widely used in the treatment of urinary tract infections. For its quantitative analysis, both UV-spectrophotometry and High-Performance Liquid Chromatography (HPLC) are frequently employed. This guide presents a cross-validation of these two methods, offering a detailed look at their experimental protocols and performance characteristics to assist researchers in making informed decisions.
Experimental Protocols
UV-Spectrophotometry Method
This method is based on the direct measurement of the ultraviolet absorbance of this compound. As a validated method for a closely related salt, Methenamine hippurate, has been well-documented, a similar approach is outlined here for this compound. The mandelic acid moiety in this compound exhibits significant UV absorbance.
Instrumentation: A double beam UV-Visible spectrophotometer with a 1 cm quartz cuvette is used.
Procedure:
-
Solvent Selection: Distilled water or a suitable buffer solution (e.g., phosphate (B84403) buffer) is used as the solvent.
-
Determination of Wavelength of Maximum Absorbance (λmax): A standard solution of this compound is scanned in the UV region (typically 200-400 nm) to determine the λmax, which is expected to be around 230 nm.
-
Preparation of Standard Solutions: A stock solution of this compound is prepared by accurately weighing and dissolving the standard substance in the chosen solvent. A series of dilutions are then made to create calibration standards within a specific concentration range (e.g., 10-80 µg/mL).
-
Sample Preparation: An accurately weighed portion of the powdered tablet or formulation is dissolved in the solvent, sonicated to ensure complete dissolution, and filtered. The filtrate is then diluted to a concentration that falls within the linear range of the calibration curve.
-
Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a more specific and sensitive approach for the quantification of this compound, separating it from potential degradation products and excipients. An ion-exchange HPLC method has been shown to be effective.[1][2]
Instrumentation: A standard HPLC system equipped with a UV detector is utilized.
Chromatographic Conditions:
-
Column: Zorbax SCX-300 (or equivalent strong cation exchange column)[1][2].
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1M sodium perchlorate (B79767) monohydrate (pH 5.8) in a 70:30 (v/v) ratio[1][2].
-
Injection Volume: Typically 20 µL.
Procedure:
-
Preparation of Standard Solutions: A stock solution of this compound standard is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 0.25 to 50 mM.[1][2]
-
Sample Preparation: A portion of the powdered tablet is accurately weighed, dissolved in the mobile phase, and sonicated. The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas for Methenamine are recorded. The concentration in the sample is calculated by comparing its peak area with that of the standard.
Data Presentation: A Head-to-Head Comparison
The performance of both methods is summarized in the tables below, based on typical validation parameters.
Table 1: Comparison of Methodological Parameters
| Parameter | UV-Spectrophotometry | HPLC |
| Principle | Measurement of UV absorbance | Chromatographic separation followed by UV detection |
| Instrumentation | UV-Visible Spectrophotometer | HPLC with UV Detector |
| Solvent/Mobile Phase | Distilled Water or Buffer | Acetonitrile & 0.1M Sodium Perchlorate (pH 5.8) (70:30)[1][2] |
| Wavelength (λ) | ~230 nm | 212 nm[1][2] |
| Analysis Time | Rapid | Longer (dependent on run time) |
| Specificity | Lower (interference from excipients possible) | High (separates analyte from other components)[1][2] |
Table 2: Comparison of Validation Parameters
| Validation Parameter | UV-Spectrophotometry (based on Methenamine Hippurate data) | HPLC |
| Linearity Range | 10-80 µg/mL | 0.25-50 mM[1][2] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Precision (RSD) | < 2% | Intra-day: < 1.25%, Inter-day: < 1.85%[1][2] |
| Accuracy (Recovery) | ~98-102% | 99-101%[1][2] |
| Limit of Detection (LOD) | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified |
Visualizing the Workflow
To better illustrate the logical flow of the cross-validation process, the following diagram is provided.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion: Making the Right Choice
Both UV-spectrophotometry and HPLC are viable methods for the quantification of this compound, each with its own set of advantages and disadvantages.
UV-spectrophotometry is a simple, rapid, and cost-effective technique, making it suitable for routine quality control where speed is a priority and the sample matrix is relatively simple and free of interfering substances.
HPLC , on the other hand, offers superior specificity and sensitivity. Its ability to separate this compound from excipients and potential degradation products makes it the preferred method for stability studies, formulation development, and the analysis of complex sample matrices. The ion-exchange HPLC method, in particular, has been demonstrated to be accurate and precise.[1][2]
Ultimately, the choice between UV-spectrophotometry and HPLC will depend on the specific requirements of the analysis, including the nature of the sample, the need for specificity, and considerations of time and cost. For regulatory submissions and in-depth product characterization, the higher specificity of HPLC is generally favored. For routine, high-throughput analysis of known formulations, the simplicity of UV-spectrophotometry may be sufficient. This guide provides the foundational data to support a well-informed decision.
References
In Vitro Efficacy of Methenamine Mandelate vs. Nitrofurantoin Against Common Uropathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent urinary antiseptics, methenamine (B1676377) mandelate (B1228975) and nitrofurantoin (B1679001), against key uropathogens. The following sections detail their mechanisms of action, comparative antimicrobial activity based on available data, and the experimental protocols utilized for their evaluation.
Mechanisms of Action: A Tale of Two Antimicrobials
Methenamine mandelate and nitrofurantoin employ distinct mechanisms to exert their antimicrobial effects against uropathogens.
This compound: This agent's activity is contingent upon its conversion to formaldehyde (B43269) in an acidic urinary environment.[1][2][3][4][5] Methenamine itself is inactive until it is hydrolyzed in urine with a pH of 5.5 or lower.[3][4] The resultant formaldehyde is a non-specific bactericidal agent that denatures bacterial proteins and nucleic acids, leading to microbial cell death.[6] The mandelic acid component of the salt contributes to the acidification of the urine, facilitating the conversion of methenamine to formaldehyde.[3][4] Due to this non-specific mechanism, the development of bacterial resistance to formaldehyde is not a significant clinical concern.[6]
Nitrofurantoin: In contrast, nitrofurantoin is a prodrug that is actively converted to highly reactive intermediates by bacterial nitroreductases within the microbial cell.[7][8][9] These reactive metabolites are cytotoxic and exert a multi-targeted attack on bacterial cells. They are known to damage bacterial DNA, inhibit ribosomal protein synthesis, and interfere with other essential metabolic pathways, ultimately leading to bacterial cell death.[7][8][9]
Comparative In Vitro Susceptibility
Direct comparative in vitro studies of this compound and nitrofurantoin are limited in recent literature. The following table summarizes available Minimum Inhibitory Concentration (MIC) data from various sources. It is crucial to note that these values were not determined in head-to-head comparative studies and experimental conditions may have varied. The activity of this compound is presented as the required concentration of its active metabolite, formaldehyde.
| Uropathogen | This compound (as Formaldehyde) MIC (µg/mL) | Nitrofurantoin MIC (µg/mL) |
| Escherichia coli | 12.5[6] | 16 - 128[7] |
| Klebsiella pneumoniae | MICs are generally higher than for E. coli[2] | 16 - >256[7] |
| Staphylococcus saprophyticus | Data not readily available | 8 - 16[7] |
| Enterococcus faecalis | Generally susceptible[2] | 16 - 64[7] |
Note: The efficacy of this compound is highly dependent on achieving and maintaining a urinary pH of 5.5 or lower.[3][4]
Experimental Protocols
The following are generalized protocols for determining the in vitro susceptibility of uropathogens to this compound and nitrofurantoin.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Antimicrobial Solutions:
-
Nitrofurantoin: A stock solution is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations in the microtiter plate wells.
-
This compound/Formaldehyde: A stock solution of formaldehyde is prepared and serially diluted in CAMHB that has been acidified to a pH of 5.5 using hydrochloric acid to mimic the conditions required for methenamine activation.
2. Inoculum Preparation:
-
Bacterial isolates are cultured on an appropriate agar (B569324) medium (e.g., Blood Agar or MacConkey Agar) for 18-24 hours at 35-37°C.
-
Several colonies are used to prepare a bacterial suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
The wells of a 96-well microtiter plate are filled with the prepared antimicrobial dilutions.
-
Each well is inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and inoculum but no antimicrobial) and a sterility control well (containing broth only) are included.
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Visualizing the Processes
To further elucidate the mechanisms of action and the experimental workflow, the following diagrams are provided.
References
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. [Microbial resistance to formaldehyde. I. Comparative quantitative studies in some selected species of vegetative bacteria, bacterial spores, fungi, bacteriophages and viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Tablets, USP Rx Only [dailymed.nlm.nih.gov]
- 4. setonpharmaceuticals.com [setonpharmaceuticals.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitrofurantoin; clinical and laboratory studies in urinary tract infections. | Semantic Scholar [semanticscholar.org]
- 9. Nitrofurantoin as a preferred first-line therapy for urinary tract infection: A comparison using urinary tract infection-specific antibiograms - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Showdown: Methenamine Mandelate vs. Co-trimoxazole for UTI Prophylaxis
In the landscape of preventative treatments for recurrent urinary tract infections (UTIs), the choice between antimicrobial agents and non-antibiotic alternatives is a critical consideration for researchers and clinicians. This guide provides a comprehensive comparison of two such agents: the antiseptic methenamine (B1676377) mandelate (B1228975) and the antibiotic combination co-trimoxazole (B1683656). This analysis is based on available head-to-head and comparative clinical trial data, offering insights into their respective efficacy, safety, and impact on antimicrobial resistance.
Quantitative Data Summary
The clinical evidence presents a nuanced picture of the comparative efficacy of methenamine salts and co-trimoxazole for UTI prophylaxis. An older, direct head-to-head trial suggests a higher efficacy for co-trimoxazole, while a more recent, large-scale non-inferiority trial comparing methenamine hippurate to several antibiotics, including a component of co-trimoxazole, provides a different perspective.
Table 1: Efficacy and Safety of Co-trimoxazole vs. Methenamine Hippurate (1975 Study) [1]
| Outcome Measure | Co-trimoxazole Group | Methenamine Hippurate Group |
| Number of Patients | 15 | 16 |
| Incidence of Bacteriuria | Significantly lower | Higher than co-trimoxazole |
| Acute Clinical UTI Episodes | Fewer episodes | More frequent than co-trimoxazole |
| Significant Side Effects | None reported | None reported |
Table 2: Efficacy and Adverse Reactions of Antibiotic Prophylaxis (including Trimethoprim) vs. Methenamine Hippurate (ALTAR Trial, 2022) [2][3][4]
| Outcome Measure | Antibiotic Group (including Trimethoprim) | Methenamine Hippurate Group |
| Number of Participants (Modified Intention-to-Treat) | 102 | 103 |
| Incidence of Symptomatic, Antibiotic-Treated UTIs (episodes per person-year) | 0.89 (95% CI 0.65 to 1.12) | 1.38 (95% CI 1.05 to 1.72) |
| Absolute Difference (episodes per person-year) | - | 0.49 (90% CI 0.15 to 0.84) |
| Adverse Reactions | 24% (34/142) | 28% (35/127) |
Experimental Protocols
Controlled Trial of Co-trimoxazole vs. Methenamine Hippurate (1975)
This study aimed to evaluate the effectiveness of continuous low-dose antibacterial agents in preventing recurrent UTIs.[1]
-
Study Design: A controlled trial where 31 patients with a history of recurrent UTIs were alternately allocated to one of two treatment groups.[1]
-
Participant Population: The study included 31 patients with documented recurrent UTIs. A significant majority (79%) of these patients presented with underlying radiological abnormalities of the renal tract but had normal renal function.[1]
-
Interventions:
-
Co-trimoxazole Group: Received a nightly dose of 400 mg of sulphamethoxazole and 80 mg of trimethoprim (B1683648).[1]
-
Methenamine Hippurate Group: Received a nightly dose of 1 g of methenamine hippurate.[1]
-
-
Follow-up: The follow-up period for patients ranged from four to 30 months, with a mean duration of 10.4 months.[1]
-
Primary Outcomes: The primary measures of efficacy were the incidence of bacteriuria and pyuria, as well as the number of acute clinical episodes of UTI.[1]
ALTAR: A Non-Inferiority Trial of Methenamine Hippurate vs. Antibiotic Prophylaxis (2022)
The ALTAR (ALternatives To prophylactic Antibiotics for the treatment of Recurrent urinary tract infection in women) trial was a multicentre, open-label, randomized, non-inferiority trial.[2][3][5]
-
Study Design: A pragmatic, patient-randomized, non-inferiority trial comparing a non-antibiotic preventative treatment (methenamine hippurate) with the standard of care (daily low-dose antibiotics).[3][5]
-
Participant Population: The trial enrolled 240 adult women with recurrent UTIs requiring prophylactic treatment, defined as three or more episodes in the previous year or two or more in the preceding six months.[3][5]
-
Interventions:
-
Antibiotic Prophylaxis Group: Participants received a once-daily low dose of either nitrofurantoin (B1679001) (50 or 100 mg), trimethoprim (100 mg), or cefalexin (250 mg) for 12 months.[3][6]
-
Methenamine Hippurate Group: Participants received 1 g of methenamine hippurate twice daily for 12 months.[3][6]
-
-
Follow-up: Participants were followed for a 12-month treatment period and a subsequent 6-month post-treatment observation phase.[3][5]
-
Primary Outcome: The primary clinical outcome was the incidence of symptomatic, antibiotic-treated UTIs self-reported by participants during the 12-month treatment period. The pre-defined non-inferiority margin was one UTI episode per person-year.[3]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow of a randomized controlled trial for UTI prophylaxis, representative of the methodologies employed in the cited studies.
Caption: Workflow of a UTI Prophylaxis Clinical Trial.
Conclusion
The available evidence suggests that while older, direct comparative studies indicated a superiority of co-trimoxazole over methenamine salts for UTI prophylaxis[1], more recent and larger-scale research, such as the ALTAR trial, has established the non-inferiority of methenamine hippurate compared to daily low-dose antibiotics, including trimethoprim.[2][3] The ALTAR trial demonstrated a slightly higher incidence of UTIs in the methenamine group, but the difference was not clinically significant and fell within the predefined non-inferiority margin.[2][3] Furthermore, the adverse event profiles of both treatment strategies were comparable.[2]
A significant consideration in the choice of prophylactic agent is the growing concern of antimicrobial resistance. The ALTAR trial found that during treatment, a higher proportion of E. coli isolates from participants in the antibiotic arm showed resistance to trimethoprim/co-trimoxazole and cephalosporins.[7] This highlights a potential long-term benefit of using a non-antibiotic agent like methenamine.
For researchers and drug development professionals, these findings underscore the value of non-antibiotic alternatives in the management of recurrent UTIs. Future research could focus on direct, large-scale comparisons of this compound with co-trimoxazole to provide more definitive contemporary evidence. Additionally, studies exploring the long-term impacts on the microbiome and the development of resistance are crucial for informing clinical guidelines and therapeutic strategies.
References
- 1. Controlled trial comparing co-trimoxazole and methenamine hippurate in the prevention of recurrent urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. obgproject.com [obgproject.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ALternatives To prophylactic Antibiotics for the treatment of Recurrent urinary tract infection in women (ALTAR): study protocol for a multicentre, pragmatic, patient-randomised, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methenamine hippurate compared with antibiotic prophylaxis to prevent recurrent urinary tract infections in women: the ALTAR non-inferiority RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Methenamine hippurate compared with antibiotic prophylaxis to prevent recurrent urinary tract infections in women: the ALTAR non-inferiority RCT - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost-Effectiveness Analysis of Methenamine Mandelate and Antibiotic Prophylaxis for Recurrent Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cost-effectiveness of methenamine (B1676377) salts and daily low-dose antibiotic prophylaxis for the prevention of recurrent urinary tract infections (rUTIs) in women. The analysis is primarily based on the extensive data from the ALTAR (ALternatives To prophylactic Antibiotics for the treatment of Recurrent urinary tract infection in women) trial, which investigated methenamine hippurate. While this guide refers to methenamine mandelate (B1228975) as requested, it is crucial to note that the robust clinical and economic data available is for the hippurate salt. Both methenamine mandelate and hippurate share the same active component, methenamine, which is hydrolyzed to formaldehyde (B43269) in acidic urine, providing a bactericidal effect.[1][2][3] The primary difference between the two salts lies in their dosing regimen, with methenamine hippurate typically taken twice daily and this compound four times daily, which may influence patient adherence and overall medication costs.[1]
Data Presentation: Quantitative Cost-Effectiveness Analysis
The following tables summarize the key quantitative data from the economic evaluation of the ALTAR trial, comparing methenamine hippurate with antibiotic prophylaxis for rUTI prevention.
Table 1: Within-Trial (18 months) Cost-Effectiveness Analysis
| Metric | Methenamine Hippurate | Antibiotic Prophylaxis | Incremental Difference (95% CI) |
| Total Costs (UK NHS Perspective) | Higher | Lower | In an unadjusted analysis, the methenamine hippurate arm had higher costs.[4] However, in an adjusted analysis, methenamine hippurate was on average less costly.[1] |
| Quality-Adjusted Life Years (QALYs) Gained | In an adjusted analysis, higher QALYs were gained with methenamine hippurate.[1] | In an unadjusted analysis, higher QALYs were gained with antibiotic prophylaxis.[4] | An adjusted analysis showed an incremental gain of 0.014 QALYs with methenamine hippurate (-0.05 to 0.07).[1] |
| UTIs Avoided | Less effective at avoiding a UTI in the unadjusted analysis.[4] | More effective at avoiding a UTI in the unadjusted analysis.[4] | Participants in the methenamine hippurate arm experienced, on average, more UTI episodes.[5] |
| Cost-Effectiveness Conclusion | In an adjusted analysis, methenamine hippurate dominated antibiotic prophylaxis (less costly and more effective).[4][6] | In an unadjusted analysis, antibiotic prophylaxis dominated methenamine hippurate (less costly and more effective).[4][6] | The probability of methenamine hippurate being cost-effective ranged from 51% to 67% over a range of willingness-to-pay thresholds for an additional QALY.[1] |
Table 2: Cost-Effectiveness Analysis Including the Cost of Antimicrobial Resistance (AMR)
| Metric | Methenamine Hippurate | Antibiotic Prophylaxis | Incremental Difference |
| Average Cost of AMR per Participant | £1111 (95% CI: £881 to £1348)[5] | £1471 (95% CI: £1304 to £1637)[5] | Antibiotic prophylaxis arm was more costly.[4] |
| Cost-Effectiveness Conclusion (with AMR costs) | Dominant strategy (less costly and more effective).[4][5] | Dominated by methenamine hippurate. | Methenamine hippurate had a 71% probability of being considered cost-effective if society was not willing to pay to avoid a UTI.[4] |
Experimental Protocols
The data presented is primarily derived from the ALTAR trial, a multicentre, open-label, randomized, non-inferiority trial. A generalized methodology for conducting a cost-effectiveness analysis in this clinical area is outlined below.
Key Methodological Components:
-
Study Design: A randomized controlled trial (RCT) is the gold standard for comparing clinical effectiveness. For cost-effectiveness, a within-trial analysis is often conducted, where resource use and health outcomes are collected for each patient during the trial.[7] Model-based analyses can also be used to extrapolate findings over a longer time horizon.[4][7]
-
Population: The study population should be clearly defined, for example, adult women with a history of recurrent UTIs.[1]
-
Interventions and Comparators: The interventions (e.g., daily methenamine hippurate) and comparators (e.g., daily low-dose antibiotic prophylaxis with agents like nitrofurantoin, trimethoprim, or cefalexin) should be administered according to standard clinical practice.
-
Data Collection:
-
Costs: Data on all relevant healthcare resource use should be collected from a specific perspective (e.g., UK National Health Service). This includes intervention medication costs, costs of treating breakthrough UTIs (including therapeutic antibiotics), GP visits, hospital admissions, and outpatient appointments.[4][7]
-
Outcomes:
-
Clinical Effectiveness: The primary clinical outcome is typically the incidence of symptomatic, antibiotic-treated UTIs over a defined period (e.g., 12 months).
-
Health-Related Quality of Life: This is measured using validated instruments like the EQ-5D-5L to calculate Quality-Adjusted Life Years (QALYs).[1] QALYs provide a measure of the quantity and quality of life lived.[8]
-
-
-
Analysis:
-
Incremental Cost-Effectiveness Ratio (ICER): The ICER is calculated as the difference in costs between the two interventions divided by the difference in their effects (e.g., cost per QALY gained or cost per UTI avoided).[4]
-
Sensitivity Analysis: Probabilistic and deterministic sensitivity analyses are conducted to assess the robustness of the results to uncertainty in the model parameters.[1] This is often visualized on a cost-effectiveness plane.[9]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Methenamine Hippurate (Hiprex) and this compound: Uses, Side Effects, Alternatives & More - GoodRx [goodrx.com]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. Cost-effectiveness of prophylactic antibiotic use to prevent catheter-associated urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goodrx.com [goodrx.com]
- 6. nice.org.uk [nice.org.uk]
- 7. Economic evaluation - Methenamine hippurate compared with antibiotic prophylaxis to prevent recurrent urinary tract infections in women: the ALTAR non-inferiority RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound Prices, Coupons & Savings Tips - WebMDRx [webmdrx.com]
- 9. drugs.com [drugs.com]
A Comparative Analysis of the Antimicrobial Efficacy of Methenamine Mandelate and Novel Antiseptic Agents
For Immediate Release
This guide provides a detailed comparison of the antimicrobial activity of the traditional urinary antiseptic, Methenamine mandelate (B1228975), against two novel antiseptic agents: silver nanoparticles and tea tree oil. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, antimicrobial spectrum, and quantitative efficacy, supported by detailed experimental protocols.
Introduction
Methenamine mandelate is a well-established urinary antiseptic used for the prophylaxis and suppression of recurrent urinary tract infections (UTIs).[1][2][3] Its efficacy relies on its decomposition in acidic urine to produce formaldehyde (B43269), which possesses broad-spectrum antimicrobial activity.[4][5][6][7][8] In an era of increasing antimicrobial resistance, the exploration of novel antiseptic agents is paramount. This guide benchmarks this compound against silver nanoparticles and tea tree oil, two agents that have garnered significant attention for their potent antimicrobial properties.
Silver nanoparticles (AgNPs) are known for their broad-spectrum biocidal effects against bacteria, fungi, and viruses. Their multifaceted mechanism of action, which includes the generation of reactive oxygen species (ROS), DNA damage, and disruption of the bacterial cell membrane, makes them a promising alternative to traditional antiseptics.
Tea tree oil (TTO) , an essential oil derived from Melaleuca alternifolia, has a long history of use for its antiseptic and anti-inflammatory properties. Its antimicrobial activity is primarily attributed to its ability to disrupt the permeability of microbial cell membranes and inhibit cellular respiration.
Comparative Antimicrobial Activity
The following table summarizes the key characteristics and antimicrobial efficacy of this compound, silver nanoparticles, and tea tree oil against two common pathogenic bacteria, Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium).
| Antimicrobial Agent | Mechanism of Action | Antimicrobial Spectrum | MIC against E. coli | MBC against E. coli | MIC against S. aureus | MBC against S. aureus |
| This compound (as Formaldehyde) | In acidic urine (pH ≤ 5.5), it hydrolyzes to formaldehyde, which denatures bacterial proteins and nucleic acids.[3][4][7] | Broad-spectrum against Gram-positive and Gram-negative bacteria commonly found in UTIs, including E. coli, Enterococcus faecalis, and Staphylococcus aureus.[2] | Sensitive below 9.29 mg/mL (0.929%) | Not available | 156 mg/L (0.0156%) | Not available |
| Silver Nanoparticles (AgNPs) | Multiple mechanisms: generation of reactive oxygen species (ROS), damage to DNA, impairment of the bacterial cell membrane, and inhibition of protein synthesis. | Broad-spectrum, effective against Gram-positive and Gram-negative bacteria, fungi, and viruses. | 0.50 µg/mL | 0.50 µg/mL | 0.25 µg/mL | 1 µg/mL |
| Tea Tree Oil (TTO) | Disrupts the permeability of microbial cell membranes and inhibits cellular respiration. | Broad-spectrum activity against bacteria and fungi. | 0.125% - 0.25% (v/v) | ≤0.25% (v/v) | 0.25% - 0.50% (v/v) | 0.25% - 2.0% (v/v) |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The following protocols are standard methods for determining the MIC and MBC of antimicrobial agents.
1. Preparation of Materials:
-
Antimicrobial Agents: Prepare stock solutions of this compound (or formaldehyde), silver nanoparticles, and tea tree oil. For tea tree oil, a solubilizing agent like Tween 80 may be necessary.
-
Bacterial Strains: Use standardized strains of E. coli (e.g., ATCC 25922) and S. aureus (e.g., ATCC 25923).
-
Growth Media: Mueller-Hinton Broth (MHB) for MIC testing and Mueller-Hinton Agar (MHA) for MBC testing.
-
Equipment: 96-well microtiter plates, pipettes, incubator, spectrophotometer.
2. MIC Assay (Broth Microdilution Method):
-
Serial Dilutions: Prepare two-fold serial dilutions of each antimicrobial agent in MHB in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the bacteria.
3. MBC Assay:
-
Subculturing: Following the MIC reading, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 24 hours.
-
Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Visualizing Mechanisms and Workflows
Caption: this compound Activation Pathway.
Caption: Mechanisms of Novel Antiseptic Agents.
Caption: Experimental Workflow for MIC/MBC Determination.
References
- 1. Class 1 integron causes vulnerability to formaldehyde in <i>Escherichia coli</i> - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ex vivo anti-microbial efficacy of various formaldehyde releasers against antibiotic resistant and antibiotic sensitive microorganisms involved in infectious keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. THE REDUCTION OF FORMALDEHYDE BY BACTERIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotreks.org [biotreks.org]
Reproducibility in Methenamine Mandelate Efficacy for UTI Prophylaxis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methenamine (B1676377) mandelate (B1228975) has long been utilized as a prophylactic agent against urinary tract infections (UTIs). Its efficacy, however, has been a subject of ongoing research, with varying results across different studies. This guide provides a comprehensive comparison of key efficacy studies on methenamine mandelate and its hippurate salt, focusing on the reproducibility of their findings. We delve into the experimental protocols and present quantitative data to offer a clear perspective for researchers and drug development professionals.
Mechanism of Action: A Prodrug Approach
Methenamine is a prodrug that, in the acidic environment of urine, hydrolyzes into formaldehyde (B43269) and ammonia.[1] Formaldehyde exerts a nonspecific bactericidal effect by denaturing bacterial proteins and nucleic acids.[2][3] This mechanism of action is crucial as it is less likely to induce bacterial resistance compared to traditional antibiotics.[2] The mandelate and hippurate salts of methenamine help to maintain the acidic pH of the urine, a critical factor for the conversion to formaldehyde.[4]
References
Methenamine Mandelate for Urinary Tract Infection (UTI) Prophylaxis: A Comparative Meta-Analysis Review
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of methenamine (B1676377) mandelate's effectiveness in preventing recurrent urinary tract infections (UTIs), drawing upon meta-analyses and systematic reviews. While high-quality evidence directly assessing methenamine mandelate (B1228975) is limited, extensive research on its close counterpart, methenamine hippurate, offers valuable insights. Both salts contain the same active component, methenamine, and are used for UTI prophylaxis.[1] Their primary distinction lies in the salt form and dosing regimen.[1][2][3]
Mechanism of Action
Methenamine acts as a urinary antiseptic.[4][5] In the acidic environment of urine (pH 5.5 or less), methenamine hydrolyzes into formaldehyde (B43269) and ammonia.[6][7][8] Formaldehyde exerts a nonspecific bactericidal effect by denaturing bacterial proteins and nucleic acids.[2][5][7] This mechanism of action is advantageous as it does not appear to induce bacterial resistance, a significant concern with long-term antibiotic use.[2][9] Both the mandelate and hippurate salt forms help maintain an acidic urinary environment conducive to formaldehyde production.[3][7]
Comparative Efficacy: Methenamine vs. Alternatives
The primary alternative for recurrent UTI prevention is long-term, low-dose antibiotic prophylaxis.[10] Other non-antibiotic options include cranberry products, D-mannose, and immunostimulants.[11][12][13]
Methenamine vs. Antibiotics
Recent meta-analyses suggest that methenamine hippurate is a safe and effective non-antibiotic option for preventing recurrent UTIs in adult women, demonstrating non-inferiority to antibiotic prophylaxis.[14] A multicenter, open-label, randomized, non-inferiority trial found the incidence of UTIs over 12 months to be 0.89 episodes per person-year in the antibiotic group compared to 1.38 in the methenamine hippurate group, a difference that fell within the pre-defined non-inferiority margin.[10]
| Outcome Measure | Methenamine Hippurate | Antibiotic Prophylaxis | Relative Risk (RR) [95% CI] | Study/Meta-analysis |
| Symptomatic UTI Episodes | - | - | 1.15 [0.96, 1.38] | effectiveness of methenamine hippurate in preventing urinary tract infections: an updated systematic review, meta-analysis and trial sequential analysis of randomized controlled trials[14] |
| Positive Urine Cultures | - | - | 1.20 [0.91, 1.57] | effectiveness of methenamine hippurate in preventing urinary tract infections: an updated systematic review, meta-analysis and trial sequential analysis of randomized controlled trials[14] |
| Adverse Effects | - | - | 0.98 [0.86, 1.12] | effectiveness of methenamine hippurate in preventing urinary tract infections: an updated systematic review, meta-analysis and trial sequential analysis of randomized controlled trials[14] |
Methenamine in Specific Populations
A Cochrane review highlighted that methenamine hippurate may be effective for preventing UTIs in patients without renal tract abnormalities, particularly for short-term prophylaxis.[9][15] The review suggested a significant reduction in symptomatic UTIs for short-term use (≤1 week) in this population (RR 0.14, 95% CI 0.05 to 0.38).[9][15] Conversely, it does not appear to be effective in patients with neuropathic bladder or known renal tract abnormalities.[9][15]
| Population Subgroup | Outcome | Relative Risk (RR) [95% CI] | Study/Meta-analysis |
| Patients without Renal Tract Abnormalities | Symptomatic UTI | 0.24 [0.07, 0.89] | Cochrane Review (2012)[9][15] |
| Bacteriuria | 0.56 [0.37, 0.83] | Cochrane Review (2012)[9][15] | |
| Patients with Renal Tract Abnormalities | Symptomatic UTI | 1.54 [0.38, 6.20] | Cochrane Review (2012)[9][15] |
| Bacteriuria | 1.29 [0.54, 3.07] | Cochrane Review (2012)[9][15] |
Methenamine vs. Other Non-Antibiotic Prophylaxis
While direct comparative meta-analyses between methenamine and other non-antibiotic options like cranberry or D-mannose are scarce, a systematic review and meta-analysis of various non-antibiotic agents found that interventions such as cranberry extract and D-mannose can prevent recurrent UTIs, with outcomes appearing to be similar or better than antibiotic interventions (RR 0.75, 95% CI 0.61–0.92 for non-antibiotic vs. antibiotic interventions).[11][12]
Experimental Protocols: A Methodological Overview
The methodologies employed in the key meta-analyses provide a framework for understanding the evidence base.
Cochrane Review (Lee et al., 2012)
-
Search Strategy: A comprehensive search was conducted on the Cochrane Central Register of Controlled Trials (CENTRAL), MEDLINE (from 1950), and EMBASE (from 1980). Reference lists of articles and conference proceedings were also searched without language restrictions. Manufacturers of methenamine salts were contacted for unpublished studies.[9][15]
-
Selection Criteria: Randomized and quasi-randomized controlled trials of methenamine hippurate for UTI prevention in any population group were included. A prerequisite was a comparison with a no-treatment or control group.[16]
-
Data Collection and Analysis: Two authors independently assessed study quality and extracted data. Statistical analyses were performed using a random-effects model, with results for dichotomous outcomes expressed as risk ratios (RR) with 95% confidence intervals (CI). Heterogeneity was explored, and results were grouped by population.[9]
Systematic Review and Meta-Analysis (Munawwir & Syuaib, 2023)
-
Search Strategy: A systematic literature search was performed using PubMed, Google Scholar, Cochrane, and ScienceDirect databases for articles published between 2013 and 2023.[12] Keywords and Medical Subject Headings (MeSH) included "urinary tract infection," "recurrent UTI," "antibiotics," and various non-antibiotic agents.[11][12]
-
Selection Criteria: Studies were included if they were randomized controlled trials comparing non-antibiotic interventions to antibiotic therapies in adult women.[12]
-
Data Collection and Analysis: The RevMan 5.3 program was used to analyze the risk of recurrent UTIs. A fixed-effect model was used for the pooled analysis, and forest plot analysis presented the relative risk estimates.[11][12]
Adverse Effects
Methenamine salts are generally well-tolerated.[2] Reported adverse effects are typically mild, infrequent, and reversible, and may include gastrointestinal disturbances (nausea, abdominal discomfort), skin reactions, and dysuria.[7][17] The rate of adverse events is reported to be low.[9][15]
Conclusion
The collective evidence, primarily from studies on methenamine hippurate, suggests that methenamine is an effective and safe non-antibiotic alternative to long-term antibiotic prophylaxis for the prevention of recurrent UTIs, particularly in women without renal tract abnormalities.[14] Its unique mechanism of action, which does not promote bacterial resistance, makes it a valuable tool in an era of increasing antimicrobial resistance.[4] While direct, large-scale, randomized controlled trials on this compound are lacking, its identical active moiety to the hippurate salt allows for a reasonable extrapolation of efficacy and safety data. Further head-to-head trials comparing this compound with both antibiotics and other non-antibiotic alternatives would be beneficial to further solidify its place in clinical practice.
References
- 1. buzzrx.com [buzzrx.com]
- 2. droracle.ai [droracle.ai]
- 3. Methenamine Hippurate (Hiprex) and this compound: Uses, Side Effects, Alternatives & More - GoodRx [goodrx.com]
- 4. urotoday.com [urotoday.com]
- 5. An oldie but a goodie: Methenamine as a nonantibiotic solution to the prevention of recurrent urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Articles [globalrx.com]
- 7. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Methenamine hippurate for preventing urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative to prophylactic antibiotics for the treatment of recurrent urinary tract infections in women: multicentre, open label, randomised, non-inferiority trial - UROLUTS [uroluts.uroweb.org]
- 11. bjurology.org [bjurology.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effectiveness of methenamine hippurate in preventing urinary tract infections: an updated systematic review, meta-analysis and trial sequential analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cochranelibrary.com [cochranelibrary.com]
- 16. Methenamine hippurate for preventing urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug therapy reviews: this compound and methenamine hippurate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methenamine Mandelate: A Guide for Laboratory Professionals
[IMMEDIATE SAFETY AND LOGISTICAL INFORMATION]
Methenamine (B1676377) mandelate (B1228975) is a urinary antibacterial agent. Proper disposal is crucial to ensure laboratory safety, environmental protection, and regulatory compliance. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of methenamine mandelate.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, by the Drug Enforcement Administration (DEA).[1][2][3][4] this compound is not a federally controlled substance. Based on available Safety Data Sheets (SDS) and environmental assessments, this compound is not typically classified as a hazardous waste under RCRA. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations, which may be more stringent.[1]
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₄O₃ | [2] |
| Molecular Weight | 292.33 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 128-130 °C | [2] |
| Solubility | Very soluble in water | [2] |
| Degradation | Hydrolyzes in acidic conditions (pH < 6) to formaldehyde (B43269) and ammonia.[3][4][5][6] | This process is pH-dependent, with the rate of hydrolysis increasing as the pH decreases.[7][8][9] |
Environmental Impact and Degradation
Methenamine itself is considered to be of low environmental concern.[1] It is readily biodegradable.[1] In an acidic aqueous environment, it hydrolyzes to formaldehyde and ammonia.[1][5] Formaldehyde is also biodegradable.[1] Due to its low bioaccumulation potential, significant exposure to the terrestrial compartment is not expected.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of uncontaminated, expired, or unused this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety glasses
-
Gloves
-
Lab coat
2. Segregation of Waste:
-
Isolate this compound waste from other chemical waste streams.
-
Crucially, do not mix this compound with acidic waste. The acidic environment will accelerate its degradation into formaldehyde and ammonia.[3][4][5][6]
-
Do not mix with sulfonamides, as some may form an insoluble precipitate with the formaldehyde produced upon degradation.[10]
3. Containerization:
-
Place the solid this compound waste into a clearly labeled, sealed, and non-reactive container.
-
The container should be in good condition and compatible with the waste material.
-
Label the container as: "NON-HAZARDOUS PHARMACEUTICAL WASTE: this compound ".
-
Include the quantity and date of accumulation on the label.
4. Storage:
-
Store the waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed chemical waste disposal contractor.
-
Do not dispose of this compound in the regular solid waste trash or pour it down the drain. While it is water-soluble, this is not a recommended practice for pharmaceutical waste.
6. Spill Cleanup:
-
In the event of a spill, wear appropriate PPE.
-
Contain the spill and collect the solid material.
-
Place the cleanup materials in a sealed container and dispose of it as this compound waste, following the steps outlined above.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway (Hydrolysis)
This compound's mechanism of action, which is relevant to its chemical stability and disposal considerations, is not a signaling pathway but a direct chemical hydrolysis.
Caption: Chemical hydrolysis of this compound in an acidic environment.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. lookchem.com [lookchem.com]
- 3. DailyMed - this compound tablet [dailymed.nlm.nih.gov]
- 4. Methenamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. drugs.com [drugs.com]
- 7. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound Tablets, USP Rx Only [dailymed.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling Methenamine Mandelate
Essential guidance for the safe handling, storage, and disposal of Methenamine Mandelate, ensuring the protection of laboratory personnel and the integrity of research.
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and potential splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothing. A full suit and boots may be necessary for large spills. | Gloves should be worn at all times.[2][3] Fire/flame resistant clothing is also recommended as this compound is a flammable solid.[1][2] |
| Respiratory Protection | A dust respirator or a full-face respirator. | To be used if exposure limits are exceeded, if irritation is experienced, or when ventilation is inadequate to prevent inhalation of dust.[1][2] A self-contained breathing apparatus should be used to avoid inhalation of the product in case of a large spill.[2][3] |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area to minimize dust accumulation.[1]
-
Avoid Dust Formation: Take measures to prevent the formation of dust during handling.[1][3]
-
Grounding: For flammable solids, ground container and receiving equipment to prevent static discharge.[4]
-
Personal Hygiene: Wash hands thoroughly after handling.
Storage Protocols:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Flammable materials should be stored in a separate safety storage cabinet or room, away from heat, sparks, and open flames.[2]
Accidental Release Measures:
-
Small Spills:
-
Large Spills:
Disposal Plan:
-
Product: Dispose of the material through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge into sewer systems.[1]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1]
Experimental Workflow: Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
